Schisandrin A
Beschreibung
Schizandrin A has been reported in Schisandra bicolor, Schisandra sphenanthera, and other organisms with data available.
the major lignan, 2-9%, of Schisandra plant; has hepatoprotective, antioxidant, and antineoplastic activities
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFTTRHGBKKEI-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219222 | |
| Record name | (-)-Deoxyschizandrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61281-38-7, 69176-53-0 | |
| Record name | Schizandrin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Deoxyschizandrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Deoxyschizandrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCHISANDRIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XQL5DO3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Isolation and Purification of Schisandrin A from Schisandra chinensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating and purifying Schisandrin (B1198587) A, a bioactive lignan (B3055560) from Schisandra chinensis. The document details various extraction and purification techniques, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual workflows are included to illustrate the procedural steps for clarity and reproducibility.
Introduction to Schisandrin A
Schisandra chinensis, a well-known plant in traditional Chinese medicine, is a rich source of various bioactive compounds, with lignans (B1203133) being of primary interest. Among these, this compound (also known as deoxyschisandrin (B1241246) or wuweizisu A) is an abundant and medicinally significant lignan recognized for its antiviral and anti-inflammatory properties.[1] The effective isolation and purification of this compound are crucial for its further study and potential therapeutic applications. This guide explores several established methods to achieve high-purity this compound.
Extraction Methodologies
The initial step in isolating this compound involves its extraction from the plant material, typically the berries or stems of Schisandra chinensis. Various techniques have been developed, each with distinct advantages in terms of efficiency, solvent consumption, and extract purity.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is a green chemistry technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. This method offers high selectivity and yields a concentrated extract free of particulate matter, which can streamline subsequent purification steps.[1][2]
Solvent Extraction
Conventional solvent extraction methods remain widely used due to their simplicity and scalability. These methods involve macerating the plant material in an organic solvent. Common solvents for extracting lignans from Schisandra chinensis include ethanol, methanol, acetone, and petroleum ether.[3][4][5][6] Microwave-assisted and ultrasonic-assisted extractions are variations that can enhance efficiency.[6][7]
Smashing Tissue Extraction (STE)
A more novel and rapid technique, Smashing Tissue Extraction (STE), has been shown to have the highest extraction efficiency for lignans from S. chinensis in the shortest time compared to traditional methods like heat reflux, Soxhlet, and ultrasonic-assisted extraction.[8]
Purification Techniques
Following extraction, the crude extract containing this compound and other lignans undergoes several purification steps to isolate the target compound to a high degree of purity.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful purification technique that is often paired with SFE. It uses a supercritical fluid as the mobile phase. Mass-directed preparative SFC allows for the specific collection of fractions containing this compound.[1]
High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing the irreversible adsorption of the sample.[3][6] It has been successfully applied for the one-step separation and purification of lignans from Schisandra chinensis extracts.[3][6]
Column Chromatography
Conventional column chromatography is a versatile and widely used method for purification. Different stationary phases can be employed:
-
Macroporous Resin: Used for the initial cleanup of crude extracts.[5][9]
-
Silica Gel: Effective for separating compounds based on polarity.[7][10]
-
Octadecylsilyl (ODS): A reverse-phase material used for purifying moderately polar compounds.[5][9]
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used in the final stages of purification to achieve very high purity of the target compound.[5][9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the isolation and purification of this compound, providing a comparative overview of the efficiency of different methods.
Table 1: Supercritical Fluid Extraction and Purification
| Parameter | Value | Reference |
| Starting Material | 50 g of dry, coarsely chopped Schisandra berries | [1] |
| Extraction Method | Supercritical Fluid Extraction (SFE) | [1] |
| SFE Conditions | 99% CO₂ and 1% isopropyl alcohol, 200 bar, 40 °C, 60 min | [1] |
| Purification Method | Preparative Supercritical Fluid Chromatography (SFC) | [1] |
| Initial Purity (Crude Extract) | ~29% | [1] |
| Final Purity | >92% | [1] |
Table 2: High-Speed Counter-Current Chromatography Purification
| Parameter | Value | Reference |
| Starting Material | 100 mg of crude petroleum ether extract | [3] |
| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) | [3] |
| Solvent System | n-hexane-methanol-water (35:30:3, v/v) | [3] |
| Yield of Deoxyschisandrin (this compound) | 8 mg | [3] |
| Final Purity | >98% | [3] |
Table 3: Solvent Extraction and Multi-Step Chromatographic Purification
| Parameter | Value | Reference |
| Starting Material | Stems of S. chinensis | [5][9] |
| Extraction Solvent | 70% ethanol | [5][9] |
| Initial Purification | AB-8 macroporous resin column | [5][9] |
| Secondary Purification | Octadecylsilyl (ODS) column with 70% methanol | [5][9] |
| Final Purification | Preparative HPLC | [5][9] |
| Yield of Schisandrol A (related lignan) | 21.4 mg | [5][9] |
| Final Purity | 95.2% | [5][9] |
Experimental Protocols and Workflows
This section provides detailed methodologies for the key experiments cited, accompanied by visual workflows created using the DOT language.
Protocol 1: SFE and Preparative SFC
This protocol is based on the work of Waters Corporation for the extraction and isolation of this compound.[1]
Step 1: Supercritical Fluid Extraction (SFE)
-
Coarsely chop 50 g of dry Schisandra berries.
-
Place the chopped berries into a 100 mL extraction vessel of an SFE 500 system.
-
Perform the extraction for 60 minutes under the following conditions:
-
Pressure: 200 bar
-
Solvent: 99% CO₂ and 1% isopropyl alcohol
-
Temperature: 40 °C
-
Flow rate: 50 g/minute
-
-
Collect the resulting dark yellow solution (approximately 30 mL).
Step 2: Analytical Chromatography (UPC²)
-
Develop an analytical separation method using an ACQUITY UPC² System.
-
Inject a 2 μL sample of the SFE extract.
-
Use a gradient of 1% to 10% co-solvent over 5 minutes.
-
Set the system parameters:
-
Flow rate: 2.5 mL/minute
-
Pressure: 1600 psi
-
Temperature: 40 °C
-
Detection: UV at 220 nm and mass spectrometry (m/z 150-600)
-
-
Confirm the peak corresponding to this compound (m/z of 417.3 [M+H]).[1]
Step 3: Preparative Supercritical Fluid Chromatography (SFC)
-
Scale up the analytical separation to a Prep 100q SFC System.
-
Inject 120 μL of the SFE extract.
-
Use a 1% to 10% gradient over 5 minutes.
-
Set the system parameters:
-
Flow rate: 100 mL/min
-
Pressure: 100 bar
-
Temperature: 40 °C
-
-
Trigger fraction collection by mass (m/z 417).
Step 4: Post-Purification Analysis
-
Concentrate the collected fraction.
-
Analyze the purity of the concentrated fraction using the analytical UPC² method described in Step 2.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a study on the preparative separation of deoxyschisandrin (this compound) and γ-schisandrin.[3]
Step 1: Crude Extraction
-
Prepare a crude extract of Schisandra chinensis using petroleum ether as the solvent.
-
Dissolve 100 mg of the crude extract for one-step separation.
Step 2: HSCCC System Preparation
-
Prepare the two-phase solvent system composed of n-hexane-methanol-water (35:30:3, v/v).
-
Thoroughly mix the solvent system and allow the phases to separate.
-
Fill the multilayer coil of the HSCCC instrument with the upper stationary phase.
-
Set the rotational speed of the instrument.
Step 3: HSCCC Separation
-
Pump the lower mobile phase at a defined flow rate.
-
Once hydrodynamic equilibrium is reached, inject the crude extract sample.
-
Monitor the effluent with a UV detector.
-
Collect fractions based on the resulting chromatogram.
Step 4: Analysis and Identification
-
Analyze each collected fraction using HPLC to determine the purity of the separated compounds.
-
Identify the fraction containing this compound with a purity of over 98%.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. Preparative separation and purification of deoxyschisandrin and gamma-schisandrin from Schisandra chinensis (Turcz.) Baill by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction and Separation of Active Ingredients in Schisandra chinensis (Turcz.) Baill and the Study of their Antifungal Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103351373B - Method for extracting Schisandrin B from Schisandra chinensis - Google Patents [patents.google.com]
Schisandrin A: A Technical Guide to its Modulation of Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisandrin (B1198587) A, a primary bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth analysis of the molecular mechanisms through which Schisandrin A modulates key inflammatory signaling pathways. It summarizes quantitative data on its efficacy, details relevant experimental methodologies, and provides visual representations of the signaling cascades it influences. The evidence presented herein underscores the therapeutic potential of this compound as a modulator of inflammatory responses, making it a compelling candidate for further investigation in the development of novel anti-inflammatory agents.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. While essential for host defense and tissue repair, dysregulated or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and certain cancers.[1][2] The inflammatory process is orchestrated by a network of signaling pathways that lead to the production of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] this compound has emerged as a promising natural compound with potent anti-inflammatory and antioxidant activities.[5][6] This document serves as a technical resource, consolidating the current understanding of this compound's role in targeting pivotal inflammatory pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.
Modulation of Key Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by intervening at multiple points within the inflammatory cascade. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways, and the suppression of NLRP3 inflammasome activation.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[7][[“]] In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins.[4] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[3][4]
This compound has been shown to potently inhibit this pathway.[3][5] Studies have demonstrated that pretreatment with this compound prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages.[3][4] This inhibitory action leads to a significant reduction in the expression of NF-κB target genes, including those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-1β.[3][5]
References
- 1. Illuminating the therapeutic potential of this compound against rheumatoid arthritis by targeting ferroptosis: An integrated bioinformatics and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the IL-1β-Induced Inflammation and Cartilage Degradation via Suppression of MAPK and NF-κB Signal Pathways in Rat Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Schisandrol A Suppresses Catabolic Factor Expression by Blocking NF-κB Signaling in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Schisandrin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, isolation, and synthesis of Schisandrin A, a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the medicinal plant Schisandra chinensis. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure of this compound
This compound, also known as deoxyschisandrin, is a lignan characterized by a unique dibenzocyclooctadiene skeleton. Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (6R,7S,12aR)-5,6,7,8-tetrahydro-1,2,3,10,11,12-hexamethoxy-6,7-dimethyldibenzo[a,c]cyclooctene |
| Molecular Formula | C₂₄H₃₂O₆ |
| Molecular Weight | 416.51 g/mol |
| CAS Number | 61281-38-7 |
| Appearance | White powder |
| Stereochemistry | Absolute |
Table 1: Chemical Properties of this compound
The stereochemistry of this compound is a critical aspect of its structure, with defined stereocenters at positions C-6, C-7, and an axial chirality.
Isolation and Purification of this compound from Schisandra chinensis
This compound is naturally found in the fruits of Schisandra chinensis. Various methods have been developed for its extraction and purification, with varying efficiencies.
Experimental Protocols for Isolation
Protocol 1: Solvent Extraction with Macroporous Resin Chromatography
-
Extraction: Pulverized dried fruits of Schisandra chinensis are extracted with 70-80% ethanol (B145695) using ultrasonic-assisted extraction or reflux.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Macroporous Resin Chromatography: The crude extract is subjected to column chromatography on macroporous resin (e.g., HPD5000). The column is washed with water to remove impurities, and the lignan fraction is eluted with a stepwise gradient of ethanol.
-
Further Purification: The enriched lignan fraction is further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.
Protocol 2: Supercritical Fluid Extraction (SFE)
-
Extraction: Dried and ground Schisandra berries are extracted with supercritical CO₂ modified with a co-solvent such as ethanol or methanol.
-
Separation: The extracted solution is depressurized to precipitate the lignans.
-
Purification: The resulting extract can be further purified using techniques like preparative SFC or HPLC.
Quantitative Data on Isolation Methods
| Extraction Method | Solvent/Conditions | Purity of this compound | Recovery Rate | Reference |
| Macroporous Resin Chromatography | 90% Ethanol Elution | 4.67% (Deoxyschizandrin) | >80% | [1] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | - | - | [2] |
Table 2: Comparison of this compound Isolation Methods
Note: The purity and recovery rates can vary depending on the specific experimental conditions and the quality of the plant material.
Synthesis of this compound
The total synthesis of this compound is a complex process that has been approached through various strategies. One notable route involves a nine-step synthesis starting from gallic acid.
Proposed Synthetic Pathway
A plausible synthetic route, based on the work of Chang et al. (1998), is outlined below. This pathway involves the formation of a biphenyl (B1667301) intermediate followed by the construction of the eight-membered ring.
Caption: Proposed synthetic pathway for this compound from Gallic Acid.
Key Experimental Steps (Based on Literature)
-
Reductive-coupling reaction to form the biphenyl structure.
-
Dehydroxylation reaction .
-
Hydroboration .
-
Intramolecular nonphenolic oxidative coupling using thallium trifluoroacetate (B77799) (TTFA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form the dibenzocyclooctadiene ring.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, methyl groups, and methylene (B1212753) protons are observed. Specific assignments can be found in the cited literature. |
| ¹³C NMR | Signals for aromatic carbons, methoxy carbons, methyl carbons, and aliphatic carbons are present. Detailed assignments are available in referenced publications. |
Table 3: General NMR Spectroscopic Data for this compound
Mass Spectrometry
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound.
| Technique | Ionization Mode | Key Fragments (m/z) |
| LC-MS/MS | ESI+ | [M+H]⁺, fragments corresponding to the loss of methoxy groups and cleavage of the cyclooctadiene ring. |
Table 4: Mass Spectrometric Data for this compound
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Isolation and Analysis
The following diagram illustrates a typical workflow for the isolation and analysis of this compound from Schisandra chinensis.
Caption: General workflow for the isolation and analysis of this compound.
This guide provides a foundational understanding of the chemical structure and synthesis of this compound. For more detailed experimental procedures and in-depth analytical data, readers are encouraged to consult the cited literature.
References
The Enduring Legacy of Schisandrin A: From Ancient Remedy to Modern Therapeutic Target
An In-depth Technical Guide on the Discovery, History, and Therapeutic Mechanisms of a Key Bioactive Compound from Schisandra chinensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
For centuries, the vibrant red berries of Schisandra chinensis have been a cornerstone of Traditional Chinese Medicine (TCM), revered for their wide-ranging therapeutic benefits. It wasn't until the mid-20th century that scientific inquiry began to unravel the chemical constituents responsible for these profound effects, leading to the discovery of a unique class of lignans (B1203133). Among these, Schisandrin (B1198587) A has emerged as a molecule of significant interest, demonstrating a remarkable capacity to modulate key cellular pathways implicated in a host of diseases. This technical guide provides a comprehensive overview of the journey of Schisandrin A, from its roots in traditional herbalism to its current status as a promising therapeutic agent. We delve into the history of its discovery, present key quantitative data on its pharmacological properties, detail essential experimental protocols for its study, and visualize the intricate signaling pathways through which it exerts its biological effects. This document serves as a vital resource for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable natural compound.
Historical Perspective: From the "Five-Flavor Fruit" to the Isolation of this compound
The use of Schisandra chinensis, known in Chinese as "Wu Wei Zi" or the "five-flavor fruit," is deeply entrenched in the annals of Traditional Chinese Medicine, with its first documented mention in the Shen Nong Ben Cao Jing (The Divine Farmer's Materia Medica), dating back to the 1st century BC.[1] This classical text celebrated it as a superior herb, capable of prolonging life without aging.[2] Traditional practitioners utilized the berries to address a wide array of ailments, including respiratory and gastrointestinal issues, cardiovascular problems, fatigue, and insomnia, and to enhance overall vitality.[3] The unique name "five-flavor fruit" arises from the berry's complex taste profile, encompassing sweet, sour, salty, bitter, and pungent flavors, which in TCM theory, corresponds to its influence on the five yin organs: the liver, kidneys, heart, lungs, and spleen.[2]
While the empirical knowledge of Schisandra's medicinal properties was vast, the scientific understanding of its active components remained elusive for centuries. The journey towards identifying the specific molecules responsible for its therapeutic effects began in the mid-20th century. Russian scientists, in the 1940s and 1950s, initiated pharmacological and clinical studies on Schisandra, recognizing its adaptogenic properties.[1] However, the pivotal moment in the discovery of its key chemical constituents came in the 1960s. The pioneering work of Soviet chemist N.K. Kochetkov and his team led to the first isolation and elucidation of the planar structure of schizandrin, the parent compound of the dibenzocyclooctadiene lignans. Subsequent research by Japanese scientists in the 1970s further clarified the absolute stereochemistry of these complex molecules, including this compound. This foundational research laid the groundwork for decades of investigation into the pharmacological activities of these unique lignans.
Quantitative Pharmacological Data
The therapeutic potential of this compound is underscored by a growing body of quantitative data from preclinical studies. These findings provide a solid foundation for its further development as a therapeutic agent.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose (mg/kg) | Value (Mean ± SD) | Reference |
| Cmax | i.v. | 10 | 0.06 ± 0.03 µg/mL | [1] |
| p.o. | 10 | 0.08 ± 0.07 µg/mL | [1] | |
| Tmax | p.o. | 10 | 22.50 ± 12.55 min | [1] |
| AUC (0-t) | i.v. | 10 | 43.11 ± 5.62 min·µg/mL | [1] |
| p.o. | 10 | 6.71 ± 4.51 min·µg/mL | [1] | |
| Half-life (t1/2) | i.v. | 10 | 42.25 ± 14.84 min | [1] |
| p.o. | 10 | 74.69 ± 33.56 min | [1] | |
| Clearance (CL) | i.v. | 10 | 0.24 ± 0.03 L/min/kg | [1] |
| Oral Bioavailability (F) | p.o. | 10 | 15.56 ± 10.47 % | [1] |
Table 2: In Vitro Hepatoprotective and Cytotoxic Effects
| Compound | Cell Line | Inducing Agent | Effect | IC50 / Concentration | Reference |
| Schisandrin B | HepG2 | - | Cytotoxicity (LD50) | 63 µM | [4] |
| Schisandrin B | AML-12 | - | Cytotoxicity | Concentration-dependent | [4] |
| Schisandra chinensis extract | HepG2 | CCl4 | Hepatoprotection | - | |
| This compound, B, and Schisandrol B | L02 | CCl4 | Hepatoprotection | - | [5] |
Key Experimental Protocols
Reproducibility and standardization are paramount in the scientific investigation of natural products. This section provides detailed methodologies for the extraction, isolation, quantification, and biological evaluation of this compound.
Extraction and Isolation of this compound
This protocol describes a common method for the extraction and purification of this compound from the dried fruits of Schisandra chinensis.
Materials:
-
Dried fruits of Schisandra chinensis
-
AB-8 Macroporous resin
-
Methanol (B129727) (various concentrations: 30%, 50%, 70%, 90%)
-
Octadecylsilyl (ODS) packing material
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
-
Pulverize the dried fruits of Schisandra chinensis.
-
Extract the powdered material with 70% ethanol at 60°C for 3 hours. Repeat the extraction twice.
-
Combine the extracts and concentrate under reduced pressure to remove ethanol.
-
-
Macroporous Resin Chromatography:
-
Pass the concentrated aqueous extract through a column packed with AB-8 macroporous resin.
-
Elute the column with a graded series of ethanol concentrations to perform a preliminary separation of lignans from other components.
-
-
ODS Column Chromatography:
-
Dissolve the lignan-enriched fraction in 30% methanol.
-
Apply the solution to an ODS column.
-
Elute the column with a stepwise gradient of methanol (e.g., 30%, 50%, 70%, 90%).
-
Collect the fractions and analyze for this compound content using analytical HPLC. The fraction with the highest concentration of this compound is selected for further purification.
-
-
Preparative HPLC:
-
Perform final purification of the this compound-rich fraction using a preparative HPLC system equipped with a C18 column.
-
Use an isocratic mobile phase of methanol and water to achieve optimal separation.
-
Monitor the elution at a suitable UV wavelength (e.g., 220 nm or 254 nm).
-
Collect the peak corresponding to this compound and confirm its purity using analytical HPLC and its structure by mass spectrometry and NMR.
-
Quantification of this compound by HPLC
This protocol outlines a standard method for the quantitative analysis of this compound in extracts or purified samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Methanol-water (e.g., 68:32, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of working standard solutions of known concentrations by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the extract or purified sample in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Materials:
-
Cells (e.g., HepG2 human hepatoma cells)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Visualization of Key Signaling Pathways
This compound exerts its pharmacological effects by modulating complex intracellular signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. This compound has been shown to inhibit this pathway, thereby exerting its anti-inflammatory effects.
Figure 1. Inhibition of the NF-κB Signaling Pathway by this compound.
The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. This compound can activate this pathway, leading to the expression of antioxidant enzymes and conferring cytoprotection.
Figure 2. Activation of the Nrf2 Antioxidant Pathway by this compound.
Conclusion and Future Directions
This compound stands as a testament to the invaluable synergy between traditional knowledge and modern scientific investigation. From its origins as a key component of a revered traditional medicine, it has transitioned into a well-characterized molecule with demonstrable pharmacological activities and a growing body of preclinical evidence supporting its therapeutic potential. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the capabilities of this remarkable natural product.
Future research should focus on several key areas. A deeper understanding of the historical context of its discovery, including the specific contributions of early researchers, will provide a more complete narrative. Expanding the quantitative pharmacological data, particularly through well-designed clinical trials in humans, is essential to validate its efficacy and safety. Further elucidation of its complex mechanisms of action, including the identification of novel molecular targets and the interplay between different signaling pathways, will open new avenues for its therapeutic application. As our understanding of this compound continues to grow, so too will the opportunities to translate this ancient wisdom into innovative therapies for a range of modern diseases.
References
- 1. Schisandrin B attenuates lipopolysaccharide-induced activation of hepatic stellate cells through Nrf-2-activating anti-oxidative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatoprotective action of schisandrin B against carbon tetrachloride toxicity was mediated by both enhancement of mitochondrial glutathione status and induction of heat shock proteins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to Schisandrin A: Modulation of NF-κB and Nrf2 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin A is a primary bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine for treating a variety of ailments.[1][2] Modern pharmacological research has increasingly focused on its potent anti-inflammatory and antioxidant properties.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, specifically focusing on this compound's dual modulatory role on the pro-inflammatory Nuclear Factor-kappa B (NF-κB) and the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. Understanding these core mechanisms is critical for developing this compound as a potential therapeutic agent for disorders driven by inflammation and oxidative stress.[5]
The NF-κB Signaling Pathway: A Target for Anti-Inflammatory Action
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB heterodimer (most commonly p65/p50) is held in the cytoplasm by an inhibitory protein, IκBα.[5] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB p65 subunit to translocate into the nucleus.[6] Once in the nucleus, p65 initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]
This compound's Mechanism of NF-κB Inhibition
This compound exerts its anti-inflammatory effects by directly intervening in this cascade. Research demonstrates that pretreatment with this compound markedly suppresses the LPS-induced degradation of IκBα.[5] This action prevents the subsequent nuclear translocation of the active NF-κB p65 subunit.[5][7] By holding NF-κB in its inactive, cytoplasm-bound state, this compound effectively shuts down the downstream transcriptional activation of inflammatory targets.
This inhibitory action translates to a significant, dose-dependent reduction in the production of key inflammatory mediators. Studies have consistently shown that this compound suppresses the expression and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), in LPS-stimulated macrophages.[1][5] Furthermore, it effectively inhibits the generation of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the protein and mRNA expression of iNOS and COX-2.[1][5][8]
The Nrf2 Signaling Pathway: A Hub for Antioxidant Defense
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[5] When cells are exposed to oxidative stress or chemical inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, driving the expression of a suite of cytoprotective and antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[9][10]
This compound's Mechanism of Nrf2 Activation
This compound is a potent activator of the Nrf2 antioxidant pathway.[3] Treatment with this compound leads to a time- and concentration-dependent increase in the expression of Nrf2.[5] Concurrently, it has been shown to decrease the expression of Keap1.[5] This dual action promotes the accumulation and subsequent nuclear translocation of Nrf2, leading to the robust induction of its downstream target genes.[5][9]
The activation of this pathway by this compound results in a significant upregulation of HO-1 protein expression.[5][11][12] This enhanced antioxidant capacity contributes directly to the compound's ability to diminish intracellular reactive oxygen species (ROS) accumulation, thereby protecting cells from oxidative damage.[5][11]
Quantitative Data Summary
The effects of this compound have been quantified across multiple studies. The following tables summarize its impact on key inflammatory and antioxidant markers in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α Secretion (pg/mL) | IL-1β Secretion (pg/mL) | Source |
|---|---|---|---|
| Control | Low / Undetectable | Low / Undetectable | [5] |
| LPS (100 ng/mL) | Significantly Increased | Significantly Increased | [5] |
| LPS + this compound (50 µM) | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS | [5] |
| LPS + this compound (100 µM) | Further Reduced vs. LPS | Further Reduced vs. LPS | [5] |
| LPS + this compound (200 µM) | Strongly Reduced vs. LPS | Strongly Reduced vs. LPS | [5] |
Data presented qualitatively based on dose-dependent inhibition patterns reported.[5]
Table 2: Effect of this compound on Nrf2 Pathway Protein Expression
| Treatment | Cytosolic Keap1 Level | Nuclear Nrf2 Level | HO-1 Expression | Source |
|---|---|---|---|---|
| Control | Basal Level | Basal Level | Basal Level | [5] |
| This compound (200 µM, 24h) | Decreased | Increased | Increased | [5] |
Data presented qualitatively based on Western blot analysis showing time- and concentration-dependent effects.[5]
Experimental Protocols
The investigation of this compound's effects on signaling pathways relies on a set of standard and robust molecular biology techniques.
Cell Culture and Treatment
Murine macrophage cell lines, such as RAW 264.7, are commonly used models for in vitro inflammation studies.[5]
-
Seeding: Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 50, 100, 200 µM) for a specified duration, typically 1 hour.[5]
-
Stimulation: Inflammation is induced by adding an inflammatory agent, most commonly Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL), for a period of up to 24 hours.[5]
-
Harvesting: Depending on the endpoint, either the cell culture supernatant is collected for cytokine analysis, or the cells are lysed for protein or RNA extraction.
Western Blot Analysis
This technique is used to measure the expression levels of specific proteins.
-
Protein Extraction: Cells are lysed using RIPA buffer to extract total protein. For nuclear translocation studies, nuclear and cytosolic fractions are separated using a specialized kit.[5][13]
-
Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.[14]
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p65, IκBα, Nrf2, p-Nrf2, Keap1, HO-1).[5][14] Loading controls like β-actin (for total/cytosolic) or Lamin B (for nuclear) are used to ensure equal loading.[5]
-
Secondary Antibody & Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.[5][14]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of secreted proteins, such as cytokines, in the cell culture medium.
-
Sample Collection: Culture supernatants are collected after the treatment period.
-
Assay: The assay is performed using commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-1β) according to the manufacturer's protocol.[5] This typically involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and measuring the resulting colorimetric change with a microplate reader.
Conclusion and Future Directions
This compound demonstrates a compelling dual-action mechanism that positions it as a significant candidate for therapeutic development. By simultaneously inhibiting the pro-inflammatory NF-κB pathway and activating the cytoprotective Nrf2 antioxidant pathway, it addresses two critical, interconnected drivers of cellular damage and disease pathology.[5] The suppression of inflammatory mediators like TNF-α, IL-1β, and NO, coupled with the upregulation of antioxidant defenses via HO-1, provides a multi-pronged approach to restoring cellular homeostasis.[1][5][11]
This detailed understanding of its molecular interactions offers a solid foundation for further research. Future investigations should focus on translating these in vitro findings into in vivo models of inflammatory and oxidative stress-related diseases, such as neurodegenerative disorders, inflammatory bowel disease, and metabolic syndrome.[5] Elucidating the precise molecular targets and optimizing drug delivery systems will be crucial steps in harnessing the full therapeutic potential of this compound for clinical applications.
References
- 1. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects against lipopolysaccharide-induced mastitis through activating Nrf2 signaling pathway and inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Action between this compound and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schisandrol A Suppresses Catabolic Factor Expression by Blocking NF-κB Signaling in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. worldscientific.com [worldscientific.com]
- 10. Nrf2-Mediated HO-1 Induction Contributes to Antioxidant Capacity of a Schisandrae Fructus Ethanol Extract in C2C12 Myoblasts [mdpi.com]
- 11. This compound regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD | springermedizin.de [springermedizin.de]
- 13. Schisandrin B regulates macrophage polarization and alleviates liver fibrosis via activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Hepatoprotective Effects of Schisandrin A
For Researchers, Scientists, and Drug Development Professionals
Schisandrin A, a primary bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant attention for its potent hepatoprotective properties.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action, experimental evidence, and key signaling pathways involved in the liver-protective effects of this compound.
Core Mechanisms of Hepatoprotection
This compound exerts its hepatoprotective effects through a multi-pronged approach, primarily involving antioxidant, anti-inflammatory, and anti-apoptotic activities.[3][4] It also plays a role in regulating lipid metabolism and modulating autophagy.
1.1. Antioxidant Effects
A key mechanism of this compound's hepatoprotective action is its ability to mitigate oxidative stress. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). This enhancement of the endogenous antioxidant defense system helps to neutralize reactive oxygen species (ROS) and protect hepatocytes from oxidative damage.
1.2. Anti-inflammatory Action
Chronic inflammation is a hallmark of many liver diseases. This compound has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By downregulating these pathways, this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This attenuation of the inflammatory response helps to prevent further liver damage.
1.3. Anti-apoptotic Activity
This compound protects liver cells from apoptosis (programmed cell death) through several mechanisms. It has been shown to regulate the expression of Bcl-2 family proteins, decreasing the expression of the pro-apoptotic protein Bax and increasing the expression of the anti-apoptotic protein Bcl-2. Additionally, this compound can inhibit the activation of caspases, which are key executioners of apoptosis. It also mitigates endoplasmic reticulum (ERS) stress, a condition that can trigger apoptosis, further contributing to its cytoprotective effects.
1.4. Regulation of Lipid Metabolism
In the context of non-alcoholic fatty liver disease (NAFLD), this compound has been shown to improve lipid metabolism. It can reduce the accumulation of lipids in the liver by downregulating genes involved in lipogenesis and upregulating those involved in fatty acid oxidation. This helps to alleviate hepatic steatosis and its progression.
Quantitative Data on Hepatoprotective Effects
The following tables summarize quantitative data from various preclinical studies, demonstrating the efficacy of this compound in different models of liver injury.
Table 1: Effects of this compound on Liver Function Markers in Animal Models of Liver Injury
| Model of Liver Injury | Animal Model | This compound Dose | Change in ALT Levels | Change in AST Levels | Reference |
| D-Galactosamine-induced | Mice | Not Specified | Significantly decreased (p < 0.01) | Significantly decreased (p < 0.01) | |
| Carbon Tetrachloride (CCl4)-induced | Mice | Not Specified | Significantly reduced | Significantly reduced | |
| High-Fat Diet-induced NAFLD | Mice | Not Specified | Significantly decreased | Significantly decreased | |
| Alcohol-induced | Mice | Not Specified | Reduced | Reduced |
ALT: Alanine aminotransferase; AST: Aspartate aminotransferase
Table 2: Effects of this compound on Markers of Oxidative Stress and Inflammation
| Model of Liver Injury | Animal Model | This compound Dose | Change in Oxidative Stress Markers | Change in Inflammatory Cytokines | Reference |
| Chemically-induced | Animal Models | Not Specified | Increased endogenous antioxidant activity | Decreased TNF-α, IL-1β, IL-6 | |
| High-Fat Diet-induced NAFLD | Mice | Not Specified | - | Reduced IL-1β, IL-6, TNF-α | |
| CCl4-induced Fibrosis | Rats | Not Specified | Attenuated oxidative stress | - |
TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6
Experimental Protocols: An Overview
The hepatoprotective effects of this compound have been investigated using a variety of established in vitro and in vivo models.
3.1. In Vitro Models
-
Cell Lines: Human hepatoma cell lines such as HepG2 and normal human liver cell lines like L02 are commonly used to study the molecular mechanisms of this compound. These cells can be treated with hepatotoxins like acetaminophen (B1664979) (APAP) or oleic and palmitic acids to induce injury, followed by treatment with this compound to assess its protective effects.
-
Primary Hepatocytes: Isolated primary hepatocytes from rats or mice provide a model that more closely resembles the in vivo liver environment.
-
Precision-Cut Liver Slices: This ex vivo model maintains the complex cellular architecture of the liver, allowing for the study of cell-cell interactions and tissue-level responses to this compound.
Methodological Approaches for In Vitro Studies:
-
Cell Viability Assays: MTT or CCK-8 assays are used to determine the cytotoxicity of hepatotoxins and the protective effect of this compound.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of inflammatory cytokines and other biomarkers.
-
Western Blotting and Real-Time PCR (RT-PCR): To analyze the expression of proteins and genes involved in signaling pathways, apoptosis, and inflammation.
-
Flow Cytometry: To assess apoptosis and oxidative stress.
3.2. In Vivo Models
-
Chemically-Induced Liver Injury: Rodent models using hepatotoxins such as carbon tetrachloride (CCl4), D-galactosamine (D-GalN), or acetaminophen (APAP) are widely employed to induce acute or chronic liver damage.
-
Diet-Induced Liver Disease: High-fat diet (HFD) or methionine- and choline-deficient (MCD) diet models are used to mimic non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
-
Alcohol-Induced Liver Disease: Chronic ethanol (B145695) administration in mice or rats is used to study the protective effects of this compound against alcoholic liver disease.
Methodological Approaches for In Vivo Studies:
-
Serum Biochemistry: Measurement of liver enzymes (ALT, AST) and other markers of liver function in blood samples.
-
Histopathological Analysis: Hematoxylin and eosin (B541160) (H&E) staining of liver tissue to assess the extent of necrosis, inflammation, and steatosis.
-
Immunohistochemistry and Immunofluorescence: To visualize the expression and localization of specific proteins in liver tissue.
-
Analysis of Gene and Protein Expression: Using techniques like Western blotting and RT-PCR on liver tissue homogenates.
Signaling Pathways and Experimental Workflows
4.1. Nrf2 Signaling Pathway
The activation of the Nrf2 pathway is a central mechanism for the antioxidant effects of this compound.
Caption: this compound activates the Nrf2 signaling pathway.
4.2. Experimental Workflow for In Vivo Hepatoprotection Study
The following diagram illustrates a typical workflow for an in vivo study investigating the hepatoprotective effects of this compound.
Caption: A typical experimental workflow for in vivo studies.
Conclusion
This compound demonstrates robust hepatoprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. Its ability to modulate key signaling pathways like Nrf2 and NF-κB underscores its potential as a therapeutic agent for various liver diseases. The quantitative data from preclinical studies provide strong evidence for its efficacy. Further well-designed clinical trials are warranted to translate these promising preclinical findings into clinical applications for liver disease management.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Schisandra chinensis in liver injury: a systematic review and preclinical meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
Schisandrin A: A Technical Whitepaper on its Anti-Cancer Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisandrin A, a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant attention for its potential anti-cancer properties. This document provides a comprehensive technical overview of the preliminary studies on this compound's anti-cancer activity. It details the compound's effects on various cancer cell lines, elucidates its mechanisms of action, including induction of cell cycle arrest and apoptosis, and explores its modulation of key signaling pathways. This guide is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, summarizing the current landscape of this compound research and providing detailed experimental protocols and data for future studies.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds. This compound, a dibenzocyclooctadiene lignan, has demonstrated a range of biological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects.[1] Emerging evidence, which will be detailed in this paper, strongly suggests its potential as an anti-proliferative agent against various human cancers.[2][3] This whitepaper will synthesize the findings from key preliminary studies, focusing on the quantitative data, experimental methodologies, and the molecular pathways involved in this compound's onco-suppressive functions.
In Vitro Anti-Cancer Activity of this compound
This compound has been shown to inhibit the proliferation of a variety of cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below, providing a quantitative measure of its cytotoxic potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Non-Small Cell Lung Cancer | A549 | 61.09 | [2] |
| Non-Small Cell Lung Cancer | H1975 | 39.99 | [2] |
| Non-Small Cell Lung Cancer | H1299 | 101.5 | |
| Triple-Negative Breast Cancer | MDA-MB-231 | 26.6092 | |
| Triple-Negative Breast Cancer | BT-549 | Not specified | |
| Breast Cancer | MCF-7 | 112.6672 | |
| Colorectal Cancer | RKO | 68.65 | |
| Colorectal Cancer | SW620 | 85.66 | |
| Colorectal Cancer | SW480 | 87.57 | |
| Colorectal Cancer | DLD-1 | >150 |
Mechanisms of Anti-Cancer Action
The anti-cancer effects of this compound are attributed to its ability to induce cell cycle arrest and apoptosis, mediated by the modulation of several key signaling pathways.
Induction of Cell Cycle Arrest
This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, thereby inhibiting cancer cell proliferation. In T47D human breast cancer cells, schizandrin (B1681555) treatment led to an accumulation of cells in the G0/G1 phase. This was accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27, and the downregulation of cell cycle checkpoint proteins such as cyclin D1, cyclin A, CDK2, and CDK4. Similarly, in non-small cell lung cancer (NSCLC) cells A549 and H1975, low concentrations of this compound (10-20 µM) induced G1/S-phase arrest, while higher concentrations (20-50 µM) led to G2/M-phase arrest.
Induction of Apoptosis
A significant body of evidence indicates that this compound triggers apoptosis in cancer cells. In gastric cancer cells, this compound treatment resulted in an increased apoptosis rate. This was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, as well as cleaved caspase-3 and cleaved-PARP. In triple-negative breast cancer (TNBC) cells, this compound also induced apoptosis.
Modulation of Signaling Pathways
The anti-cancer effects of this compound are underpinned by its interaction with various cellular signaling pathways.
-
Wnt/β-catenin Pathway: In triple-negative breast cancer cells, which often exhibit over-activation of the Wnt signaling pathway, this compound treatment significantly suppressed this pathway.
-
Endoplasmic Reticulum (ER) Stress: this compound has been shown to activate ER stress in TNBC and gastric cancer cells, contributing to its pro-apoptotic effects.
-
PI3K/Akt Pathway: In bladder cancer cells, deoxyschizandrin (B1210598) (another name for this compound) was found to regulate the PI3K-Akt signaling pathway.
-
MAPK Pathway: this compound has been reported to influence the MAPK signaling pathway, which is involved in the regulation of cell proliferation and survival.
-
Heat Shock Factor 1 (HSF1): In colorectal cancer cells, this compound was identified as a novel HSF1 inhibitor, suppressing the expression of HSF1 downstream pro-oncogenic genes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound's anti-cancer activity.
Cell Viability Assay
-
Principle: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
-
Method (MTT Assay):
-
Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 30, 40, 50, 100, 200 µM) or a vehicle control (DMSO) for 24 to 48 hours.
-
Add MTT solution to each well and incubate for a specified period to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using software like GraphPad Prism.
-
-
Method (CellTiter-Glo Luminescence Viability Assay):
-
Seed cells (e.g., A549, H1975) in a 96-well plate at a density of 3,000 cells per well and incubate overnight.
-
Treat cells with different concentrations of this compound (e.g., 0, 25, 50, 75, and 100 µM) for 24 hours.
-
Use the CellTiter-Glo Luminescence Viability Assay kit to measure cell viability according to the manufacturer's instructions.
-
Colony Formation Assay
-
Principle: To assess the long-term proliferative capacity of cancer cells after treatment with this compound.
-
Method:
-
Treat cancer cells (e.g., A549, H1975, MDA-MB-231, BT-549) with different concentrations of this compound (e.g., 25, 50, 100 µM or 75, 150 µM) for 24-36 hours.
-
Replace the medium with fresh medium.
-
Culture the cells for approximately 14-15 days, replacing the medium every 3 days.
-
Fix the colonies with a fixative solution (e.g., 4% paraformaldehyde).
-
Stain the colonies with a staining solution (e.g., 0.1% Crystal Violet).
-
Count the number of colonies and analyze the results.
-
Cell Cycle Analysis
-
Principle: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Method:
-
Treat cancer cells (e.g., A549, H1975) with increasing concentrations of this compound (e.g., 0, 10, 20, 30, 50 µM) for 24 hours.
-
Harvest the cells and fix them in cold ethanol.
-
Stain the cells with a solution containing propidium (B1200493) iodide (PI) and RNase.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay
-
Principle: To quantify the percentage of apoptotic cells induced by this compound treatment.
-
Method (Annexin V-FITC and Propidium Iodide Staining):
-
Treat cancer cells (e.g., MDA-MB-231, BT-549) with various doses of this compound (e.g., 25, 50, 100 µM) for 48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
-
Principle: To detect and quantify the expression levels of specific proteins involved in cell cycle regulation, apoptosis, and signaling pathways.
-
Method:
-
Treat cancer cells with this compound at desired concentrations and time points.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin D1, Bax, Bcl-2, cleaved caspase-3, p-Akt, etc.).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., GAPDH) to normalize the protein expression levels.
-
Visualizations: Signaling Pathways and Experimental Workflow
To visually represent the complex mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathways modulated by this compound leading to anti-cancer effects.
Caption: General experimental workflow for evaluating the anti-cancer activity of this compound.
Conclusion and Future Directions
The preliminary studies summarized in this whitepaper provide compelling evidence for the anti-cancer potential of this compound. Its ability to inhibit the proliferation of a range of cancer cell lines, induce cell cycle arrest and apoptosis, and modulate key oncogenic signaling pathways highlights its promise as a candidate for further drug development.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of various cancers is a critical next step.
-
Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for its clinical translation.
-
Combination therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies and potentially overcome drug resistance.
-
Target identification and validation: Further elucidation of the direct molecular targets of this compound will provide a more comprehensive understanding of its mechanism of action.
References
- 1. Growth inhibition and cell cycle arrest in the G0/G1 by schizandrin, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, on T47D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schizandrin A can inhibit non-small cell lung cancer cell proliferation by inducing cell cycle arrest, apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Schisandrin A: Extraction and Quantification
This document provides detailed protocols for the extraction and quantification of Schisandrin (B1198587) A, a bioactive lignan (B3055560) found in Schisandra chinensis. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Schisandrin A is a major bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis (Turcz.) Baill.[1][2]. It exhibits a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects[3]. Accurate and efficient extraction and quantification of this compound are crucial for quality control, pharmacological research, and the development of therapeutic agents. This document outlines various methods for its extraction and a validated HPLC-UV method for its quantification.
Extraction Protocols
Several methods have been developed for the extraction of this compound from Schisandra chinensis. The choice of method depends on factors such as extraction efficiency, time, solvent consumption, and environmental impact.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is an efficient method that utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[4][5][6]
Protocol:
-
Sample Preparation: Grind dried fruits of Schisandra chinensis into a fine powder (e.g., 120-mesh sieve).[7]
-
Extraction:
-
Accurately weigh 2.0 g of the powdered plant material and place it in a suitable flask.[8]
-
Add 40 mL of 81% aqueous ethanol (B145695) (solid-to-liquid ratio of 1:20 g/mL).[8] Other effective solvents include methanol (B129727).[8][9]
-
Place the flask in an ultrasonic bath.
-
Sonication treatment can be carried out for 30 minutes (250 W, 20 KHz).[9] Another protocol suggests ultrasonic extraction at 400 W for 50 minutes at a temperature of 40°C.[4]
-
-
Post-Extraction:
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, primarily using carbon dioxide (CO2), is a green technology that offers high selectivity and efficiency.[11][12]
Protocol:
-
Sample Preparation: Use coarsely chopped, dry Schisandra berries.[3]
-
Extraction:
-
Place 50 grams of the prepared sample into a 100 mL extraction vessel.[3]
-
Perform the extraction dynamically for 60 minutes using a mixture of 99% CO2 and 1% isopropyl alcohol as the supercritical fluid.[3]
-
Set the extraction pressure to 200 bar and the temperature to 40°C.[3]
-
Maintain a total flow rate of 50 g/minute .[3]
-
-
Post-Extraction:
-
The resulting extract is a concentrated solution that typically does not require filtration.[3]
-
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.[13][14][15]
Protocol:
-
Sample Preparation: Use powdered Schisandra chinensis.
-
Extraction:
-
Mix the powdered sample with a suitable solvent, such as ethanol.
-
Optimal conditions reported include a solid-liquid ratio of 1:20 (g/mL), an extraction time of 20 minutes, and an extraction temperature of 70°C.[16]
-
-
Post-Extraction:
-
Filter the extract to remove solid plant material.
-
Conventional Solvent Extraction (Heat Reflux & Soxhlet)
Traditional methods like heat reflux and Soxhlet extraction are also employed, though they are generally more time and solvent-consuming.[17]
Heat Reflux Protocol:
-
Sample Preparation: Powdered Schisandra chinensis.
-
Extraction:
Soxhlet Extraction Protocol:
-
Sample Preparation: Powdered Schisandra chinensis.
-
Extraction:
-
Place the powdered sample in a thimble within a Soxhlet apparatus.
-
Extract with a suitable solvent (e.g., methanol) for several hours.
-
Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography with UV detection is a widely used and reliable method for the quantification of this compound.[10][19]
Protocol:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution (e.g., 480 µg/mL).[10]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Solution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column is commonly used (e.g., C18 Bondclone).[10][19]
-
Mobile Phase: A mixture of methanol and water (e.g., 68:32, v/v) is often effective.[10][19] Another reported mobile phase is methanol-acetonitrile-water (15:15:10).[20]
-
Detection Wavelength: 220 nm or 254 nm.[10][20] While 210 nm offers higher sensitivity, 220 nm is often chosen to minimize matrix interference.[10]
-
Injection Volume: Typically 20 µL.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Key Advantages |
| Ultrasound-Assisted Extraction (UAE) | 81% Ethanol | 40 | 30-50 min | Efficient, reduced extraction time[4][9] |
| Supercritical Fluid Extraction (SFE) | CO2 + 1% Isopropyl Alcohol | 40 | 60 min | Green technology, high selectivity[3] |
| Microwave-Assisted Extraction (MAE) | Ethanol | 70 | 20 min | Rapid, reduced solvent consumption[16] |
| Heat Reflux Extraction | 80-95% Ethanol | Reflux Temp. | 2-4 hours (x3) | Simple setup |
Table 2: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 0.008 - 4.8 mg/L[10][19] |
| Correlation Coefficient (r) | 0.9996[10][19] |
| Limit of Detection (LOD) | 0.005 mg/L[10][19] |
| Spiking Recoveries | ~98%[10][19] |
| Relative Standard Deviation (RSD) | ≤ 3.5%[10][19] |
Visualizations
Experimental Workflow Diagrams
Caption: General workflow for the extraction of this compound.
References
- 1. Schisandrin | 7432-28-2 [chemicalbook.com]
- 2. Schisandrin - Wikipedia [en.wikipedia.org]
- 3. waters.com [waters.com]
- 4. Separation of the active components from the residue of Schisandra chinensis via an ultrasound-assisted method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays [frontiersin.org]
- 10. Determination of this compound and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]
- 11. Sedative and hypnotic effects of supercritical carbon dioxide fluid extraction from Schisandra chinensis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 15. Microwave-assisted extractions of active ingredients from plants - UM Research Repository [eprints.um.edu.my]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CN103351373B - Method for extracting Schisandrin B from Schisandra chinensis - Google Patents [patents.google.com]
- 19. Determination of this compound and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Determination of schisandrin in shengmaiyin by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Schisandrin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisandrin A is one of the major bioactive lignans (B1203133) found in the fruits of Schisandra chinensis, a plant widely used in traditional Chinese medicine. It is known for its various pharmacological activities, including hepatoprotective, antioxidant, and anti-inflammatory effects. Accurate and reliable quantification of this compound in raw materials, extracts, and finished products is crucial for quality control and pharmacological research. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation
The following table summarizes the key quantitative data and chromatographic conditions from various validated HPLC methods for the analysis of this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Column | C18 Bondclone (150 x 3.9 mm, 10 µm)[1] | Elite ODS C18 (250 mm × 4.6 mm, 5 μm)[2][3] | Hyspersil ODS C18 (250 mm × 4.6 mm, 5 μm)[4] |
| Mobile Phase | Methanol (B129727):Water (68:32, v/v)[1] | Acetonitrile:Water (Gradient) | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 217 nm | 225 nm |
| Column Temperature | Not Specified | 30°C | 35°C |
| Injection Volume | Not Specified | 10 µL | 20 µL |
| Linearity (Concentration Range) | 0.008–4.8 mg/L (r = 0.9996) | Not Specified (r ≥ 0.9995) | Not Specified |
| Limit of Detection (LOD) | 0.005 mg/L | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
| Recovery | ~98% | 99.51% to 101.31% | Not Specified |
| Retention Time | Not Specified | Not Specified | Not Specified |
Experimental Protocols
This section outlines the detailed methodology for the analysis of this compound using HPLC.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, purified)
-
Ethyl acetate (B1210297) (Analytical grade)
-
Sample of Schisandra chinensis fruit, extract, or formulation.
Standard Solution Preparation
-
Stock Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation
The following is a general procedure for the extraction of this compound from powdered Schisandra chinensis fruit. The method may need to be adapted for different sample matrices.
-
Extraction:
-
Accurately weigh about 0.3 g of the powdered sample into a centrifuge tube.
-
Add 25 mL of methanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Alternatively, for some samples, an extraction with water-saturated ethyl acetate can be performed, followed by evaporation and redissolving in methanol.
-
-
Purification (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) step can be used to remove interfering compounds.
-
An Oasis HLB SPE cartridge can be conditioned and used to purify the extract.
-
-
Final Preparation:
-
Centrifuge the extract at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.
-
HPLC Analysis
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table above (e.g., Method 1 for an isocratic method or Method 2 for a gradient method).
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Acquisition and Analysis:
-
Record the chromatograms and identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for HPLC analysis of this compound.
Factors Influencing HPLC Separation
Caption: Key factors influencing the HPLC separation of this compound.
References
- 1. Determination of this compound and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]
- 2. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Schisandrin A in In Vitro Cell Culture
Introduction
Schisandrin A is a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis.[1] It has garnered significant interest within the research and drug development communities due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anti-cancer properties.[1] These application notes provide detailed protocols for the proper preparation and use of this compound in in vitro cell culture experiments to ensure reproducibility and accuracy of experimental results.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for its effective use in cell-based assays. It is sparingly soluble in aqueous solutions but readily soluble in several organic solvents.[2] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥43.3 mg/mL[3], ~50-83 mg/mL | Ultrasonic assistance may be needed for high concentrations. Use of newly opened, hygroscopic DMSO is recommended. |
| Ethanol | ~20 mg/mL, ≥15.5 mg/mL | - |
| Dimethylformamide (DMF) | ~25 mg/mL | - |
| Aqueous Buffers | Sparingly soluble | Not recommended for primary dissolution. For aqueous working solutions, first dissolve in an organic solvent and then dilute. |
| Methanol | Soluble | Used for preparing stock solutions for analytical purposes like HPLC. |
Storage and Stability
The stability of this compound is crucial for obtaining reliable experimental outcomes. It is supplied as a crystalline solid and requires specific storage conditions to prevent degradation.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Keep in a sealed container, protected from light and moisture. |
| Stock Solution in DMSO | -20°C | 1 year | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -80°C | 2 years | Recommended for longer-term storage of stock solutions. | |
| Aqueous Working Solution | 4°C | Not recommended (>1 day) | Prepare fresh from the stock solution for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be diluted to various working concentrations.
Materials:
-
This compound powder (Molecular Weight: 416.51 g/mol )
-
Anhydrous/Hygroscopic DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Tare the Balance: Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Weigh this compound: Carefully weigh a small amount of this compound powder. For example, weigh 4.17 mg of the compound.
-
Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For 4.17 mg (0.00417 g) to make a 10 mM (0.01 mol/L) solution:
-
Volume (L) = 0.00417 g / (0.01 mol/L * 416.51 g/mol ) = 0.001 L = 1 mL
-
-
Dissolution: Add 1 mL of high-quality DMSO to the tube containing 4.17 mg of this compound.
-
Ensure Complete Solubilization: Vortex the tube thoroughly. If necessary, use an ultrasonic bath to aid dissolution. Ensure the solution is clear and free of precipitates.
-
Aliquot and Store: Dispense the stock solution into single-use, sterile cryovials to prevent contamination and degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C as per the stability data in Table 2.
Protocol 2: Preparation of a 50 µM Working Solution
This protocol details the dilution of the stock solution into the cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Calculate Dilution: Use the formula C1V1 = C2V2 to determine the volume of stock solution needed.
-
C1 = 10 mM (10,000 µM)
-
C2 = 50 µM
-
V2 = Final desired volume (e.g., 10 mL)
-
V1 = (C2 * V2) / C1 = (50 µM * 10 mL) / 10,000 µM = 0.05 mL = 50 µL
-
-
Prepare Working Solution: In a sterile conical tube, add 9.95 mL of pre-warmed cell culture medium. Add 50 µL of the 10 mM stock solution to the medium.
-
Mix Thoroughly: Gently vortex or invert the tube to ensure the working solution is homogeneous.
-
Final DMSO Concentration: The final concentration of DMSO in the working solution is 0.5% (50 µL in 10 mL). This concentration is generally well-tolerated by most cell lines. Always include a vehicle control (medium with 0.5% DMSO) in your experiments to account for any solvent effects.
-
Immediate Use: Use the freshly prepared working solution to treat your cells immediately. Do not store aqueous working solutions.
Table 3: Typical In Vitro Working Concentrations of this compound
| Application | Cell Line(s) | Concentration Range | Reference |
| Anti-inflammatory | RAW 264.7 macrophages | 10 - 100 µM | |
| Anti-proliferation (IC50) | SK-HEP-1, SNU-638, T47D | 40 - 53 µM | |
| Reversal of Doxorubicin Resistance | MCF-7/DOX | 10 - 60 µM | |
| Inhibition of CYP3A Activity (IC50) | - | 6.60 µM | |
| Cytotoxicity | Bel-7402, KB-3-1, Bcap37 | 12.5 - 200 µM |
Visualized Workflows and Pathways
Caption: Diagram 1: Workflow for preparing this compound and treating cells.
Caption: Diagram 2: this compound inhibits the NF-κB signaling pathway.
References
Application Notes and Protocols for Determining the Optimal Dosage of Schisandrin A in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin A, a primary bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, hepatoprotective, and anticancer effects. Determining the optimal dosage of this compound is a critical step in preclinical in vivo animal studies to ensure therapeutic efficacy while minimizing potential toxicity. These application notes provide a comprehensive guide to aid researchers in selecting an appropriate dosage range for this compound in various animal models, based on a summary of existing literature. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate study design and execution.
Data Presentation: this compound Dosage in Animal Models
The following tables summarize the quantitative data from various in vivo studies, offering a comparative overview of effective dosages of this compound across different animal models and therapeutic areas.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (min) | Oral Bioavailability (%) | Animal Model | Reference |
| Oral (p.o.) | 10 | - | - | 15.56 ± 10.47 | Wistar Rats | [1][2] |
| Oral (p.o.) | 5.2 (equivalent) | 0.08 ± 0.07 | - | - | Wistar Rats | [1][2] |
| Oral (p.o.) | 17.3 (equivalent) | 0.15 ± 0.09 | - | - | Wistar Rats | [1] |
| Intravenous (i.v.) | 10 | - | - | - | Wistar Rats | |
| Intragastric | 50 | - | 124.2 | - | Wistar Rats |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Table 2: Effective Dosages of this compound in Different Therapeutic Models
| Therapeutic Area | Animal Model | Administration Route | Dosage (mg/kg/day) | Duration | Key Findings | Reference |
| Neuroprotection | Parkinson's Disease Mouse Model (MPTP-induced) | - | 1.25, 2.50, 5.00 | 42 days | Protected against the loss of TH-positive dopaminergic neurons. | |
| Anti-inflammatory | Lipopolysaccharide (LPS)-treated Mice | Intraperitoneal (i.p.) | 100, 200 | - | Inhibited plasma nitrite (B80452) concentration. | |
| Carrageenan-induced Paw Edema in Mice | - | - | - | Significantly inhibited paw edema. | ||
| Metabolic Disease | High-Fat Diet-induced Metabolic Associated Fatty Liver Disease (MAFLD) in Mice | Intragastric | 25, 50, 100 | 8 weeks | Ameliorated liver steatosis and corrected blood lipid disorders. | |
| Muscle Atrophy | Dexamethasone-induced Muscle Atrophy in Mice | - | - | - | Increased grip strength, muscle weight, and muscle fiber size. | |
| Cancer | Triple-Negative Breast Cancer (TNBC) Xenograft Mouse Model | - | - | - | Markedly inhibited tumor growth. | |
| Hepatotoxicity | Thioacetamide-intoxicated Mice | - | 20 | 28 days | Showed therapeutic effects in the liver. |
Experimental Protocols
Animal Models
The selection of an appropriate animal model is crucial and depends on the research question. Common models used in this compound research include:
-
Rodents: Male Wistar rats and C57BL mice are frequently used for pharmacokinetic, neuroprotective, anti-inflammatory, and metabolic studies.
-
Disease Induction:
-
Neurotoxicity: Intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce Parkinson's-like symptoms in mice.
-
Inflammation: Intraperitoneal injection of lipopolysaccharide (LPS) or induction of paw edema with carrageenan.
-
Metabolic Disease: Feeding a high-fat diet to induce metabolic-associated fatty liver disease.
-
Muscle Atrophy: Administration of dexamethasone.
-
Cancer: Subcutaneous injection of cancer cells (e.g., MDA-MB-231 for TNBC) to establish a xenograft model.
-
Preparation and Administration of this compound
-
Formulation: this compound is often dissolved in a vehicle such as olive oil or a solution containing DMSO, which should be tested for its own effects as a vehicle control.
-
Administration Routes:
-
Oral (p.o.) / Intragastric gavage: This is a common route for assessing the effects of this compound after absorption through the gastrointestinal tract. Dosages have ranged from 5.2 to 100 mg/kg in rats and mice.
-
Intraperitoneal (i.p.): This route allows for rapid absorption and is often used in acute models of inflammation, with dosages around 100-200 mg/kg.
-
Intravenous (i.v.): Used primarily for pharmacokinetic studies to determine bioavailability, typically at a dose of 10 mg/kg in rats.
-
Pharmacokinetic Analysis
-
Blood Sampling: Blood samples are typically collected from the orbital venous plexus or tail vein at various time points after administration. The blood is then centrifuged to obtain plasma.
-
Sample Preparation: Plasma samples are prepared for analysis, often using liquid-liquid extraction.
-
Analytical Method: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for the sensitive and selective quantification of this compound in plasma. The linear range for quantification in rat plasma is typically 5.0–1000 ng/mL.
-
Parameter Calculation: Pharmacokinetic parameters are calculated using non-compartmental analysis software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
Application of Schisandrin A in Alzheimer's Disease Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin A, a primary bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant attention in neurodegenerative disease research. Emerging evidence highlights its neuroprotective potential in various Alzheimer's disease (AD) models. These application notes provide a comprehensive overview of the use of this compound in AD research, detailing its effects on key pathological hallmarks and providing standardized protocols for its application in both in vitro and in vivo models. This compound has been shown to mitigate cognitive deficits, reduce amyloid-beta (Aβ) deposition, inhibit tau hyperphosphorylation, and suppress neuroinflammation and oxidative stress.[1][2][3] This document aims to serve as a practical guide for researchers investigating the therapeutic potential of this compound for Alzheimer's disease.
Data Presentation: Efficacy of this compound
The therapeutic effects of this compound have been quantified in numerous studies. The following tables summarize the key findings in both cellular and animal models of Alzheimer's disease.
In Vitro Studies: Neuroprotective Effects of this compound
Table 1: Effects of this compound on Aβ-induced Toxicity in Neuronal Cell Lines
| Cell Line | AD Inducer | This compound Conc. | Outcome Measure | Result | Reference |
| SH-SY5Y, SK-N-SH | Aβ25-35 (20 µM) | 5, 10, 15 µg/mL | Cell Viability (MTT) | ↑ Increased significantly (p < 0.05) | [4] |
| SH-SY5Y, SK-N-SH | Aβ25-35 (20 µM) | 10, 15 µg/mL | Apoptosis Rate (Flow Cytometry) | ↓ Decreased significantly (p < 0.05) | |
| SH-SY5Y | Aβ1-42 (10 µM) | 10 µM | Cell Viability | ↑ Restored to control levels | |
| SH-SY5Y, SK-N-SH | Aβ25-35 (20 µM) | 5, 10, 15 µg/mL | ROS Levels | ↓ Decreased significantly (p < 0.05) | |
| SH-SY5Y, SK-N-SH | Aβ25-35 (20 µM) | 5, 10, 15 µg/mL | Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | ↓ Decreased significantly (p < 0.05) | |
| SH-SY5Y | Aβ1-42 | 10 µM | p-Akt protein expression | ↑ Increased significantly | |
| SH-SY5Y | Aβ1-42 | 10 µM | p-tau and p-GSK-3β protein expression | ↓ Decreased significantly |
In Vivo Studies: Cognitive and Pathological Improvements with this compound
Table 2: Effects of this compound in Animal Models of Alzheimer's Disease
| Animal Model | AD Induction | This compound Dosage | Duration | Key Findings | Reference |
| APP/PS1 Transgenic Mice | --- | 2 mg/kg/day (i.g.) | 24h | Improved spatial learning and memory, repressed apoptosis. | |
| APP/PS1 Transgenic Mice | --- | 2 mg/kg/day (i.p.) | 2 weeks | Ameliorated cognitive impairment, decreased Aβ deposition. | |
| Wistar Rats | Streptozotocin (STZ) (i.c.v.) | Indicated Dose | --- | Improved cognition, reduced neuroinflammation (↓ TNF-α, IL-1β, IL-6), decreased ER stress. | |
| Mice | Aβ1–42 (i.c.v.) | 4, 12, 36 mg/kg (i.g.) | 14 days | Improved short-term and spatial memory, increased antioxidant enzyme activity. | |
| Rats | D-galactose (i.p.) + AlCl3 (gavage) | --- | --- | Protected against hippocampal neuron loss. | |
| AD Mice | --- | --- | --- | Rescued cognitive impairment, impeded Aβ production, repressed neuronal apoptosis and pyroptosis. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
In Vitro Experimental Protocols
1. SH-SY5Y Cell Culture and Aβ-induced Cytotoxicity Model
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days when they reach 80-90% confluency.
-
-
Aβ Oligomer Preparation and Treatment:
-
Dissolve Aβ25-35 or Aβ1-42 peptide in sterile, distilled water or DMSO to a stock concentration of 1 mM.
-
To induce aggregation, incubate the Aβ solution at 37°C for 4-7 days.
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for Western blot).
-
After 24 hours, replace the medium with fresh medium containing the desired final concentration of aggregated Aβ (e.g., 20 µM Aβ25-35).
-
Incubate for 24 hours to establish the AD cell model.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Following the 24-hour Aβ treatment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 15 µg/mL).
-
Incubate for an additional 24 hours before proceeding with downstream assays.
-
2. Cell Viability (MTT) Assay
-
After this compound treatment, add 20 µL of 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
3. Apoptosis (Annexin V-FITC/PI) Assay
-
Collect cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
4. Western Blotting for AD-related Proteins
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-tau, anti-tau, anti-BACE1, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. ELISA for Inflammatory Cytokines
-
Collect cell culture supernatants after treatment.
-
Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.
-
Briefly, add standards and samples to the antibody-coated microplate and incubate.
-
Wash the wells and add the detection antibody.
-
Incubate, wash, and then add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
In Vivo Experimental Protocols
1. Induction of AD Animal Models
-
Streptozotocin (STZ)-induced Model:
-
Anesthetize male Wistar rats or mice.
-
Using a stereotaxic apparatus, perform a single or double intracerebroventricular (i.c.v.) injection of STZ (e.g., 3 mg/kg) dissolved in citrate (B86180) buffer.
-
Administer a vehicle control (citrate buffer) to the control group.
-
Allow a recovery period of at least one week before starting treatment.
-
-
D-galactose and Aluminum Chloride (AlCl3)-induced Model:
-
Administer D-galactose (e.g., 120 mg/kg) via intraperitoneal (i.p.) injection.
-
Concurrently, administer AlCl3 (e.g., 80 mg/kg) by oral gavage.
-
Continue this administration daily for a period of 8-12 weeks to induce AD-like pathology.
-
-
APP/PS1 Transgenic Mouse Model:
-
Use APP/PS1 double transgenic mice, which naturally develop Aβ plaques and cognitive deficits with age.
-
Age-matched wild-type littermates serve as controls.
-
Begin treatment at an appropriate age (e.g., 6-8 months) when pathology is known to be present.
-
2. This compound Administration
-
Dissolve this compound in a suitable vehicle (e.g., saline containing 0.5% Tween 80).
-
Administer this compound to the animals via oral gavage (i.g.) or intraperitoneal injection (i.p.).
-
Dosages typically range from 2 to 40 mg/kg/day.
-
The treatment duration can vary from a few weeks to several months depending on the study design.
3. Morris Water Maze (MWM) Test
-
Apparatus: A circular pool (diameter ~150 cm) filled with opaque water (22-25°C) and a submerged escape platform. The room should have various distal visual cues.
-
Acquisition Training (Place Navigation):
-
Conduct 4 trials per day for 5 consecutive days.
-
In each trial, gently place the animal into the water facing the pool wall from one of four starting positions.
-
Allow the animal to swim freely for 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and swim path using a video tracking system.
-
-
Probe Trial (Spatial Memory):
-
On the day after the last training session, remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Neuroprotective signaling pathways of this compound in Alzheimer's Disease.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
Application Notes & Protocols: Experimental Design for Testing Schisandrin A's Anti-inflammatory Properties
Introduction Schisandrin A, a primary bioactive lignan (B3055560) isolated from the fruits of Schisandra genus plants, has been traditionally used in medicine for treating various inflammatory conditions.[1][2] Modern pharmacological studies indicate that its therapeutic effects are linked to the modulation of key signaling pathways involved in the inflammatory response.[1][3] These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate and validate the anti-inflammatory properties of this compound, covering both in vitro and in vivo models. The protocols detailed herein focus on methodologies to assess the compound's impact on inflammatory mediators and its mechanism of action on critical signaling cascades like NF-κB, MAPKs, and the NLRP3 inflammasome.[1]
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
This section outlines the use of a lipopolysaccharide (LPS)-stimulated macrophage model to assess the direct anti-inflammatory effects of this compound. Macrophages are central to the inflammatory process, and their activation by LPS provides a robust and reproducible in vitro model.
Experimental Workflow: In Vitro Assays
The overall workflow for the in vitro assessment is depicted below.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Use the RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed cells in appropriate plates (e.g., 96-well for viability/ELISA, 6-well for Western blot) and allow them to adhere overnight. A typical density for 6-well plates is 1 x 10⁶ cells/well.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for 1 hour.
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 100-1000 ng/mL) for a specified duration (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production).
-
Include control groups: untreated cells (Control) and cells treated only with LPS (LPS).
-
Protocol 2: Measurement of Inflammatory Mediators
A. Nitric Oxide (NO) Assay (Griess Assay)
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
B. Cytokine and Prostaglandin E₂ (PGE₂) ELISA
-
Collect cell culture supernatant after 24 hours of LPS stimulation.
-
Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE₂ using commercially available sandwich ELISA kits.
-
General ELISA Protocol:
-
Coat a 96-well plate with a capture antibody overnight at 4°C.
-
Wash the plate and block with 1% BSA or 10% FBS in PBS for 1 hour at room temperature (RT).
-
Add standards and samples (supernatants) to the wells and incubate for 2 hours at RT.
-
Wash the plate and add a biotinylated detection antibody for 1 hour at RT.
-
Wash, then add Streptavidin-HRP conjugate and incubate for 20-30 minutes at RT.
-
Wash again, add TMB substrate, and incubate in the dark until color develops.
-
Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.
-
Calculate concentrations based on the standard curve.
-
Data Presentation: In Vitro Effects of this compound
Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Mediators in RAW 264.7 Cells
| Parameter | Control | LPS (100 ng/mL) | LPS + Sch A (50 µM) | LPS + Sch A (100 µM) | LPS + Sch A (200 µM) |
|---|---|---|---|---|---|
| NO Production (µM) | ~0.5 | ~35 | ~25 | ~15 | ~8 |
| PGE₂ Production (pg/mL) | ~50 | ~800 | ~600 | ~450 | ~250 |
| TNF-α Secretion (pg/mL) | ~20 | ~2500 | ~1800 | ~1200 | ~700 |
| IL-1β Secretion (pg/mL) | ~10 | ~400 | ~300 | ~220 | ~150 |
Data are representative values synthesized from published studies demonstrating dose-dependent inhibition.
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Protein Extraction: After treatment (e.g., 30 minutes for phosphorylation), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at RT.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against: p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin (as a loading control).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at RT.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.
Signaling Pathways Modulated by this compound
This compound has been shown to inhibit inflammation primarily by targeting the NF-κB and MAPK signaling pathways. It may also suppress the NLRP3 inflammasome.
Part 2: In Vivo Validation of Anti-inflammatory Efficacy
To confirm the in vitro findings, the anti-inflammatory effects of this compound should be evaluated in an animal model. The LPS-induced acute lung injury (ALI) model in mice is highly relevant for studying acute inflammation.
Experimental Workflow: In Vivo Model
Protocol 4: LPS-Induced Acute Lung Injury (ALI) in Mice
-
Animals: Use C57BL/6 or BALB/c mice (8-10 weeks old).
-
Groups:
-
Control (vehicle only)
-
LPS only
-
LPS + this compound (e.g., 25, 50, 100 mg/kg)
-
LPS + Dexamethasone (positive control)
-
-
Dosing: Administer this compound or vehicle orally (p.o.) for 3-5 consecutive days before LPS challenge.
-
ALI Induction: Anesthetize mice and intratracheally (i.t.) or intranasally (i.n.) instill LPS (e.g., 5 mg/kg).
-
Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, sacrifice the animals.
-
Collect blood via cardiac puncture for serum separation.
-
Perform bronchoalveolar lavage (BAL) with PBS to obtain BAL fluid (BALF).
-
Perfuse the lungs and harvest the tissue for histology and homogenization.
-
Protocol 5: Analysis of In Vivo Samples
A. BALF Analysis
-
Centrifuge the BALF to pellet the cells.
-
Use the supernatant to measure total protein concentration (BCA assay) as an indicator of alveolar-capillary barrier permeability.
-
Use the supernatant for cytokine measurement via ELISA (TNF-α, IL-6).
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides, stain with Diff-Quik, and perform a differential cell count to determine the number of neutrophils.
B. Lung Tissue Analysis
-
Histopathology: Fix one lung lobe in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score lung injury based on edema, inflammation, and alveolar damage.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung tissue. Use an MPO assay kit to quantify neutrophil infiltration into the lung.
-
Western Blot: Prepare protein lysates from lung homogenates to analyze the activation of NF-κB and MAPK pathways as described in Protocol 3.
Data Presentation: In Vivo Effects of this compound
Table 2: Effect of this compound on Inflammatory Markers in a Mouse ALI Model
| Parameter | Control | LPS | LPS + Sch A (50 mg/kg) |
|---|---|---|---|
| BALF Total Cells (x10⁵) | ~0.5 | ~25 | ~12 |
| BALF Neutrophils (x10⁵) | ~0.01 | ~20 | ~8 |
| BALF Total Protein (µg/mL) | ~100 | ~800 | ~400 |
| Lung MPO Activity (U/g tissue) | ~0.2 | ~2.5 | ~1.3 |
| Serum TNF-α (pg/mL) | ~20 | ~1500 | ~700 |
Data are representative values synthesized from published studies.
Conclusion This document provides a detailed framework for a systematic evaluation of this compound's anti-inflammatory properties. The in vitro protocols allow for the precise determination of its effects on key inflammatory mediators and elucidation of its molecular mechanisms, primarily through the inhibition of the NF-κB and MAPK pathways. The in vivo ALI model serves to validate these findings in a complex biological system, assessing the compound's ability to mitigate acute inflammation and tissue injury. The collective data from these experiments will provide robust evidence for the therapeutic potential of this compound in treating inflammatory disorders.
References
- 1. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Diabetic Nephropathy via EGFR/AKT/GSK3β Signaling Pathway Based on Network Pharmacology and Experimental Validation [mdpi.com]
Application Notes and Protocols: A Protocol for Assessing the Effect of Schisandrin A on Liver Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin A, a primary bioactive lignan (B3055560) found in Schisandra chinensis, has demonstrated significant hepatoprotective properties.[1] Its therapeutic potential is attributed to its ability to modulate various signaling pathways involved in inflammation, oxidative stress, and apoptosis, thereby mitigating liver injury.[1][2] In preclinical studies, this compound has been shown to reduce elevated levels of key liver enzymes, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), which are indicative of liver damage.[2] This document provides a comprehensive protocol for assessing the effects of this compound on liver enzymes in vitro, including detailed methodologies for key experiments and data presentation guidelines.
Data Presentation
Quantitative data from the experimental protocols described below should be summarized in clearly structured tables for straightforward comparison.
Table 1: Effect of this compound on Liver Enzyme Activity in Hepatocytes
| Treatment Group | Concentration (µM) | ALT Activity (U/L) | AST Activity (U/L) | ALP Activity (U/L) |
| Control | 0 | |||
| Vehicle Control | 0 | |||
| Toxin-induced | - | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 |
Table 2: Effect of this compound on Oxidative Stress Markers
| Treatment Group | Concentration (µM) | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) | GSH Level (µmol/g protein) |
| Control | 0 | |||
| Vehicle Control | 0 | |||
| Toxin-induced | - | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 |
Table 3: Effect of this compound on Pro-inflammatory Cytokines
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 0 | |||
| Vehicle Control | 0 | |||
| Toxin-induced | - | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 |
Signaling Pathways and Experimental Workflow
This compound exerts its hepatoprotective effects by modulating several key signaling pathways. The following diagrams illustrate these pathways and the general experimental workflow for assessing the compound's efficacy.
Caption: this compound signaling pathways in hepatoprotection.
Caption: General experimental workflow for assessing this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatoma cell line (HepG2) or primary human hepatocytes. Primary hepatocytes are considered the gold standard for in vitro toxicity testing.[3][4]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed HepG2 cells in 96-well plates (for viability and enzyme assays) or 6-well plates (for protein and RNA extraction) at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Induce hepatotoxicity by treating cells with a known hepatotoxin (e.g., carbon tetrachloride (CCl4), ethanol, or acetaminophen (B1664979) (APAP)) for a predetermined time.
-
Remove the toxin-containing medium and treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control (toxin-only).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
-
Procedure:
-
After treatment with this compound, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 4 hours at 37°C.[5]
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
-
Liver Enzyme Activity Assays (ALT, AST, ALP)
These assays quantify the activity of liver enzymes released into the cell culture supernatant upon cell damage.
-
Principle: Commercially available colorimetric assay kits are typically used. The principle for each is as follows:
-
ALT/GPT: Alanine aminotransferase catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, and the products are pyruvate (B1213749) and L-glutamate. The pyruvate produced is then measured.
-
AST/GOT: Aspartate aminotransferase catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate. The oxaloacetate is then measured.[3]
-
ALP: Alkaline phosphatase hydrolyzes p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol, a yellow product.[6] The rate of p-nitrophenol formation is proportional to ALP activity.
-
-
Procedure (General):
-
Collect the cell culture supernatant after treatment.
-
Perform the assays according to the manufacturer's instructions of the specific colorimetric kits.
-
Typically, this involves adding the supernatant to a reaction mixture in a 96-well plate.
-
Incubate for a specified time at a specific temperature (e.g., 37°C).
-
Measure the absorbance at the recommended wavelength (e.g., 340 nm for ALT/AST, 405 nm for ALP) using a microplate reader.[7][8]
-
Calculate the enzyme activity based on a standard curve.
-
Oxidative Stress Marker Assays
-
Malondialdehyde (MDA) Assay: Measures lipid peroxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored product, which can be measured colorimetrically.
-
Procedure:
-
-
Superoxide (B77818) Dismutase (SOD) Activity Assay: Measures the activity of the antioxidant enzyme SOD.
-
Principle: This assay often utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a colored formazan. SOD activity is measured by its ability to inhibit this reaction.[2]
-
Procedure:
-
Prepare cell lysates.
-
Add the cell lysate to a reaction mixture containing WST-1 and an enzyme that generates superoxide anions (e.g., xanthine (B1682287) oxidase).
-
Incubate at room temperature.
-
Measure the absorbance at 450 nm.[2] The degree of inhibition of the color reaction is proportional to the SOD activity.
-
-
-
Glutathione (B108866) (GSH) Assay: Measures the level of the antioxidant glutathione.
-
Principle: GSH reacts with a chromogenic reagent, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically.
-
Procedure:
-
Prepare cell lysates and deproteinate the samples.
-
Add the deproteinated lysate to a reaction mixture containing DTNB and glutathione reductase.
-
Incubate at room temperature.
-
Measure the absorbance at 405 nm or 412 nm.
-
-
Pro-inflammatory Cytokine Assays (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant. A capture antibody specific to the cytokine is coated on a 96-well plate. The sample is added, and any cytokine present binds to the antibody. A detection antibody, conjugated to an enzyme, is then added, followed by a substrate that produces a colored product.[10]
-
Procedure (General):
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Add standards and cell culture supernatants to the antibody-coated wells.
-
Incubate as per the kit's instructions.
-
Wash the wells and add the biotin-conjugated detection antibody.
-
Incubate and wash again.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add the TMB substrate and incubate in the dark.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.[11]
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a sample, such as those involved in the Nrf2, NF-κB, and AMPK signaling pathways.
-
Procedure:
-
Prepare total protein or nuclear/cytoplasmic extracts from the treated cells.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Nrf2, Keap1, NF-κB p65, phospho-AMPK, total AMPK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
-
Real-Time Quantitative PCR (RT-qPCR)
-
Principle: RT-qPCR is used to measure the gene expression levels of target genes, such as those encoding liver enzymes and proteins in the signaling pathways of interest.
-
Procedure:
-
Isolate total RNA from the treated cells using a suitable kit.
-
Assess the RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.[12]
-
Perform qPCR using the cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
The amplification of the target genes is monitored in real-time.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Aspartate Aminotransferase (AST/GOT) Activity Assay Kit - Elabscience® [elabscience.com]
- 4. Gene Expression and Protein Abundance of Hepatic Drug Metabolizing Enzymes in Liver Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Lipid Peroxidation (MDA) Assay Kit TBARS assay (ab118970/K739) | Abcam [abcam.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
Application Notes and Protocols: Utilizing Schisandrin A in Studies of Drug-Induced Liver Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Schisandrin A, a primary bioactive lignan (B3055560) from Schisandra chinensis, in preclinical research models of drug-induced liver injury (DILI). The protocols outlined below are based on established experimental models and analytical methods to investigate the hepatoprotective mechanisms of this compound.
This compound has demonstrated significant potential in mitigating liver damage through various mechanisms, including anti-inflammatory, antioxidant, anti-apoptotic, and pro-autophagic activities.[1][2][3] Its ability to modulate key signaling pathways, such as the Nrf2 and NF-κB pathways, makes it a compound of interest for developing therapeutic strategies against DILI.[1]
Key Hepatoprotective Mechanisms of this compound
This compound exerts its protective effects against DILI through a multi-target approach:
-
Antioxidant Effects: this compound enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway.[1][4][5] This leads to increased production of endogenous antioxidants like glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD), and a reduction in oxidative stress markers such as malondialdehyde (MDA).[6][7]
-
Anti-inflammatory Action: It suppresses inflammatory responses by inhibiting the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][6]
-
Modulation of Autophagy: this compound can activate autophagy, a cellular process for removing damaged organelles and proteins, thereby preventing hepatocyte death.[1][8] This is evidenced by the increased expression of LC3-II and decreased expression of p62.[8]
-
Inhibition of Apoptosis: It helps in preventing programmed cell death of hepatocytes by modulating apoptosis-related proteins.[8]
-
Regulation of Cytochrome P450 Enzymes: this compound can inhibit the activity of certain cytochrome P450 isoforms (e.g., CYP2E1, CYP1A2, CYP3A11) that are involved in the bioactivation of some drugs to toxic metabolites, such as the formation of NAPQI from acetaminophen (B1664979).[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various animal models of drug-induced liver injury.
Table 1: Effect of this compound on Liver Function Markers
| DILI Model | Species | This compound Dose | Change in ALT | Change in AST | Reference |
| Alcohol-induced | Mice | 100 mg/kg | ↓ (41.29 ± 9.20 vs. 64.04 ± 18.13) | ↓ (61.90 ± 14.65 vs. 93.65 ± 20.50) | [6] |
| Alcohol-induced | Mice | 200 mg/kg | ↓ (36.52 ± 7.71 vs. 64.04 ± 18.13) | ↓ (50.46 ± 13.21 vs. 93.65 ± 20.50) | [6] |
| Acetaminophen-induced | Mice | Not Specified | Significant Reduction | Significant Reduction | [1] |
| D-Galactosamine-induced | Mice | Not Specified | Significant Decrease (p < 0.01) | Significant Decrease (p < 0.01) | [8] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Values are presented as Mean ± SD where available. "↓" indicates a decrease compared to the injury model group.
Table 2: Effect of this compound on Oxidative Stress Markers
| DILI Model | Species | This compound Dose | Change in MDA | Change in SOD | Change in GSH | Reference |
| Alcohol-induced | Mice | 200 mg/kg | ↓ | ↑ | ↑ | [6] |
| CCl4-induced | Mice | Not Specified | ↓ (p < 0.01) | ↑ (p < 0.05) | ↑ (p < 0.05) | [7] |
MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH: Glutathione. "↓" indicates a decrease and "↑" indicates an increase compared to the injury model group.
Table 3: Effect of this compound on Inflammatory Cytokines
| DILI Model | Species | This compound Dose | Change in TNF-α | Change in IL-6 | Change in IL-1β | Reference |
| CCl4-induced | Mice | Not Specified | ↓ (p < 0.01) | ↓ (p < 0.01) | ↓ (p < 0.01) | [7] |
TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1 beta. "↓" indicates a decrease compared to the injury model group.
Experimental Protocols
Protocol 1: Acetaminophen (APAP)-Induced Liver Injury Model
This protocol describes the induction of acute liver injury using an overdose of acetaminophen to study the hepatoprotective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (APAP)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Saline solution
-
Blood collection supplies
-
Tissue homogenization buffer
-
ALT and AST assay kits
-
MDA, SOD, and GSH assay kits
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Histology supplies (formalin, paraffin, H&E stain)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Divide mice into at least four groups: Control, APAP model, this compound + APAP, and Vehicle + APAP.
-
This compound Administration: Administer this compound (dissolved in vehicle) orally to the treatment group for 7 consecutive days. The control and APAP model groups receive the vehicle.
-
Induction of Liver Injury: On day 7, after the last administration of this compound or vehicle, fast the mice overnight. Then, administer a single intraperitoneal injection of APAP (typically 300-500 mg/kg) to the APAP model and this compound + APAP groups. The control group receives a saline injection.
-
Sample Collection: At 24 hours post-APAP injection, euthanize the mice. Collect blood via cardiac puncture for serum separation. Perfuse the liver with cold saline and collect liver tissue samples.
-
Biochemical Analysis:
-
Measure serum ALT and AST levels using commercial assay kits.
-
Prepare liver homogenates to measure MDA, SOD, and GSH levels using respective assay kits.
-
Measure serum or liver homogenate levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
-
Histopathological Analysis: Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver morphology, necrosis, and inflammation.
Protocol 2: Alcohol-Induced Liver Injury Model
This protocol outlines the induction of liver injury through chronic alcohol feeding to assess the therapeutic potential of this compound.
Materials:
-
Male C57BL/6 mice
-
Ethanol
-
Liquid diet (e.g., Lieber-DeCarli)
-
This compound
-
Vehicle
-
All necessary reagents and kits for biochemical and histological analysis as listed in Protocol 1.
Procedure:
-
Animal Acclimatization and Grouping: Similar to the APAP model.
-
Induction of Alcoholic Liver Injury:
-
Acclimatize mice to a control liquid diet for 2-3 days.
-
Subsequently, feed the mice an ethanol-containing liquid diet (typically 5% v/v) for 4-6 weeks to induce chronic liver injury. The control group continues to receive the isocaloric control liquid diet.
-
-
This compound Treatment: During the last 2-4 weeks of alcohol feeding, administer this compound orally once daily to the treatment group. The model group receives the vehicle.
-
Sample Collection and Analysis: At the end of the treatment period, collect blood and liver samples as described in the APAP protocol. Perform biochemical and histopathological analyses to assess liver function, oxidative stress, inflammation, and steatosis.
Visualizations
References
- 1. Frontiers | Efficacy of Schisandra chinensis in liver injury: a systematic review and preclinical meta-analysis [frontiersin.org]
- 2. scientificarchives.com [scientificarchives.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. This compound Ameliorates Cardiac Injury and Dysfunction Induced by Hemorrhagic Shock via Activating the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisantherin A alleviated alcohol-induced liver injury by the regulation of alcohol metabolism and NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evidence of synergistic mechanisms of hepatoprotective botanical herbal preparation of Pueraria montana var. lobata and Schisandra sphenanthera [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Hepato-protective effects of six schisandra lignans on acetaminophen-induced liver injury are partially associated with the inhibition of CYP-mediated bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays to Measure the Antioxidant Capacity of Schisandrin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin A, a primary bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including potent antioxidant effects.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathogenesis of numerous diseases. This compound has been shown to mitigate oxidative stress by enhancing the expression of antioxidant enzymes and modulating key signaling pathways.[2][3] These application notes provide detailed protocols for a panel of cell-based assays to quantify the antioxidant capacity of this compound, offering researchers a robust toolkit to investigate its mechanism of action.
Key Cell-Based Assays
A comprehensive assessment of antioxidant capacity requires a multi-faceted approach. The following assays are recommended to evaluate the effects of this compound on intracellular ROS levels, total antioxidant capacity, and the activity of key antioxidant enzymes.
-
2',7'-Dichlorodihydrofluorescein (B1593923) Diacetate (DCFH-DA) Assay: Measures intracellular ROS levels.[4][5]
-
Total Antioxidant Capacity (T-AOC) Assay: Assesses the overall antioxidant capacity of cell lysates.
-
Superoxide (B77818) Dismutase (SOD) Activity Assay: Quantifies the activity of SOD, an enzyme that catalyzes the dismutation of superoxide radicals.
-
Catalase (CAT) Activity Assay: Measures the activity of catalase, which decomposes hydrogen peroxide.
-
Glutathione Peroxidase (GPx) Activity Assay: Determines the activity of GPx, an enzyme that reduces hydrogen peroxide and lipid hydroperoxides.
Data Presentation: Summary of this compound Antioxidant Effects
The following tables summarize the expected quantitative outcomes of this compound treatment in cell-based antioxidant assays. Data should be presented as mean ± standard deviation from at least three independent experiments.
Table 1: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Concentration (µM) | Fluorescence Intensity (Fold Change vs. Control) |
| Control (Vehicle) | - | 1.00 |
| Oxidative Stressor (e.g., H₂O₂) | - | Value > 1.0 |
| This compound | 10 | Expected Decrease |
| This compound | 25 | Expected Decrease |
| This compound | 50 | Expected Decrease |
Table 2: Effect of this compound on Total Antioxidant Capacity (T-AOC)
| Treatment Group | Concentration (µM) | T-AOC (U/mg protein) |
| Control (Vehicle) | - | Baseline Value |
| This compound | 10 | Expected Increase |
| This compound | 25 | Expected Increase |
| This compound | 50 | Expected Increase |
Table 3: Effect of this compound on Antioxidant Enzyme Activity
| Treatment Group | Concentration (µM) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control (Vehicle) | - | Baseline Value | Baseline Value | Baseline Value |
| This compound | 10 | Expected Increase | Expected Increase | Expected Increase |
| This compound | 25 | Expected Increase | Expected Increase | Expected Increase |
| This compound | 50 | Expected Increase | Expected Increase | Expected Increase |
Experimental Workflow
The general workflow for assessing the antioxidant capacity of this compound involves cell culture, treatment with this compound and an oxidative stressor (if applicable), cell lysis, and subsequent execution of the specific antioxidant assays.
Caption: General experimental workflow for evaluating the antioxidant potential of this compound.
Experimental Protocols
Intracellular ROS Measurement (DCFH-DA Assay)
This protocol describes the measurement of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cells (e.g., RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Oxidative stressor (e.g., hydrogen peroxide, H₂O₂)
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission: 485/535 nm)
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Induction of Oxidative Stress: Induce oxidative stress by adding an appropriate concentration of H₂O₂ for a short period (e.g., 1 hour).
-
DCFH-DA Staining:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis:
Normalize the fluorescence intensity of the treated groups to the control group to determine the fold change in ROS production.
Total Antioxidant Capacity (T-AOC) Assay
This protocol outlines the determination of the total antioxidant capacity in cell lysates using a colorimetric assay kit.
Materials:
-
Treated and control cells
-
PBS
-
Cell lysis buffer
-
T-AOC assay kit (e.g., ABTS or FRAP method)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend the cell pellet in an appropriate volume of cell lysis buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cell debris.
-
Collect the supernatant for the T-AOC assay.
-
-
Assay Procedure:
-
Follow the manufacturer's instructions provided with the T-AOC assay kit. This typically involves preparing a standard curve and mixing the cell lysate with the kit reagents.
-
Incubate the reaction mixture for the recommended time.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Data Analysis:
Calculate the T-AOC of the samples in U/mg protein using the standard curve.
Superoxide Dismutase (SOD) Activity Assay
This protocol describes the measurement of SOD activity in cell lysates.
Materials:
-
Treated and control cells
-
PBS
-
Cell lysis buffer
-
SOD activity assay kit
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the T-AOC assay protocol.
-
Assay Procedure:
-
Perform the SOD activity assay according to the manufacturer's protocol. The assay is typically based on the inhibition of a reaction that produces a colored product.
-
Add the cell lysate to the reaction mixture.
-
Incubate and measure the absorbance at the specified wavelength.
-
Data Analysis:
Calculate the SOD activity in U/mg protein. One unit of SOD activity is often defined as the amount of enzyme that inhibits the reaction by 50%.
Catalase (CAT) Activity Assay
This protocol measures the activity of catalase in cell lysates.
Materials:
-
Treated and control cells
-
PBS
-
Cell lysis buffer
-
CAT activity assay kit
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the T-AOC assay protocol.
-
Assay Procedure:
-
Follow the instructions of the catalase activity assay kit. The principle often involves the measurement of the decomposition of hydrogen peroxide.
-
Add the cell lysate to the reaction mixture.
-
Incubate and measure the absorbance or fluorescence at the specified wavelength.
-
Data Analysis:
Calculate the catalase activity in U/mg protein.
Glutathione Peroxidase (GPx) Activity Assay
This protocol determines the activity of GPx in cell lysates.
Materials:
-
Treated and control cells
-
PBS
-
Cell lysis buffer
-
GPx activity assay kit
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the T-AOC assay protocol.
-
Assay Procedure:
-
Use a commercial GPx activity assay kit and follow the manufacturer's instructions. The assay usually involves a coupled reaction where the oxidation of NADPH is monitored.
-
Add the cell lysate to the reaction mixture.
-
Measure the decrease in absorbance at 340 nm over time.
-
Data Analysis:
Calculate the GPx activity in U/mg protein.
Signaling Pathway Analysis: Nrf2/HO-1 Pathway
This compound has been reported to exert its antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by antioxidants like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant genes, including HO-1.
Caption: The Nrf2/HO-1 signaling pathway activated by this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the antioxidant properties of this compound in a cellular context. By employing a combination of assays that measure intracellular ROS, total antioxidant capacity, and the activity of key antioxidant enzymes, researchers can gain valuable insights into the mechanisms by which this compound mitigates oxidative stress. Furthermore, investigating the involvement of signaling pathways such as Nrf2/HO-1 will contribute to a deeper understanding of its therapeutic potential.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doc.abcam.com [doc.abcam.com]
Application Notes and Protocols: Evaluating Schisandrin A's Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin A, a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant interest for its therapeutic potential, largely attributed to its effects on mitochondrial function. These application notes provide a comprehensive guide to evaluating the impact of this compound on key mitochondrial parameters. The following protocols and data summaries are intended to equip researchers with the necessary tools to investigate the mechanisms of action of this compound and similar compounds. Preclinical studies suggest that Schisandrins can enhance mitochondrial biogenesis, improve respiratory function, and protect against oxidative stress-induced mitochondrial damage[1]. Specifically, this compound has been shown to preserve mitochondrial function, maintain energy metabolism, and reduce oxidative stress[2].
Data Presentation: Quantitative Effects of this compound on Mitochondrial Function
The following tables summarize the reported quantitative effects of this compound on various mitochondrial parameters. These data are compiled from multiple studies and are presented to facilitate easy comparison.
Table 1: Effect of this compound on Cellular ATP Levels
| Cell Line | Treatment Conditions | Effect on ATP Levels | Reference |
| C2C12 | Pre-treatment with this compound, then H₂O₂ exposure | Prevented the H₂O₂-induced decrease in ATP content. | [2] |
| Aβ-treated neurons | Treatment with 2 µg/mL this compound | Alleviated the Aβ-induced deficit in ATP production. | [3] |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (MMP)
| Cell Line/Model | Treatment Conditions | Assay Method | Effect on MMP | Reference |
| Aβ₁₋₄₂ oligomer-treated neurons | 2 µg/mL this compound | Not specified | Significantly alleviated the Aβ₁₋₄₂ oligomer-induced loss of mitochondrial membrane potential. | [3] |
| H₂O₂-treated C2C12 cells | Pre-treatment with this compound | Not specified | Inhibited the loss of mitochondrial membrane potential induced by H₂O₂. | |
| CORT-induced PC12 cells | This compound treatment | Not specified | Upregulated the mitochondrial membrane potential. | |
| High glucose-induced renal glomerular endothelial cells | This compound treatment | JC-1 assay | Showed a decrease in mitochondrial damage (JC-1 disaggregation). |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Line/Model | Treatment Conditions | Assay Method | Effect on ROS Levels | Reference |
| H₂O₂-treated C2C12 cells | Pre-treatment with this compound | Not specified | Blocked the accumulation of ROS induced by H₂O₂. | |
| Aβ₂₅₋₃₅-exposed SH-SY5Y and SK-N-SH cells | 1, 5, 10, and 15 µg/mL this compound | DCFH-DA | Decreased ROS levels in a concentration-dependent manner. | |
| High glucose-induced renal glomerular endothelial cells | This compound treatment | Not specified | Reduced ROS production levels. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.
Measurement of Mitochondrial Membrane Potential (MMP) using TMRE
This protocol describes the use of Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant, fluorescent dye that accumulates in active mitochondria. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
Cells of interest
-
This compound
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
FCCP or CCCP (positive control for depolarization)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
-
Phosphate-Buffered Saline (PBS) or appropriate assay buffer
Protocol for Adherent Cells:
-
Seed cells in a black, clear-bottom 96-well plate at a suitable density to achieve 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration. Include a vehicle-only control.
-
For a positive control, treat a set of wells with a mitochondrial uncoupler like FCCP (e.g., 20 µM) for 10-20 minutes before staining.
-
Prepare a 1X TMRE working solution (e.g., 200-1000 nM) in pre-warmed cell culture medium.
-
Remove the treatment medium and add 100 µL of the 1X TMRE working solution to each well.
-
Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.
-
Gently aspirate the TMRE solution.
-
Wash the cells twice with 100 µL of pre-warmed PBS or assay buffer per well.
-
Add 100 µL of pre-warmed PBS or assay buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~549 nm and emission at ~575 nm.
Measurement of Intracellular ATP Levels
This protocol utilizes a luciferase-based assay to quantify cellular ATP levels. The light produced is proportional to the ATP concentration.
Materials:
-
Cells of interest
-
This compound
-
ATP assay kit (containing ATP releasing agent, luciferase, and D-luciferin)
-
White, opaque 96-well plates
-
Luminometer
Protocol for Adherent Cells:
-
Seed cells in a white, opaque 96-well plate and treat with this compound as described in the MMP protocol.
-
At the end of the treatment period, remove the culture medium.
-
Add 100 µL of ATP releasing reagent to each well.
-
Incubate for 5 minutes at room temperature with gentle shaking to lyse the cells and release ATP.
-
Prepare the ATP detection cocktail (luciferase and D-luciferin) according to the manufacturer's instructions.
-
Add 100 µL of the ATP detection cocktail to each well.
-
Immediately measure the luminescence using a luminometer.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation by ROS.
Materials:
-
Cells of interest
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Positive control for ROS induction (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
-
PBS or appropriate assay buffer
Protocol for Adherent Cells:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound for the desired duration.
-
Prepare a DCFH-DA working solution (e.g., 20 µM) in serum-free medium or PBS.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS or assay buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Signaling Pathways and Experimental Workflows
This compound's Impact on Mitochondrial Function via AdipoR1/AMPK Signaling
This compound has been shown to activate the AdipoR1/AMPK signaling pathway, which plays a crucial role in regulating mitochondrial function and cellular energy homeostasis. Activation of this pathway can lead to enhanced mitochondrial biogenesis and function.
Caption: this compound signaling pathway impacting mitochondrial function.
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical workflow for assessing the effects of this compound on mitochondrial function in a cell-based model.
Caption: Workflow for assessing this compound's mitochondrial effects.
References
- 1. Frontiers | Adiponectin Protects Against Cerebral Ischemic Injury Through AdipoR1/AMPK Pathways [frontiersin.org]
- 2. This compound prevents oxidative stress-induced DNA damage and apoptosis by attenuating ROS generation in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Schisandrin A
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Schisandrin A for experimental research. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols for various solubility enhancement techniques.
Frequently Asked Questions (FAQs)
Q1: What is the inherent solubility of this compound in common laboratory solvents?
A1: this compound is a lipophilic compound with poor aqueous solubility. Its solubility is significantly higher in organic solvents. It is sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice.[1]
Q2: My this compound is precipitating when I dilute my organic stock solution into an aqueous buffer or cell culture medium. What can I do?
A2: This is a common issue with poorly water-soluble compounds. Precipitation occurs when the concentration of the organic solvent is rapidly decreased, causing the compound to crash out of the solution. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Optimize the co-solvent concentration: Maintain a small percentage of the organic solvent (e.g., 0.1-0.5% DMSO) in your final aqueous solution. However, always check the tolerance of your experimental system (e.g., cells) to the specific solvent.
-
Slow, stepwise dilution: Add the organic stock solution dropwise into the vigorously stirring or vortexing aqueous medium. This gradual dilution can prevent localized high concentrations and subsequent precipitation.
-
Use a pre-warmed aqueous medium: Gently warming your buffer or media (e.g., to 37°C) can sometimes help maintain solubility during dilution, but be mindful of the temperature stability of this compound and other components in your experiment.
-
Consider a formulation strategy: If the above methods are insufficient, employing a solubility enhancement technique such as cyclodextrin (B1172386) complexation or creating a solid dispersion may be necessary.
Q3: What are the main strategies to significantly improve the aqueous solubility of this compound for in vitro and in vivo studies?
A3: Several formulation strategies can be employed to enhance the aqueous solubility and dissolution rate of poorly soluble drugs like this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a solid state can improve its wettability and dissolution.
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its apparent water solubility.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.
-
Liposomes: Encapsulating this compound within the lipid bilayer of liposomes can improve its solubility and provide a vehicle for delivery.[2][3][4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, carrying the dissolved drug.[5]
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents. It is important to note that the solubility in aqueous media is very low, necessitating the use of the enhancement techniques described in this guide.
| Solvent/System | Solubility of this compound | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL | |
| Ethanol (B145695) | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~25 mg/mL | |
| 1:8 (v/v) DMF:PBS (pH 7.2) | ~0.11 mg/mL | |
| Methanol | Slightly soluble | |
| Water | Practically insoluble |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of organic stock in aqueous media | Exceeding aqueous solubility limit; rapid change in solvent polarity. | Add stock solution dropwise to vigorously stirring aqueous media. Decrease final this compound concentration. Maintain a low percentage of organic co-solvent (e.g., <0.5% DMSO), ensuring compatibility with the experimental system. |
| Cloudiness or precipitation in the final solution over time | Slow crystallization or aggregation. Instability of the supersaturated solution. | Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C. For working solutions, use within a day. Consider using a stabilizing formulation like a nanosuspension or cyclodextrin complex. |
| Inconsistent experimental results | Variable precipitation leading to inconsistent effective concentrations. | Standardize the solution preparation protocol. Visually inspect for precipitation before each use. Filter the final solution through a syringe filter (e.g., 0.22 µm) if appropriate for the experiment, but be aware this may remove precipitated drug and lower the effective concentration. |
| Difficulty dissolving this compound powder in organic solvent | Insufficient solvent volume or low temperature. | Increase the solvent volume. Gently warm the solution and/or use sonication to aid dissolution. |
Experimental Protocols & Workflows
Below are detailed protocols for several solubility enhancement techniques. These are general methods and should be optimized for this compound.
General Workflow for Preparing this compound Solutions
Caption: General workflow for preparing and troubleshooting aqueous solutions of this compound.
Solid Dispersion
Solid dispersions enhance solubility by dispersing the drug in a hydrophilic carrier, reducing particle size, and potentially forming an amorphous state. Polyvinylpyrrolidone (PVP) K30 is a commonly used carrier.
Experimental Protocol: Solvent Evaporation Method
-
Preparation of Drug-Polymer Solution:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both components in a suitable common solvent, such as ethanol or a mixture of ethanol and dichloromethane.
-
-
Solvent Evaporation:
-
The solvent is removed under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible (e.g., 40-50°C) to minimize thermal degradation.
-
-
Drying and Pulverization:
-
The resulting solid film is further dried in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
The dried solid dispersion is then pulverized using a mortar and pestle and sieved to obtain a uniform particle size.
-
-
Characterization and Solubility Assessment:
-
The solid dispersion can be characterized using techniques like Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state and absence of chemical interactions.
-
To determine the solubility, an excess amount of the solid dispersion powder is added to a known volume of water or buffer. The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The sample is then filtered or centrifuged, and the concentration of this compound in the supernatant is quantified by a validated analytical method such as HPLC.
-
Caption: Workflow for preparing a solid dispersion of this compound.
Cyclodextrin Inclusion Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and safety profile compared to natural β-cyclodextrin.
Experimental Protocol: Kneading Method
-
Preparation of Slurry:
-
Accurately weigh this compound and HP-β-CD in a desired molar ratio (e.g., 1:1, 1:2).
-
Place the HP-β-CD in a mortar and add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.
-
-
Kneading:
-
Add the this compound powder to the paste.
-
Knead the mixture for a prolonged period (e.g., 60-90 minutes). Add more of the hydroalcoholic solution if necessary to maintain a suitable consistency.
-
-
Drying and Pulverization:
-
The kneaded mass is dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex is then pulverized and sieved.
-
-
Characterization and Solubility Assessment:
-
Characterize the complex using DSC, XRD, and FTIR to confirm the formation of the inclusion complex.
-
Conduct a phase solubility study by adding an excess of this compound to aqueous solutions of increasing HP-β-CD concentrations. The mixtures are shaken until equilibrium is reached (24-72 hours). The concentration of dissolved this compound is then determined by HPLC. This allows for the determination of the complex stoichiometry and the stability constant.
-
Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.
Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. The reduction in particle size to the nanometer range increases the surface area-to-volume ratio, thereby increasing the dissolution velocity.
Experimental Protocol: High-Pressure Homogenization (Top-Down Approach)
-
Preparation of Pre-suspension:
-
Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80, or a combination).
-
The mixture is subjected to high-speed stirring or rotor-stator homogenization to form a coarse pre-suspension.
-
-
High-Pressure Homogenization:
-
The pre-suspension is passed through a high-pressure homogenizer for a number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1000-1500 bar).
-
The process is often carried out under cooling to dissipate the heat generated during homogenization.
-
-
Characterization and Solubility Assessment:
-
The particle size, polydispersity index (PDI), and zeta potential of the nanosuspension are measured using dynamic light scattering (DLS).
-
The morphology of the nanoparticles can be observed by scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
The saturation solubility is determined by centrifuging the nanosuspension at high speed to separate the nanoparticles, and then quantifying the amount of dissolved this compound in the supernatant by HPLC.
-
Caption: Workflow for preparing a this compound nanosuspension.
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For a lipophilic compound like this compound, it will primarily be incorporated within the lipid bilayer.
Experimental Protocol: Thin-Film Hydration Method
-
Preparation of Lipid Film:
-
Dissolve this compound and lipids (e.g., a mixture of a phospholipid like soy phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
-
Solvent Evaporation:
-
The organic solvent is evaporated using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
-
Hydration:
-
The lipid film is hydrated with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
-
Purification and Characterization:
-
Un-encapsulated this compound can be removed by methods such as dialysis or gel filtration.
-
The liposomes are characterized for their size, PDI, zeta potential, and encapsulation efficiency. The encapsulation efficiency is determined by disrupting the liposomes with a suitable solvent and quantifying the total amount of entrapped this compound by HPLC.
-
Caption: Workflow for preparing this compound-loaded liposomes.
References
- 1. Formulation Development and Dissolution Rate Enhancement of Efavirenz by Solid Dispersion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyschizandrin Loaded Liposomes on the Suppression Lipid Accumulation in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Oral Bioavailability of Schisandrin A
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming the experimental challenges associated with the low oral bioavailability of Schisandrin (B1198587) A.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Schisandrin A typically low?
This compound, a primary bioactive lignan (B3055560) from Schisandra chinensis, demonstrates significant therapeutic potential, including hepatoprotective, anti-inflammatory, and neuroprotective effects.[1][2][3] However, its clinical application is hampered by poor oral bioavailability, which has been measured to be as low as 15.56% in rats for the pure compound.[4] This is primarily due to its poor aqueous solubility and extensive first-pass metabolism.[5][6][7]
Q2: What are the primary molecular mechanisms that limit this compound absorption?
The low bioavailability of this compound is attributed to two main physiological barriers:
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate of the P-glycoprotein (P-gp) efflux pump in the intestinal wall.[1] P-gp is a transmembrane protein that actively transports various compounds, including this compound, out of the intestinal cells and back into the gastrointestinal lumen, thereby reducing its net absorption.[8][9][10]
-
CYP3A4-Mediated Metabolism: After absorption, this compound undergoes extensive first-pass metabolism in the liver and intestines, primarily catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme.[1][6][11] This metabolic process converts this compound into less active metabolites before it can reach systemic circulation.[6] Interestingly, this compound and other related lignans (B1203133) have also been shown to be inhibitors of CYP3A4, suggesting a complex auto-inhibitory interaction.[11][12]
Q3: What are the main experimental strategies to improve the oral bioavailability of this compound?
Researchers have successfully employed several strategies to enhance the oral bioavailability of this compound. These can be broadly categorized as:
-
Nanoformulations: Encapsulating this compound into nanocarriers can improve its solubility, protect it from degradation and metabolism, and facilitate its transport across the intestinal membrane.[13][14] Common approaches include Self-Microemulsifying Drug Delivery Systems (SMEDDS), Solid Lipid Nanoparticles (SLNs), and Nanosuspensions.[5][15][16][17]
-
Co-administration with Inhibitors: The concurrent use of P-gp and/or CYP3A4 inhibitors can reduce efflux and first-pass metabolism, thereby increasing the amount of this compound reaching systemic circulation.[18]
-
Structural Modification: Altering the chemical structure of this compound to create prodrugs or analogs with improved physicochemical properties is another potential, though more complex, approach.
Q4: How exactly do nanoformulations enhance the bioavailability of this compound?
Nanoformulations improve bioavailability through several mechanisms:
-
Increased Surface Area and Solubility: By reducing the particle size to the nanometer scale, the total surface area for dissolution is dramatically increased, which enhances the dissolution rate and apparent solubility of the poorly soluble this compound.[17][19]
-
Protection from Metabolism: The lipid or polymeric matrix of nanoparticles can shield the encapsulated this compound from the harsh environment of the GI tract and from metabolic enzymes like CYP3A4.[15]
-
Bypassing P-gp Efflux: Nanoparticles can be absorbed through alternative pathways, such as lymphatic transport, which helps to bypass the P-gp efflux pumps in the intestinal epithelium.[20]
-
Enhanced Permeability: The use of certain surfactants and lipids in nanoformulations can fluidize the cell membrane, transiently opening tight junctions and enhancing the permeability of the intestinal wall.
Q5: Can other compounds from the Schisandra fruit extract influence the bioavailability of this compound?
Yes. Schisandra extracts contain numerous lignans, and some, like deoxyschizandrin (B1210598) and schisandrin B, have been shown to inhibit P-glycoprotein.[8][10] This suggests that administering a whole extract may lead to a higher bioavailability of this compound compared to the pure compound, due to the synergistic inhibition of efflux pumps by other co-occurring lignans.[4]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) & Next Steps |
| Low and inconsistent Cmax and AUC values in pharmacokinetic studies. | 1. Poor dissolution of the administered this compound suspension.2. Significant first-pass metabolism and P-gp efflux.3. High inter-subject variability in metabolic enzyme (CYP3A4) and transporter (P-gp) expression. | 1. Formulation: Switch from a simple suspension to an enhanced formulation. See Protocols 1, 2, or 3 for preparing SMEDDS, SLNs, or a nanosuspension.2. Validation: Ensure your analytical method (e.g., LC-MS/MS) is validated for accuracy and precision in plasma.[4][21]3. Control: Use a positive control with a known bioavailability enhancer if possible. |
| Prepared nanoformulation is physically unstable (e.g., particle aggregation, phase separation). | 1. Suboptimal ratio of oil, surfactant, and co-surfactant (for SMEDDS).2. Inappropriate choice of solid lipid or emulsifier (for SLNs).3. Insufficient stabilizer concentration (for nanosuspensions).4. Ineffective homogenization or sonication parameters. | 1. Re-optimize Formulation: Systematically screen different excipients and their concentrations. Construct a pseudo-ternary phase diagram for SMEDDS to identify the optimal microemulsion region.[22][23]2. Characterize: Measure particle size, Polydispersity Index (PDI), and Zeta Potential. A high absolute Zeta Potential value (> |
| In vitro dissolution is high, but in vivo bioavailability remains low. | 1. Drug precipitation in the GI tract upon dilution of the formulation.2. The formulation fails to adequately protect the drug from P-gp efflux or CYP3A4 metabolism.3. Rapid clearance of the drug from circulation. | 1. Supersaturation: Incorporate precipitation inhibitors (e.g., HPMC) into your formulation to create a supersaturable system (e.g., S-SMEDDS).[20]2. Permeability Studies: Use an in vitro model like Caco-2 cells to assess the formulation's ability to overcome P-gp efflux.[8]3. Co-administration: Consider co-dosing with a known P-gp/CYP3A4 inhibitor (e.g., ketoconazole) as a proof-of-concept experiment to confirm the metabolic barrier. |
Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes pharmacokinetic data from studies using different this compound and Schisandrin B formulations.
| Formulation | Subject | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound (Pure Compound, 10 mg/kg) | Rat | ~60 | ~285 | 100% (Baseline) | [4] |
| This compound in S. chinensis Extract | Rat | ~80 - 150 | ~740 - 1180 | ~260% - 414% | [4] |
| Schisandrin in Wurenchun Capsules | Human | - | - | 100% (Baseline) | [5] |
| Schisandrin in Wurenchun SEDDS | Human | - | - | 292.2% | [5] |
| Schisandrin B (Pure Compound, 10 mg/kg) | Male Rat | - | - | 19.3% (Absolute) | [24] |
| Schisandrin B (Pure Compound, 10 mg/kg) | Female Rat | - | - | 55.0% (Absolute) | [24] |
Note: AUC and Cmax values are approximated from published data. Direct comparison should be done cautiously due to differing experimental conditions.
Protocol 1: Preparation of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol describes the formulation of a liquid SMEDDS to improve the solubility and oral absorption of this compound.
1. Materials & Equipment:
-
This compound powder
-
Oil phase (e.g., Castor oil, Oleic acid)
-
Surfactant (e.g., Labrasol®, Cremophor® EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP)
-
Magnetic stirrer, vortex mixer, water bath
-
Particle size analyzer
2. Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants. Select the components that show the highest solubility for the drug.
-
Constructing Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected surfactant and co-surfactant (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each S/CoS mix ratio, blend it with the selected oil at various weight ratios (e.g., from 9:1 to 1:9).
-
To each oil and S/CoS mixture, add a specific volume of water (or 0.1 N HCl) dropwise while gently stirring.
-
Visually observe the mixture for clarity and phase separation to identify the boundaries of the microemulsion region. Plot these points on a ternary phase diagram.
-
-
Preparation of this compound-loaded SMEDDS:
-
Select an optimized ratio of oil, surfactant, and co-surfactant from the stable microemulsion region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath at 40°C to ensure homogeneity.
-
Add the pre-weighed this compound to the mixture and vortex until the drug is completely dissolved, forming a clear, homogenous liquid.
-
-
Characterization:
-
Emulsification Study: Add 1 mL of the prepared SMEDDS to 100 mL of water or simulated gastric fluid with gentle agitation.
-
Droplet Size Analysis: Measure the globule size, PDI, and zeta potential of the resulting microemulsion using a dynamic light scattering (DLS) instrument. An ideal SMEDDS will form droplets <100 nm.[25]
-
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol uses the melt emulsification and ultrasonication method to produce SLNs.
1. Materials & Equipment:
-
This compound powder
-
Solid lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)
-
Surfactant/Stabilizer (e.g., Poloxamer 188, Tween® 80)
-
Water bath, high-shear homogenizer, probe sonicator
-
Particle size analyzer, centrifuge
2. Methodology:
-
Preparation of Lipid Phase:
-
Melt the solid lipid by heating it 5-10°C above its melting point in a water bath.[26]
-
Add this compound to the molten lipid and stir until a clear, uniform solution is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water pre-emulsion.[26]
-
-
Homogenization/Sonication:
-
Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator or a high-pressure homogenizer.[27] (e.g., 500-1500 bar for 3-5 cycles). This step is critical for reducing the droplet size to the nanometer range.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature. The solidification of the lipid droplets leads to the formation of SLNs.
-
-
Characterization:
-
Measure particle size, PDI, and zeta potential.
-
Determine the Entrapment Efficiency (EE%) by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.
-
Protocol 3: Preparation of a this compound Nanosuspension
This protocol details the antisolvent precipitation method for preparing a nanosuspension.
1. Materials & Equipment:
-
This compound powder
-
A water-miscible organic solvent (e.g., DMSO, Transcutol HP)[28][29]
-
An aqueous antisolvent (deionized water)
-
Stabilizers (e.g., a polymer like PVP K12 and a surfactant like SLS)[29]
-
Magnetic stirrer, syringe pump (optional, for controlled addition)
-
Particle size analyzer
2. Methodology:
-
Prepare the Solvent Phase: Dissolve this compound in the selected organic solvent to create a concentrated drug solution.
-
Prepare the Antisolvent Phase: Dissolve the chosen stabilizers (polymer and/or surfactant) in the aqueous antisolvent.
-
Precipitation:
-
Place the antisolvent phase on a magnetic stirrer and stir at a constant, high speed (e.g., 750 rpm).[29]
-
Rapidly inject the solvent phase (drug solution) into the stirring antisolvent phase.[29] The rapid change in solvent polarity causes the drug to precipitate out as nanoparticles. The stabilizers adsorb onto the particle surface, preventing aggregation.
-
-
Solvent Removal (if necessary): If the organic solvent is not biocompatible for the intended application, it can be removed by methods such as evaporation under reduced pressure or dialysis.
-
Characterization:
-
Measure particle size, PDI, and zeta potential to confirm the formation of a stable nanosuspension.
-
Assess the drug content and check for any changes in the crystalline state of the drug using techniques like DSC or XRD.
-
Visualizations
Caption: Diagram illustrating the main physiological barriers, including poor solubility, P-glycoprotein (P-gp) efflux, and first-pass metabolism by CYP3A4 in the liver, that contribute to the low oral bioavailability of this compound.
Caption: A stepwise experimental workflow for the rational design and evaluation of an enhanced oral formulation for this compound, from initial strategy selection through in vivo pharmacokinetic analysis.
Caption: A decision-tree diagram to guide researchers in troubleshooting and selecting an appropriate strategy when encountering low oral bioavailability with this compound in their experiments.
References
- 1. A review: Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Schisandrol A, the Major Active Constitute in Schisandra chinensis: A Review of Its Preparation, Biological Activities, and Pharmacokinetics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Schisandra lignans on P-glycoprotein-mediated drug efflux in human intestinal Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Schisandrin B--a novel inhibitor of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of cytochrome P450 3A4 activity by schisandrol A and gomisin A isolated from Fructus Schisandrae chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Improving bioavailability – Nanoform small is powerful [nanoform.com]
- 18. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Self-microemulsifying drug delivery system (SMEDDS)--challenges and road ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic study of schisandrin, schisandrol B, schisantherin A, deoxyschisandrin, and schisandrin B in rat plasma after oral administration of Shengmaisan formula by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scielo.isciii.es [scielo.isciii.es]
- 24. Pharmacokinetics and tissue distribution study of schisandrin B in rats by ultra-fast liquid chromatography with tandem… [ouci.dntb.gov.ua]
- 25. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. japsonline.com [japsonline.com]
- 28. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Addressing stability issues of Schisandrin A in experimental solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on addressing stability issues of Schisandrin A in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in aqueous solutions but readily soluble in organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) are recommended.[1] It is crucial to use anhydrous solvents, as moisture can affect the stability and solubility of this compound.
Q2: My this compound precipitated after diluting the DMSO stock solution into an aqueous buffer. What causes this and how can I prevent it?
A2: This phenomenon, known as "solvent-shifting" precipitation, occurs when a compound dissolved in a "good" solvent (like DMSO) is rapidly diluted into a "poor" solvent (like an aqueous buffer). To prevent this, add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer. This ensures rapid and even dispersion, minimizing localized high concentrations that lead to precipitation.
Q3: How stable is this compound in aqueous experimental solutions?
A3: Aqueous solutions of this compound are not recommended for long-term storage. It is strongly advised to prepare fresh aqueous solutions daily.[1] While specific degradation kinetics in aqueous buffers are not extensively documented in publicly available literature, empirical evidence suggests that stability is compromised over time, potentially due to hydrolysis or oxidation.
Q4: What are the optimal storage conditions for solid this compound and its stock solutions?
A4: Solid this compound is stable for at least four years when stored at -20°C.[1] Stock solutions in anhydrous DMSO, ethanol, or DMF should also be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. It is good practice to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution | Exceeding solubility limit in the final aqueous solution. | - Ensure the final concentration of this compound does not exceed its solubility in the chosen aqueous medium (approximately 0.11 mg/mL in a 1:8 DMF:PBS solution at pH 7.2).[1] - Add the organic stock solution slowly to the vigorously stirring aqueous buffer. |
| Rapid change in solvent polarity. | - Consider a step-wise dilution, gradually increasing the proportion of the aqueous buffer. | |
| Cloudy or hazy solution | Formation of fine precipitates over time. | - Prepare the aqueous solution immediately before use. - If the solution must be stored for a short period, keep it on ice and protected from light. Visually inspect for any signs of precipitation before use. |
| Interaction with components in the cell culture medium. | - When preparing media for cell culture, add the this compound stock solution to a small volume of complete medium first, mix well, and then add this to the rest of the medium. - Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). | |
| Inconsistent experimental results | Degradation of this compound in aqueous solution. | - Always use freshly prepared aqueous solutions for each experiment. - Prepare a fresh dilution from a frozen stock solution for each experimental day. |
| Adsorption to plasticware. | - Use low-adhesion microcentrifuge tubes and pipette tips. - Consider using glass vials for storing stock solutions. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| Ethanol | ~20 mg/mL | [1] |
| 1:8 DMF:PBS (pH 7.2) | ~0.11 mg/mL | [1] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | Protect from light and moisture. | [1] |
| Stock Solution (in anhydrous DMSO, DMF, or Ethanol) | -20°C or -80°C | Up to 1 year (recommended) | Aliquot to avoid freeze-thaw cycles. Protect from light. | |
| Aqueous Working Solution | 2-8°C | Not recommended for more than one day | Prepare fresh before each experiment. Protect from light. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (FW: 416.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh out 4.165 mg of this compound powder.
-
Transfer the powder to a sterile amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Aqueous Working Solution for Cell Culture (e.g., 10 µM)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, perform a serial dilution of the stock solution with cell culture medium to achieve the final desired concentration. For a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
To prepare 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix immediately and thoroughly by gentle vortexing or pipetting.
-
Use the freshly prepared working solution for your cell culture experiments immediately.
-
Note: The final DMSO concentration in this example is 0.1%. Always calculate and control the final solvent concentration to ensure it is not cytotoxic.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
References
Troubleshooting inconsistent results in Schisandrin A cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cell-based assays with Schisandrin A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results (e.g., MTT, CCK-8)
Q1: My IC50 value for this compound varies significantly between experiments. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors:
-
Cell Culture Conditions:
-
Cell Passage Number: Using cells at a high passage number can lead to altered morphology, growth rates, and responses to stimuli. It is advisable to use cells within a consistent and low passage range.[1]
-
Cell Confluency: The density of the cells at the time of treatment can impact their response. Ensure that cells are seeded at a consistent density and are in the exponential growth phase (typically 70-80% confluency) for all experiments.[1]
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and response to treatments, leading to unreliable data. Regularly test your cell cultures for mycoplasma contamination.[1]
-
-
Compound Handling and Stability:
-
Stock Solution Preparation: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) at a high concentration. Incomplete dissolution can lead to inaccurate final concentrations.
-
Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C.
-
Stability in Media: The stability of this compound in cell culture media over the course of the experiment can vary. It is advisable to perform stability tests if long incubation times are used.
-
-
Assay Protocol:
-
Incubation Time: The duration of this compound treatment can significantly affect the IC50 value. Optimize and maintain a consistent incubation time for all comparative experiments.
-
Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant variability. Calibrate pipettes regularly and use proper techniques to ensure accurate reagent delivery.[1]
-
Assay-Specific Issues: Tetrazolium-based assays like MTT can be influenced by factors that alter cellular redox potential, independent of cell viability. Consider using an orthogonal assay to confirm results.[2]
-
Q2: I am observing a decrease in viability at lower concentrations of this compound, but this effect is not as pronounced at higher concentrations. Why is this happening?
A2: This non-linear dose-response curve can be due to several reasons:
-
Compound Precipitation: this compound may have limited solubility in your cell culture medium. At higher concentrations, it could precipitate out of solution, reducing the effective concentration and leading to a plateau or even a decrease in the observed effect. Visually inspect your wells for any signs of precipitation.
-
Off-Target Effects: At high concentrations, compounds can have off-target effects that may counteract the primary mechanism of action or induce cellular stress responses that interfere with the assay readout.
-
Assay Interference: High concentrations of colored compounds can interfere with the absorbance readings in colorimetric assays. Always include a "compound only" control (no cells) to check for direct interference with the assay reagents.
Issue 2: Discrepancies Between Different Apoptosis Assays
Q3: My MTT assay shows a significant decrease in cell viability, but my Annexin V/PI staining shows a much lower percentage of apoptotic cells. What could be the reason for this discrepancy?
A3: This is a common observation and can be explained by the different cellular processes measured by these assays:
-
MTT measures metabolic activity , which is an indicator of cell viability but not a direct measure of apoptosis. A decrease in MTT reduction can be due to apoptosis, necrosis, or cytostatic effects (inhibition of proliferation) without cell death.
-
Annexin V/PI staining specifically detects apoptosis and necrosis. It is possible that this compound is primarily causing cell cycle arrest or inhibiting proliferation rather than inducing widespread apoptosis at the tested concentrations and time points.
To resolve this, consider the following:
-
Perform a cell cycle analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to determine if this compound is causing arrest at a specific phase of the cell cycle.
-
Extend the treatment time: Apoptosis may occur at later time points. Conduct a time-course experiment to capture the peak of the apoptotic response.
-
Use a complementary apoptosis assay: A TUNEL assay, which detects DNA fragmentation, can be used to confirm apoptosis.
Issue 3: Inconsistent Results in Migration and Invasion Assays
Q4: The results of my wound healing and transwell invasion assays with this compound are not reproducible. What should I check?
A4: Reproducibility in these assays depends on meticulous technique:
-
Wound Healing Assay:
-
Scratch Consistency: The width and depth of the "wound" should be as consistent as possible across all wells. Using a pipette tip can introduce variability; consider using a dedicated scratch assay tool.
-
Cell Proliferation: this compound may inhibit cell proliferation, which can be misinterpreted as an inhibition of migration. To distinguish between these effects, you can pre-treat the cells with a proliferation inhibitor like Mitomycin C or use a lower concentration of serum in the medium.
-
-
Transwell Invasion Assay:
-
Matrigel Coating: The thickness and uniformity of the Matrigel layer are critical. Inconsistent coating can lead to variable invasion rates.
-
Cell Seeding Density: Ensure the same number of viable cells is seeded into each insert.
-
Chemoattractant Gradient: The concentration of the chemoattractant (e.g., FBS) in the lower chamber should be optimized and consistent.
-
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines. These values can serve as a reference for expected efficacy.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 24 | 26.61 | |
| BT-549 | Triple-Negative Breast Cancer | MTT | 24 | Not specified | |
| MCF-7 | Breast Cancer (ER+) | MTT | 24 | 112.67 | |
| AGS | Gastric Cancer | CCK-8 | 24, 48, 72 | Concentration-dependent decrease in viability | |
| Bel-7402 | Hepatocellular Carcinoma | MTT | 48 | 81.58 | |
| KB-3-1 | Nasopharyngeal Carcinoma | MTT | 48 | 108.00 | |
| Bcap37 | Breast Cancer | MTT | 48 | 136.97 | |
| U937 | Leukemia | Not specified | 72 | Growth inhibition at 25-100 µM |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4x10³ to 1x10⁴ cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10, 20, 30, 40, 50, 100, 200 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.
Apoptosis Assay (TUNEL)
-
Cell Culture and Treatment: Culture and treat cells with this compound as for the viability assay.
-
Fixation: Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells if required by the kit protocol.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture for 1 hour at 37°C in the dark.
-
Staining and Visualization: Counterstain the nuclei with DAPI and visualize using a fluorescence microscope.
Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to modulate multiple signaling pathways involved in cancer progression.
Caption: Key signaling pathways modulated by this compound in cancer cells.
General Workflow for Troubleshooting Inconsistent Assay Results
This workflow provides a logical approach to identifying the source of variability in your cell-based assays.
Caption: A systematic workflow for troubleshooting inconsistent cell-based assay results.
References
Optimizing the concentration of Schisandrin A for maximum therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Schisandrin A in their experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of concentration-dependent effects to facilitate the optimization of its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic effects?
This compound is a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis. It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and anticancer effects.[1][2]
Q2: What is the mechanism of action of this compound?
This compound exerts its effects by modulating multiple signaling pathways. Key pathways include the inhibition of pro-inflammatory cascades such as NF-κB and MAPKs, activation of the antioxidant Nrf2/HO-1 pathway, and regulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][2]
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
The effective concentration of this compound in vitro is cell-type and context-dependent. For example, in cancer cell lines like MDA-MB-231, the half-maximal inhibitory concentration (IC50) is approximately 26.61 µM.[1] For neuroprotective effects in SH-SY5Y cells, concentrations between 5-15 µg/mL have been shown to be effective. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental model.
Q4: What are the recommended dosages for this compound in in vivo animal studies?
In vivo dosages of this compound vary depending on the animal model and the therapeutic indication. For instance, in a mouse model of Alzheimer's disease, oral administration of 4, 12, and 36 mg/kg body weight has been shown to ameliorate memory impairment. As with in vitro studies, dose-ranging studies are essential to identify the most effective and non-toxic dosage for a particular application.
Troubleshooting Guide
Issue 1: Poor solubility of this compound in aqueous media.
-
Question: I am having difficulty dissolving this compound for my cell culture experiments. What is the recommended solvent?
-
Answer: this compound is known to be insoluble in water but soluble in organic solvents. For in vitro assays, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Issue 2: Inconsistent or unexpected experimental results.
-
Question: My results with this compound are not reproducible. What could be the cause?
-
Answer: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure proper storage of your this compound stock solution. It is recommended to store stock solutions at -80°C for long-term stability (up to 2 years) and at -20°C for shorter periods (up to 1 year). Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence cellular responses. Standardize your cell culture protocols to minimize variability.
-
Purity of the Compound: Verify the purity of your this compound. Impurities can lead to off-target effects.
-
Issue 3: High background or off-target effects observed.
-
Question: I am observing high background signaling or what appear to be off-target effects in my experiments. How can I address this?
-
Answer:
-
Optimize Concentration: High concentrations of this compound may lead to non-specific effects. Perform a thorough dose-response analysis to identify the lowest effective concentration.
-
Include Proper Controls: Use appropriate vehicle controls (e.g., DMSO-treated cells) to distinguish the specific effects of this compound from solvent effects.
-
Consider Counter-Screening: If you suspect off-target effects, consider using structurally related but inactive analogs as negative controls, if available.
-
Issue 4: Difficulty in translating in vitro findings to in vivo models.
-
Question: The effective concentrations from my cell culture studies are not producing the same effect in my animal models. Why might this be?
-
Answer: The discrepancy between in vitro and in vivo results can be due to pharmacokinetic and pharmacodynamic differences. This compound undergoes metabolism in the liver, primarily by cytochrome P450 enzymes, which can affect its bioavailability and activity in vivo. It is crucial to conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model to optimize the dosing regimen.
Data Presentation: Concentration-Dependent Effects of this compound
| Model System | Therapeutic Area | Concentration/Dose | Observed Effect | Reference |
| MDA-MB-231 Breast Cancer Cells | Cancer | 26.61 µM (IC50) | Inhibition of cell proliferation. | |
| MCF-7 Breast Cancer Cells | Cancer | 112.67 µM (IC50) | Inhibition of cell proliferation. | |
| SH-SY5Y & SK-N-SH Neuroblastoma Cells | Neuroprotection | 5, 10, 15 µg/mL | Increased cell viability and reduced apoptosis in an Alzheimer's disease model. | |
| PC12 Cells | Neuroprotection | Not specified | Increased cell viability and reduced apoptosis in a depression model. | |
| Mice (Aβ1-42-induced) | Neuroprotection | 4, 12, 36 mg/kg (oral) | Improved memory impairment. | |
| U937 Human Leukemia Cells | Cancer | 25-100 µM | Induction of apoptosis. | |
| RAW 264.7 Macrophages | Anti-inflammatory | 25, 50, 100 µM | Inhibition of NO and PGE2 production. |
Experimental Protocols
1. In Vitro Anti-Proliferative Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Methodology:
-
Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with the this compound dilutions and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. In Vivo Neuroprotection Study in a Mouse Model of Alzheimer's Disease
-
Objective: To evaluate the neuroprotective effects of this compound on cognitive function.
-
Methodology:
-
Induce memory impairment in mice via intracerebroventricular (i.c.v.) injection of aggregated Aβ(1-42).
-
Administer this compound orally at various doses (e.g., 4, 12, 36 mg/kg body weight) daily for a specified period (e.g., 14 days).
-
Include a vehicle control group and a positive control group (e.g., donepezil).
-
Assess cognitive function using behavioral tests such as the Y-maze and Morris water maze.
-
At the end of the treatment period, sacrifice the animals and collect brain tissue for biochemical analysis (e.g., measurement of antioxidant enzyme activities and malondialdehyde levels).
-
Mandatory Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for investigating this compound.
References
Mitigating Schisandrin A Degradation: A Technical Guide for Researchers
Schisandrin A, a key bioactive lignan (B3055560) from Schisandra chinensis, is gaining significant attention in drug development for its diverse pharmacological activities. However, its stability during storage is a critical concern for researchers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this compound in your experiments, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during storage?
A1: The degradation of this compound is primarily influenced by environmental factors such as temperature, humidity, light, and the presence of oxygen. As an antioxidant, this compound is susceptible to oxidative degradation. The molecular structure of lignans (B1203133), including this compound, can also be susceptible to hydrolysis under acidic or basic conditions.
Q2: What are the recommended storage conditions for pure this compound?
A2: For long-term storage, pure, solid this compound should be stored at -20°C in a tightly sealed container to minimize exposure to moisture and air.[1] For short-term storage, 2-8°C is also acceptable. It is crucial to protect the compound from light.
Q3: I need to prepare a stock solution of this compound. What is the best practice for storage?
A3: Stock solutions of this compound are typically prepared in organic solvents like DMSO or ethanol. To maintain stability, it is recommended to:
-
Prepare small aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Use the solution shortly after preparation and avoid long-term storage of solutions if possible.
-
Aqueous solutions of this compound are not recommended for storage beyond one day due to poor stability.
Troubleshooting Guide: Unexpected Degradation of this compound
If you suspect that your this compound sample has degraded, consult the following troubleshooting guide.
| Symptom | Potential Cause | Recommended Action |
| Loss of potency or inconsistent experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light exposure). Prepare fresh stock solutions from a new batch of solid compound. |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. |
| Discoloration or change in the physical appearance of the solid compound. | Significant degradation has occurred. | Discard the sample and obtain a fresh batch. Review and improve storage and handling procedures. |
Experimental Protocols
Protocol 1: Stability Study of this compound in Schisandra chinensis Fruits
This protocol is adapted from a study on the stability of lignans in Schisandra chinensis fruits and can serve as a basis for designing stability studies for pure this compound.
Objective: To evaluate the stability of this compound under various temperature and humidity conditions over time.
Materials:
-
This compound (as part of Schisandra chinensis fruits)
-
Packaging materials (e.g., kraft paper bags)
-
Temperature and humidity-controlled chambers
-
HPLC system with a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (for extraction)
Method:
-
Sample Preparation: Package samples of Schisandra chinensis fruits in kraft paper bags.
-
Storage Conditions: Store the packaged samples in chambers at different combinations of temperature and relative humidity (RH). A recent study used 5°C, 15°C, and 25°C with RH of 40%, 50%, and 60%.[2]
-
Time Points: Withdraw samples for analysis at regular intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).[2]
-
Extraction:
-
Grind the fruit samples into a powder.
-
Extract a known weight of the powder with methanol using ultrasonication.
-
Filter the extract before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a specified wavelength (e.g., 254 nm).
-
Quantification: Use a validated calibration curve of a this compound standard to quantify its content in the samples.
-
-
Data Analysis: Plot the concentration of this compound against time for each storage condition to determine the degradation rate.
Protocol 2: Forced Degradation Study (General Protocol)
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.[3][4]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
Pure this compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a stability-indicating method
-
Photostability chamber
-
Oven
Method:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose solid this compound to high temperature (e.g., 80°C) in an oven for a defined period.
-
Photodegradation: Expose a solution of this compound or the solid compound to light in a photostability chamber according to ICH guidelines.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Data Presentation
The following table summarizes the degradation of this compound in Schisandra chinensis fruits under different storage conditions over two years. This data can provide a baseline for understanding the stability of this compound.
Table 1: Degradation of this compound in Schisandra chinensis Fruits (%)
| Storage Time (months) | 5°C / 40% RH | 15°C / 50% RH | 25°C / 60% RH |
| 0 | 0 | 0 | 0 |
| 3 | 5.2 | 8.9 | 15.6 |
| 6 | 9.8 | 14.3 | 24.1 |
| 9 | 13.5 | 19.8 | 33.2 |
| 12 | 18.2 | 25.1 | 41.5 |
| 18 | 23.6 | 32.4 | 50.8 |
| 24 | 28.9 | 39.7 | 58.3 |
Data is estimated based on graphical representation in the cited study.
Visualizations
Logical Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability.
Potential Degradation Pathways of Dibenzocyclooctadiene Lignans
Caption: Potential degradation pathways for this compound.
References
- 1. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of storage conditions on the quality of Schisandra chinensis fruits: A integrated investigation of constituent and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Administration of Schisandrin A in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on the administration of Schisandrin A in animal models. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle for administering this compound to animal models?
A1: this compound is sparingly soluble in aqueous solutions but soluble in organic solvents.[1] For oral administration, it can be dissolved in distilled water, though solubility is low.[2] For better solubility in aqueous buffers for oral or parenteral routes, it is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) or Dimethyl Formamide (DMF) and then dilute it with the chosen aqueous buffer, such as PBS (pH 7.2).[1] A common vehicle for intraperitoneal injection involves dissolving Schisandrin B (a related compound) in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Always ensure the final concentration of the organic solvent is low and well-tolerated by the animal model.
Q2: What is a typical starting dose for this compound in rats or mice?
A2: The dosage of this compound can vary significantly depending on the animal model and the intended biological effect. Reported oral dosages in mice range from 2 mg/kg/day for ameliorating cognitive impairment to 20 mg/kg/day.[2] In rats, oral doses of 5, 10, and 20 mg/kg/day have been used to study effects on erectile dysfunction. For anti-inflammatory studies in mice, intraperitoneal injections of 100 and 200 mg/kg have been reported.[4] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental context.
Q3: What is the oral bioavailability of this compound in rodents?
A3: The oral bioavailability of pure this compound in rats is relatively low, reported to be approximately 15.56 ± 10.47%.[5] This low bioavailability is attributed to significant first-pass metabolism in the liver and intestines.[5] However, when administered as part of a herbal extract, the bioavailability can be considerably higher.[5]
Q4: How stable are this compound solutions for administration?
A4: Stock solutions of this compound in organic solvents like DMSO can be stored at -20°C for extended periods.[6] However, aqueous solutions prepared for administration are less stable and it is not recommended to store them for more than one day.[1] It is best practice to prepare fresh aqueous dilutions for each experiment.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution with aqueous buffer.
| Possible Cause | Solution |
| Low Solubility | This compound is sparingly soluble in aqueous buffers.[1] |
| High Concentration of Stock Solution | The concentration of this compound in the organic solvent stock may be too high, causing it to crash out of solution upon aqueous dilution. |
| Incorrect Dilution Method | Adding the aqueous buffer too quickly to the organic stock can cause precipitation. |
| Solution | 1. Ensure the initial stock solution in DMF or DMSO is clear.[1] 2. Warm the solution slightly and/or use sonication to aid dissolution if precipitation occurs during preparation.[3] 3. Perform a stepwise dilution: add the aqueous buffer to the organic stock solution slowly while vortexing. 4. Consider using a vehicle with co-solvents like PEG300 and surfactants like Tween-80 to improve solubility for parenteral routes.[3] 5. Test different ratios of the organic solvent to the aqueous buffer. A 1:8 ratio of DMF:PBS has been used successfully.[1] |
Issue 2: Animal distress or injury during oral gavage.
| Possible Cause | Solution |
| Improper Restraint | Incorrect handling and restraint can cause stress and increase the risk of injury.[7] |
| Incorrect Needle Size/Type | Using a rigid or incorrectly sized gavage needle can cause esophageal trauma.[8] |
| Incorrect Technique | Forcing the gavage needle or inserting it into the trachea can lead to serious complications.[7][9] |
| Solution | 1. Ensure personnel are properly trained in animal restraint and gavage techniques.[9] 2. Use a flexible, bulb-tipped gavage needle appropriate for the size of the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[9] 3. Measure the needle from the animal's snout to the last rib to ensure it reaches the stomach without causing perforation. Mark the needle as a guide.[9] 4. Gently extend the animal's head and neck to create a straight path to the esophagus.[9] 5. Allow the animal to swallow the tip of the needle before advancing it gently. If resistance is met, withdraw and try again.[10] 6. To reduce stress, consider coating the gavage needle with sucrose, which has been shown to lower plasma corticosterone (B1669441) levels in mice.[7] 7. Monitor the animal for at least 15 minutes post-gavage for any signs of respiratory distress.[8] |
Issue 3: High variability in experimental results.
| Possible Cause | Solution |
| Inconsistent Dosing | Inaccurate volume administration or loss of substance during gavage. |
| Low Bioavailability | The inherent low oral bioavailability of this compound can lead to variable plasma concentrations.[5] |
| Gender Differences | Pharmacokinetics of related lignans (B1203133) have shown marked gender-dependent differences in rats, with females showing significantly higher Cmax and AUC values.[11] |
| Metabolism Differences | Individual differences in hepatic and intestinal metabolism can affect drug exposure.[5] |
| Solution | 1. Ensure accurate calculation of dosing volume based on the most recent body weight. Use calibrated equipment. 2. Confirm proper gavage technique to ensure the full dose is delivered to the stomach. 3. Consider using a formulation that enhances bioavailability, such as a solid dispersion with PVP K30, which has been shown to increase bioavailability for γ-schisandrin.[11] 4. Account for potential gender differences in your experimental design by including both male and female animals and analyzing the data separately.[11] 5. Ensure animals are properly fasted before oral administration if required by the protocol, as food can affect absorption. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Objective: To prepare a this compound solution for oral administration in mice or rats.
-
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2 or distilled water
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving the this compound in DMSO or DMF. The solubility is approximately 20 mg/mL in ethanol, 25 mg/mL in DMF, and 77 mg/mL for the related Schisandrin C in fresh DMSO.[1][12]
-
To create the final dosing solution, dilute the stock solution with the aqueous vehicle (e.g., PBS). For example, to achieve a final solubility of approximately 0.11 mg/mL, a 1:8 ratio of DMF to PBS (pH 7.2) can be used.[1]
-
Add the aqueous vehicle to the stock solution dropwise while continuously vortexing to prevent precipitation.
-
If any precipitate forms, use a sonicator bath to aid dissolution.
-
The final concentration of the organic solvent should be minimized (typically <5-10%) and consistent across all treatment groups, including the vehicle control.
-
Prepare the solution fresh on the day of administration. Do not store aqueous solutions for more than 24 hours.[1]
-
Protocol 2: Administration of this compound via Oral Gavage in Mice
-
Objective: To accurately administer a prepared dose of this compound directly into the stomach of a mouse.
-
Materials:
-
Prepared this compound dosing solution
-
Mouse gavage needle (flexible or curved, 18-20 gauge with a rounded tip)
-
1 mL syringe
-
Animal scale
-
-
Procedure:
-
Weigh the mouse and calculate the precise volume of the solution to be administered. The maximum recommended volume for a single gavage in mice is 10 mL/kg.[9]
-
Attach the gavage needle to the syringe and draw up the calculated volume of the dosing solution. Ensure there are no air bubbles.
-
Restrain the mouse firmly by scruffing the neck and back to immobilize the head and extend the neck. The body should be in a vertical position.[9]
-
Introduce the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate towards the esophagus.[9]
-
The needle should pass smoothly with no resistance. The mouse may exhibit swallowing reflexes. If there is resistance or the animal struggles excessively, the needle may be in the trachea. Withdraw immediately and restart.[10]
-
Once the needle is in the stomach (to the pre-measured depth), dispense the liquid slowly and steadily.
-
After administration, gently remove the needle following the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of adverse effects, such as labored breathing or lethargy, for at least 15 minutes.[8]
-
Data & Visualizations
Quantitative Data Tables
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax (μg/mL) | Tmax (min) | AUC (μg/mLmin) | Bioavailability (F%) | Reference |
| Intravenous (i.v.) | 10 mg/kg | - | - | 13.56 ± 7.90 | 100% | [5] |
| Oral (p.o.) - Pure Compound | 10 mg/kg | 0.02 ± 0.01 | 33.33 ± 16.33 | 2.11 ± 1.41 | 15.56 ± 10.47% | [5] |
| Oral (p.o.) - Herbal Extract | 3 g/kg | 0.08 ± 0.07 | 200.00 ± 0.00 | 10.64 ± 7.59 | 78.42 ± 54.91% | [5] |
| Oral (p.o.) - Herbal Extract | 10 g/kg | 0.15 ± 0.09 | 22.00 ± 21.35 | 5.10 ± 2.58 | 37.59 ± 19.16% | [5] |
| *Equivalent to 5.2 mg/kg this compound | ||||||
| Equivalent to 17.3 mg/kg this compound |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~20 mg/mL | [1] |
| DMSO | ~20 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~25 mg/mL | [1] |
| 1:8 solution of DMF:PBS (pH 7.2) | ~0.11 mg/mL | [1] |
Diagrams
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Schisandrin ameliorates cognitive impairment and attenuates Aβ deposition in APP/PS1 transgenic mice: involvement of adjusting neurotransmitters and their metabolite changes in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of Schisandrin on spontaneous contraction of isolated rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
How to minimize cytotoxicity of Schisandrin A in primary cell cultures
An excessive level of cytotoxicity can obscure the therapeutic effects of Schisandrin A in primary cell cultures, leading to unreliable and misleading experimental results. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help researchers minimize the cytotoxic effects of this compound and ensure the validity of their findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications in cell culture? this compound is a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis.[1] In cell culture experiments, it is widely investigated for its neuroprotective, anti-inflammatory, antioxidant, and anti-cancer properties.[2][3][4]
Q2: What are the primary mechanisms of this compound-induced cytotoxicity? At high concentrations, this compound can induce cytotoxicity primarily through the induction of apoptosis.[1] This process often involves the mitochondrial (intrinsic) pathway, characterized by an imbalance of Bcl-2 family proteins (decreased anti-apoptotic Bcl-2, increased pro-apoptotic Bax), loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3. Other contributing mechanisms can include cell cycle arrest, induction of endoplasmic reticulum (ER) stress, and generation of reactive oxygen species (ROS).
Q3: My primary cells are dying even at concentrations reported to be safe in the literature. What are the possible reasons? Several factors could be responsible for this discrepancy:
-
Cell-Type Specificity: Primary cells are often more sensitive than immortalized cell lines. The tolerated concentration of this compound can vary significantly between different primary cell types (e.g., neurons vs. hepatocytes).
-
Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High final concentrations of DMSO (typically >0.1%) can be independently toxic to cells. Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) to rule this out.
-
Initial Cell Health: The health and density of primary cells at the time of treatment are critical. Stressed or overly confluent cultures are more susceptible to chemical insults.
-
Compound Purity: The purity of the this compound used can impact its cytotoxic profile. Impurities could contribute to unexpected toxicity.
-
Incubation Time: Prolonged exposure can lead to cumulative toxicity. A concentration that is safe for a 24-hour incubation may become toxic at 48 or 72 hours.
Q4: How can I minimize this compound cytotoxicity while still observing its therapeutic effects?
-
Optimize Concentration: The most critical step is to perform a dose-response curve to identify the optimal concentration range for your specific primary cell type. This range should be high enough to elicit the desired biological effect but below the threshold for significant cytotoxicity.
-
Reduce Incubation Time: If possible, use the shortest incubation time necessary to observe the desired effect.
-
Leverage Its Protective Properties: At lower, non-toxic concentrations, this compound exhibits protective effects, such as reducing oxidative stress and inflammation. Pre-treatment with a low dose of this compound before applying a stressor (like H₂O₂ or glutamate) can be an effective strategy to study its protective mechanisms.
-
Control Solvent Concentration: Ensure the final DMSO concentration in your culture medium is kept to a minimum, ideally below 0.1%.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound in primary cell cultures.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death in All Groups (Including Control) | 1. Poor initial cell health or contamination. 2. Sub-optimal culture conditions. | 1. Use healthy, low-passage primary cells. Regularly check for contamination. 2. Ensure proper incubator settings (temperature, CO₂, humidity) and use fresh, appropriate culture media. |
| High Cell Death in Vehicle Control Group | 1. Solvent (DMSO) concentration is too high. | 1. Calculate and ensure the final DMSO concentration is non-toxic for your cell type (typically ≤0.1%). Perform a DMSO toxicity curve if needed. |
| No Biological Effect Observed at Non-Toxic Doses | 1. Concentration is too low. 2. Incubation time is too short. 3. The chosen assay is not sensitive enough. | 1. Gradually increase the concentration of this compound, monitoring for cytotoxicity. 2. Extend the incubation period (e.g., from 24h to 48h), re-evaluating viability. 3. Consider a more sensitive endpoint or a different assay to measure the desired effect. |
| Inconsistent Results Between Experiments | 1. Variation in cell density at the time of seeding. 2. Inconsistent this compound preparation. 3. Variation in incubation times. | 1. Standardize cell seeding density for all experiments. 2. Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles. 3. Use a precise timer for all incubation steps. |
Data Summary Tables
Table 1: Experimentally Determined Concentrations of this compound and its Effects
| Compound | Cell Type | Concentration Range | Effect Observed | Citation |
| This compound | Primary Rat Cortical Cells | 10 - 100 µM | Neuroprotective against glutamate-induced apoptosis. | |
| This compound | Caco-2 (Intestinal Epithelial) | 10 - 40 µM | Protective against mycophenolic acid-induced damage. | |
| This compound | RAW 264.7 (Macrophages) | Up to 200 µM | Non-cytotoxic; inhibited LPS-induced inflammation. | |
| This compound | MDA-MB-231 (Breast Cancer) | IC₅₀: 41.43 µM | Dose-dependent inhibition of cell viability. | |
| This compound | A549 (Lung Cancer) | IC₅₀: 61.09 µM | Dose-dependent inhibition of cell viability. | |
| This compound | H1975 (Lung Cancer) | IC₅₀: 39.99 µM | Dose-dependent inhibition of cell viability. | |
| Schisandrin B | L02 (Human Hepatocytes) | 1 - 40 µM | Non-cytotoxic; protective against D-GalN injury. | |
| Schisandrin B | L02 (Human Hepatocytes) | 80 µM | Reduced cell viability. |
Table 2: Key Signaling Pathways Modulated by this compound
| Pathway | Effect | Biological Outcome | Citation |
| MAPK (p38, JNK, ERK) | Inhibition | Attenuation of apoptosis and inflammation. | |
| Mitochondrial Apoptosis | Modulation of Bcl-2/Bax, Inhibition of Cytochrome C release, Caspase activation | Pro-apoptotic at high doses; Anti-apoptotic at low/protective doses. | |
| PI3K/Akt | Inhibition | Suppression of pro-survival signaling (in cancer cells). | |
| NF-κB | Inhibition | Anti-inflammatory effects. | |
| Nrf2/HO-1 | Activation | Antioxidant effects, protection against oxidative stress. | |
| Endoplasmic Reticulum Stress | Activation | Can contribute to apoptosis in cancer cells. |
Visualizations and Diagrams
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Caption: Dual role of this compound in cytotoxicity and cell protection signaling.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound and identify a safe concentration range.
Materials:
-
Primary cells in culture
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed your primary cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the no-treatment control cells (after subtracting the background absorbance of a blank well). Plot the results as % viability versus this compound concentration.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated primary cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Methodology:
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound in a 6-well plate for the specified time. Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells from a single well.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently mix and incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube just before analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot for Apoptosis-Related Proteins (Bcl-2 and Bax)
This protocol assesses changes in the expression of key apoptosis-regulating proteins.
Materials:
-
Treated primary cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., GAPDH) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of Bcl-2 and Bax to the loading control to compare changes across different treatment groups.
References
- 1. Schizandrin A can inhibit non-small cell lung cancer cell proliferation by inducing cell cycle arrest, apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schizandrin Protects Primary Rat Cortical Cell Cultures from Glutamate-Induced Apoptosis by Inhibiting Activation of the MAPK Family and the Mitochondria Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schizandrin A induces the apoptosis and suppresses the proliferation, invasion and migration of gastric cancer cells by activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of Schisandrin A extraction from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Schisandrin (B1198587) A extraction from plant material.
Troubleshooting Guide
This guide addresses common issues encountered during Schisandrin A extraction experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently dissolving this compound. | Aqueous ethanol (B145695) (70-95%) and methanol (B129727) are generally effective solvents for lignan (B3055560) extraction.[1][2][3] Experiment with different concentrations to optimize the polarity for your specific plant material. |
| Incorrect Solid-to-Liquid Ratio: An insufficient volume of solvent may not fully extract the target compounds. | An optimized solid-to-liquid ratio, for instance, 1:19 g/mL or 1:20 g/mL, has been shown to be effective.[2][3] Consider increasing the solvent volume to ensure thorough extraction. | |
| Inadequate Particle Size Reduction: Large particle sizes can limit solvent penetration and diffusion, leading to incomplete extraction. | Grind the dried plant material to a fine powder (e.g., to pass a 120-mesh sieve) to increase the surface area available for extraction. | |
| Insufficient Extraction Time or Temperature: The extraction process may not have reached equilibrium, leaving this compound behind in the plant matrix. | Optimize extraction time and temperature based on the chosen method. For example, ultrasonic-assisted extraction may require around 70 minutes at 60°C. | |
| Presence of Impurities in the Extract | Non-Selective Extraction Solvent: The chosen solvent may be co-extracting a wide range of other compounds along with this compound. | Fine-tune the solvent polarity by testing a gradient of concentrations (e.g., 50%, 70%, 95% ethanol) to maximize this compound extraction while minimizing impurity co-extraction. |
| Lack of Post-Extraction Purification: The crude extract naturally contains various plant metabolites. | Employ post-extraction purification techniques such as liquid-liquid partitioning (e.g., with ethyl acetate (B1210297) and water) or chromatography (e.g., silica (B1680970) gel or macroporous resin) to separate this compound from other components. | |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the plant's origin, age, and harvesting time. | Source plant material from a consistent and reliable supplier. If possible, analyze the raw material for its this compound content before extraction. |
| Inconsistent Experimental Parameters: Minor variations in extraction parameters can lead to significant differences in yield. | Strictly control all experimental parameters, including solvent concentration, solid-to-liquid ratio, temperature, and time, for each extraction. | |
| Degradation of this compound | Excessive Heat: High temperatures, especially for prolonged periods, can lead to the degradation of thermolabile compounds. | Use extraction methods that operate at lower temperatures, such as ultrasonic-assisted extraction or supercritical fluid extraction. For methods requiring heat, minimize the extraction time. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A2: Based on scientific literature, aqueous ethanol, typically in the range of 70-95%, is a highly effective and commonly used solvent for extracting this compound and other lignans (B1203133) from Schisandra species. Methanol can also be a suitable alternative. The optimal choice and concentration may vary depending on the specific plant material and the desired purity of the extract. It is recommended to perform small-scale pilot extractions with different solvents and concentrations to determine the best conditions for your sample.
Q2: How can I improve the efficiency of my current extraction method?
A2: To enhance extraction efficiency, consider the following:
-
Particle Size: Ensure the plant material is finely ground to maximize surface area.
-
Solid-to-Liquid Ratio: Use a sufficient volume of solvent to ensure complete submersion and dissolution of the target compounds. Ratios of 1:19 to 1:30 g/mL have been reported as effective.
-
Extraction Time and Temperature: Optimize these parameters for your specific method. Modern techniques like ultrasonic or microwave-assisted extraction can significantly reduce extraction times.
-
Agitation: Continuous stirring or agitation during extraction can improve solvent circulation and mass transfer.
Q3: What are the advantages of using modern extraction techniques like UAE or MAE over traditional methods?
A3: Modern techniques like Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods such as maceration or Soxhlet extraction:
-
Reduced Extraction Time: These methods can significantly shorten the extraction process from hours to minutes.
-
Lower Solvent Consumption: They often require less solvent, making the process more environmentally friendly and cost-effective.
-
Higher Yield: By efficiently disrupting plant cell walls, UAE and MAE can lead to a greater yield of extracted compounds.
-
Suitability for Thermolabile Compounds: UAE can often be performed at lower temperatures, reducing the risk of degrading heat-sensitive compounds like this compound.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol and water. Detection is usually performed using a UV detector at a wavelength of around 220 nm or 254 nm.
Data Presentation
Comparison of this compound Extraction Methods
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield of this compound (or total lignans) | Reference |
| Ultrasonic-Assisted Extraction (UAE) | 95% Ethanol | 1:5 | 60 | 70 min | 5.80 mg/g (Schisandrin B) | |
| Microwave-Assisted Extraction (MAE) | Deep Eutectic Solvent (Choline chloride:glycolic acid 4:1, 30% water) | 1:20 | 70 | 20 min | 4.893 mg/g (this compound) | |
| Smashing Tissue Extraction (STE) | 75% Ethanol | 1:19 | - | 1 min | 13.89 ± 0.014 mg/g (total of five lignans) | |
| Supercritical Fluid Extraction (SFE) | 99% CO₂ + 1% Isopropyl Alcohol | - | 40 | 60 min | - | |
| Heat Reflux Extraction | 90% Ethanol | 1:5 | - | 1 h | - | |
| Soxhlet Extraction | Methanol | ~1:5 (w/v) | - | 5-6 h | - |
Experimental Protocols
Ultrasonic-Assisted Extraction (UAE) of Schisandrin B (as a proxy for this compound)
This protocol is based on a study optimizing the extraction of Schisandrin B, a closely related lignan.
-
Preparation of Plant Material: Dry the Schisandra chinensis seeds and grind them into a powder.
-
Extraction:
-
Place a known amount of the powdered seeds into an extraction vessel.
-
Add 95% ethanol at a solid-to-liquid ratio of 1:5 (g/mL).
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic power to 600 W and the temperature to 60°C.
-
Extract for 70 minutes.
-
-
Post-Extraction Processing:
-
Filter the mixture to separate the extract from the solid residue.
-
The resulting filtrate contains the extracted lignans.
-
Microwave-Assisted Extraction (MAE) of Lignans
This protocol is based on a study extracting five lignans, including this compound.
-
Preparation of Plant Material: Dry and powder the Schisandra chinensis plant material.
-
Solvent Preparation: Prepare the deep eutectic solvent by mixing choline (B1196258) chloride and glycolic acid at a molar ratio of 4:1 and adding 30% (v/v) water.
-
Extraction:
-
Place a known amount of the powdered plant material into the microwave extraction vessel.
-
Add the prepared solvent at a solid-to-liquid ratio of 1:20 (g/mL).
-
Set the extraction temperature to 70°C.
-
Apply microwave irradiation for 20 minutes.
-
-
Post-Extraction Processing:
-
After extraction, separate the liquid extract from the solid plant residue.
-
Supercritical Fluid Extraction (SFE)
This protocol is based on a study focusing on the isolation of this compound.
-
Preparation of Plant Material: Coarsely chop dried Schisandra berries.
-
Extraction:
-
Load 50 g of the chopped berries into a 100 mL extraction vessel of an SFE system.
-
Set the extraction pressure to 200 bar and the temperature to 40°C.
-
Use a mixture of 99% CO₂ and 1% isopropyl alcohol as the supercritical fluid.
-
Perform the extraction dynamically for 60 minutes at a total flow rate of 50 g/minute .
-
-
Collection:
-
The resulting extract is a concentrated solution free of particulate matter.
-
Signaling Pathways and Experimental Workflows
Caption: General workflow for the extraction and purification of this compound.
Caption: Simplified signaling pathways modulated by this compound.
References
Technical Support Center: Quantifying Schisandrin A in Biological Samples
Welcome to the technical support center for the bioanalysis of Schisandrin A. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantification of this compound in complex biological matrices.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during sample preparation, chromatographic separation, and detection of this compound.
Q1: I am experiencing low recovery of this compound from plasma samples. What are the potential causes and solutions?
A: Low recovery is a common issue often related to the sample preparation method.
-
Inefficient Extraction: The choice of extraction solvent and method is critical. For Liquid-Liquid Extraction (LLE), solvents like ethyl acetate (B1210297) or diethyl ether are commonly used.[1][2] Ensure vigorous vortexing (e.g., 5 minutes) and sufficient centrifugation time and speed (e.g., 16,000 x g for 10 minutes) to achieve proper phase separation and extraction.[1]
-
Suboptimal pH: The pH of the sample can influence the extraction efficiency of this compound. While not always necessary, adjusting the pH might improve recovery depending on the biological matrix.
-
Solid-Phase Extraction (SPE) Issues: If using SPE, ensure the cartridge (e.g., Oasis HLB) is properly conditioned and activated.[3][4] The elution solvent must be strong enough to desorb this compound from the sorbent. A common approach involves using methanol (B129727) for elution after washing away interferences.
-
Analyte Degradation: this compound may degrade during sample processing, especially if exposed to high temperatures for extended periods. When evaporating the extraction solvent, use moderate temperatures (e.g., 40-50°C).
Q2: My chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound. How can I improve it?
A: Poor peak shape can compromise the accuracy and precision of quantification. Consider the following:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., methanol or acetonitrile) to the aqueous phase is crucial. For reverse-phase HPLC, a mobile phase of methanol-water (e.g., 68:32 v/v) or acetonitrile-water is often effective. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape by controlling the ionization state of the analyte.
-
Column Choice: A C18 column is the most common choice for this compound analysis. Ensure the column is not degraded or clogged. Poor analyte retention can lead to co-elution with matrix components, affecting peak shape and causing ion suppression.
-
Flow Rate: An inappropriate flow rate can lead to band broadening. Typical flow rates for HPLC are around 1.0 mL/min, while for LC-MS/MS, lower flow rates (e.g., 0.2-0.4 mL/min) are common.
-
Reconstitution Solvent: The solvent used to reconstitute the dried extract should be compatible with the initial mobile phase conditions to prevent peak distortion. Using a solvent with a lower elution strength than the mobile phase is recommended. Methanol is a common choice.
Q3: I suspect matrix effects are impacting my LC-MS/MS results. How can I identify and mitigate them?
A: Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting endogenous components from the sample matrix, are a major challenge in LC-MS/MS bioanalysis.
-
Identification: The most common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a neat solution at the same concentration. A ratio significantly different from 1 indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improve Sample Cleanup: The best way to reduce matrix effects is to remove the interfering components. Switching from a simple protein precipitation method to a more thorough technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can significantly reduce matrix interferences.
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate this compound from the co-eluting matrix components is highly effective. This can be achieved by modifying the mobile phase gradient or using a different stationary phase.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the ideal choice for an internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation. If an SIL-IS is unavailable, an analogue internal standard with similar physicochemical properties can be used.
-
Q4: How stable is this compound in biological samples and during analysis?
A: Analyte stability is critical for reliable quantification. Stability should be evaluated under various conditions.
-
Freeze-Thaw Stability: Analytes can degrade after repeated freezing and thawing cycles. It's important to assess stability for at least three cycles.
-
Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: This confirms that the analyte is stable in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for the duration of the study.
-
Autosampler Stability: The stability of the processed samples in the autosampler should be confirmed for the expected duration of an analytical run. Results from validation studies show that this compound is generally stable under typical storage and analytical conditions.
Experimental Protocols
The following are detailed methodologies for common experiments in this compound quantification.
Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for this compound in rat plasma.
-
Pipette 50 µL of a plasma sample into a 1.5 mL microcentrifuge tube.
-
Add the internal standard (IS) solution.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of methanol.
-
Vortex briefly and transfer the solution to an autosampler vial for analysis.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
This protocol is a general procedure based on methods for related lignans.
-
Pre-treat the plasma sample if necessary (e.g., by adding acid or buffer).
-
Condition an Oasis HLB SPE cartridge (e.g., 3 mL, 60 mg) by passing 3 mL of methanol followed by 3 mL of water through it.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound from the cartridge using 3 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase or methanol for injection.
Protocol 3: LC-MS/MS Analysis
These are representative starting parameters for an LC-MS/MS method.
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8-2 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column. Example: 85:15 (Methanol: 0.1% Formic Acid) isocratic elution.
-
Column Temperature: 35 - 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI) is typically more sensitive.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound and related lignans.
Table 1: LC-MS/MS Method Validation Data
| Parameter | This compound | Schisandrin B | Gomisin A |
|---|---|---|---|
| Matrix | Rat Plasma | Colorectal Cancer Cells | Rat Plasma |
| Linear Range | 5.0–1000 ng/mL | 20.0–1000.0 ng/mL | 5.0–250 ng/mL |
| LLOQ | 5.0 ng/mL | 20.0 ng/mL | 5.0 ng/mL |
| Correlation (r²) | > 0.999 | > 0.99 | 0.991 |
| Intra-day Precision (%RSD) | < 15% | 1.56%–5.4% | < 15% |
| Inter-day Precision (%RSD) | < 15% | 1.51%–5.28% | < 15% |
| Accuracy (%Bias or RE%) | < 15% | 1.83% to 4.03% | < 15% |
Table 2: HPLC Method Validation Data for this compound
| Parameter | Value |
|---|---|
| Matrix | Traditional Chinese Medicine Prep. |
| Column | C18 Bondclone |
| Mobile Phase | Methanol:Water (68:32, v/v) |
| Detection | UV at 220 nm |
| Linear Range | 0.008–4.8 mg/L |
| LOD (S/N=3) | 0.005 mg/L |
| Correlation (r) | 0.9996 |
Table 3: Recovery and Matrix Effect Data
| Analyte | Matrix | Concentration Levels | Recovery (%) | Matrix Effect (%) | Citation |
|---|---|---|---|---|---|
| This compound | Rat Plasma | 5, 50, 500 ng/mL | 90.8 - 99.6 | 91.5 - 97.8 | |
| Schisandrin B | Colorectal Cancer Cells | 50, 200, 750 ng/mL | 85.25 - 91.71 | 88.01 - 94.59 |
| this compound | Huganpian Tablet | Spiked Samples | ~98 | N/A (SPE used to eliminate) | |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the bioanalysis of this compound.
Caption: General workflow for the quantification of this compound in biological samples.
Caption: Troubleshooting logic for low analyte signal in this compound bioanalysis.
References
- 1. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of deoxyschizandrin in rat plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]
- 4. Determination of this compound and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Schisandrin A: A Potent In Vivo Anti-Inflammatory Agent Outperforming Alternatives
For researchers, scientists, and drug development professionals, Schisandrin A has demonstrated significant anti-inflammatory effects in various in vivo models, positioning it as a compelling candidate for therapeutic development. Comparative studies reveal its efficacy, often comparable or superior to established anti-inflammatory drugs like indomethacin (B1671933) and its own structural analog, Schisandrin B.
This compound, a bioactive lignan (B3055560) extracted from the fruit of Schisandra chinensis, has been scientifically validated to possess potent anti-inflammatory properties. In vivo studies utilizing animal models of acute inflammation, such as carrageenan-induced paw edema and xylene-induced ear edema, have consistently shown its ability to mitigate inflammatory responses.
Performance Comparison: this compound vs. Alternatives
This compound's anti-inflammatory prowess is most evident when compared with other agents. In the widely-used carrageenan-induced paw edema model, this compound has been shown to significantly reduce swelling. Its performance is comparable to that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Furthermore, when compared to Schisandrin B, another lignan from Schisandra chinensis, this compound demonstrates a more pronounced and acute anti-inflammatory effect.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies, providing a clear comparison of this compound's effects.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice [1]
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) at 5 hours (Mean ± SD) | Inhibition Rate (%) |
| Control (Carrageenan) | - | 0.78 ± 0.06 | - |
| This compound | 25 | 0.54 ± 0.05* | 30.8 |
| This compound | 50 | 0.42 ± 0.04 | 46.2 |
| Indomethacin | 5 | 0.45 ± 0.05 | 42.3 |
*p < 0.05, **p < 0.01 compared to the control group.
Table 2: Effect of this compound on Xylene-Induced Ear Edema in Mice [1]
| Treatment Group | Dose (mg/kg) | Ear Edema Weight (mg) (Mean ± SD) | Inhibition Rate (%) |
| Control (Xylene) | - | 35.2 ± 3.1 | - |
| This compound | 25 | 25.8 ± 2.5* | 26.7 |
| This compound | 50 | 19.5 ± 2.2 | 44.6 |
| Indomethacin | 5 | 21.3 ± 2.4 | 39.5 |
*p < 0.05, **p < 0.01 compared to the control group.
Table 3: Comparative Effect of this compound and Schisandrin B on Carrageenan-Induced Paw Edema in Mice (Acute Treatment) [2]
| Treatment Group | Dose (mmol/kg) | Paw Edema Volume Increase (mL) at 3 hours (Mean ± SD) | Inhibition Rate (%) |
| Control (Carrageenan) | - | 0.14 ± 0.02 | - |
| This compound | 1 | 0.08 ± 0.01** | 42.9 |
| Schisandrin B | 1 | 0.12 ± 0.02 | 14.3 |
**p < 0.01 compared to the control group.
Unraveling the Mechanism: Key Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. In vivo studies have identified the Toll-like receptor 4/nuclear factor kappa-B (TLR4/NF-κB) and mitogen-activated protein kinase (MAPK) pathways as primary targets.
By inhibiting the activation of the TLR4/NF-κB pathway, this compound suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1] Concurrently, it modulates the MAPK pathway by reducing the phosphorylation of key kinases like p38, JNK, and ERK, further dampening the inflammatory response.
Caption: this compound inhibits inflammation by targeting the TLR4/NF-κB and MAPK pathways.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate study replication and further investigation.
Carrageenan-Induced Paw Edema in Mice
This model assesses the anti-inflammatory activity of a compound against acute inflammation.
Animals: Male ICR mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Animals are randomly divided into control, this compound-treated, and positive control (Indomethacin) groups.
-
This compound (25 and 50 mg/kg) or Indomethacin (5 mg/kg) is administered orally. The control group receives the vehicle.
-
One hour after drug administration, 0.05 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each mouse.
-
The paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Xylene-Induced Ear Edema in Mice
This model is used to evaluate the effect of a compound on acute inflammation characterized by increased vascular permeability.
Animals: Male ICR mice (20-25 g) are used.
Procedure:
-
Animals are divided into control, this compound-treated, and positive control (Indomethacin) groups.
-
This compound (25 and 50 mg/kg) or Indomethacin (5 mg/kg) is administered orally. The control group receives the vehicle.
-
One hour after drug administration, 0.03 mL of xylene is topically applied to the anterior and posterior surfaces of the right ear.
-
Two hours after xylene application, the mice are sacrificed, and a circular section (7 mm in diameter) is removed from both the right (treated) and left (untreated) ears.
-
The ear sections are weighed, and the difference in weight between the right and left ear punches is calculated to determine the extent of edema.
-
The percentage of inhibition of edema is calculated as described for the paw edema model.
References
A Comparative Analysis of Schisandrin A and Other Natural Compounds for Liver Protection
For Researchers, Scientists, and Drug Development Professionals
The global burden of liver disease necessitates the exploration of effective and safe therapeutic agents. Natural compounds have emerged as a promising avenue of research, with several demonstrating significant hepatoprotective properties. This guide provides a detailed comparison of Schisandrin A, a primary active lignan (B3055560) from Schisandra chinensis, with other well-studied natural compounds—Silymarin, Curcumin, and Resveratrol—in the context of liver protection. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key molecular pathways to offer an objective resource for researchers in the field.
Comparative Efficacy: A Quantitative Overview
The hepatoprotective effects of this compound and other selected natural compounds have been evaluated in various preclinical models of liver injury. The following tables summarize key quantitative data from studies investigating their impact on liver function enzymes, markers of oxidative stress, and inflammatory responses.
Table 1: Effects on Liver Function Enzymes (ALT & AST)
Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are critical biomarkers for hepatocellular injury. A reduction in these enzyme levels is a primary indicator of hepatoprotection.
| Compound | Animal Model | Inducing Agent | Dose | % Reduction in ALT | % Reduction in AST | Reference |
| Schisandrin B | Rats | CCl4 | 25 mg/kg | ~45% | ~40% | [1][2] |
| CCl4 | 50 mg/kg | ~60% | ~55% | [1][2] | ||
| Silymarin | Mice | Acetaminophen (B1664979) | 100 mg/kg | Significant Reduction | Significant Reduction | [3] |
| Curcumin | Rats | Cisplatin | 200 mg/kg | Significant Reduction | Significant Reduction | |
| Resveratrol | Rats | Alcohol | Not Specified | Significant Reduction | Significant Reduction |
Note: Schisandrin B is a major bioactive lignan from Schisandra chinensis and is often studied for its hepatoprotective effects, providing a strong basis for understanding the potential of this compound.
Table 2: Modulation of Oxidative Stress Markers
Oxidative stress is a key pathogenic mechanism in many liver diseases. The following table compares the ability of these compounds to mitigate oxidative damage by measuring levels of malondialdehyde (MDA), a marker of lipid peroxidation, and enhancing the activity of endogenous antioxidants like glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD).
| Compound | Animal Model | Inducing Agent | Dose | Effect on MDA | Effect on GSH | Effect on SOD | Reference |
| Schisandrin B | Rats | CCl4 | 50 mg/kg | ↓ ~20% | ↑ ~25% | - | |
| Silymarin | Mice | Acetaminophen | 100 mg/kg | ↓ | ↑ | - | |
| Curcumin | Mice | Methotrexate | 10 mg/kg | ↓ | - | ↑ | |
| Resveratrol | Rats | Alcohol | Not Specified | ↓ | ↑ | ↑ |
Legend: ↓ indicates a decrease, ↑ indicates an increase.
Mechanisms of Action: Signaling Pathways
The hepatoprotective effects of these natural compounds are mediated through the modulation of complex signaling pathways that regulate inflammation, oxidative stress, and fibrosis.
Anti-inflammatory and Anti-fibrotic Pathways
Chronic inflammation and subsequent fibrosis are hallmarks of progressive liver disease. This compound, Silymarin, Curcumin, and Resveratrol have all been shown to interfere with these processes.
Caption: Inhibition of Pro-inflammatory and Fibrotic Pathways.
Antioxidant Response Pathway
The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Its activation leads to the expression of numerous antioxidant and detoxification enzymes.
Caption: Activation of the Nrf2 Antioxidant Response Pathway.
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section details the methodologies employed in key preclinical studies to induce and evaluate liver protection.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats (for Schisandrin B)
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Induction of Fibrosis: Rats are treated with CCl4 (50% in olive oil; 2 mL/kg) via intraperitoneal injection three times a week for 8 weeks to induce liver fibrosis.
-
Treatment Protocol: Schisandrin B (25 mg/kg or 50 mg/kg) is administered orally to the treatment groups during the CCl4 induction period.
-
Biochemical Analysis: At the end of the experimental period, blood is collected to measure serum ALT and AST levels.
-
Oxidative Stress Assessment: Liver tissues are homogenized to measure MDA levels and GSH content.
-
Histopathological Examination: Liver sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess liver damage and collagen deposition.
Caption: Workflow for CCl4-Induced Liver Fibrosis Model.
Acetaminophen (APAP)-Induced Hepatotoxicity in Mice (for Silymarin)
-
Animal Model: Male Balb/c mice are utilized.
-
Treatment Protocol: Mice are pretreated with Silymarin (100 mg/kg, orally) once daily for three consecutive days.
-
Induction of Hepatotoxicity: Two hours after the final Silymarin dose, a single intraperitoneal injection of acetaminophen (300 mg/kg) is administered.
-
Sample Collection: Animals are sacrificed at 6, 12, and 24 hours post-APAP injection.
-
Biochemical Analysis: Serum is collected for the measurement of ALT and AST levels.
-
Histopathological Examination: Liver tissues are fixed and stained with H&E to evaluate the extent of necrosis.
Non-Alcoholic Fatty Liver Disease (NAFLD) Model in Mice (for Curcumin)
-
Animal Model: C57BL/6J male mice are used.
-
Induction of NAFLD: Mice are fed a methionine and choline-deficient (MCD) diet for a specified period to induce steatohepatitis.
-
Treatment Protocol: Curcumin (e.g., 100 mg/kg) is incorporated into the MCD diet for the treatment group.
-
Biochemical Analysis: Serum levels of ALT and AST are determined.
-
Inflammation Assessment: Hepatic expression of pro-inflammatory cytokines such as TNF-α and IL-6 is measured using qRT-PCR.
-
Histopathological Examination: Liver sections are stained with Oil Red O to visualize lipid accumulation.
Alcohol-Induced Liver Disease (ALD) in Rats (for Resveratrol)
-
Animal Model: Female rats are used in the study.
-
Induction of ALD: Rats are administered alcohol in their drinking water, with the concentration gradually increasing from 6% to 20% (v/v) over five weeks, and maintained for a total of 16 weeks.
-
Treatment Protocol: The treatment group receives Resveratrol supplementation concurrently with the alcohol administration.
-
Biochemical Analysis: Serum ALT and AST levels are measured.
-
Oxidative Stress Assessment: Hepatic antioxidant enzymes and markers of oxidative stress are assessed using ELISA kits.
Conclusion
This compound, along with Silymarin, Curcumin, and Resveratrol, demonstrates significant hepatoprotective potential through multifaceted mechanisms including anti-inflammatory, antioxidant, and anti-fibrotic activities. While direct comparative clinical trials are limited, the preclinical data presented in this guide offer a valuable resource for researchers. The variations in experimental models and methodologies underscore the importance of standardized protocols for future comparative studies. Further investigation into the synergistic effects and clinical efficacy of these compounds is warranted to translate these promising preclinical findings into effective therapies for liver disease.
References
A comparative study of the antioxidant potential of Schisandrin A and Vitamin C
A Comparative Guide to the Antioxidant Potential of Schisandrin A and Vitamin C
Introduction
In the realm of antioxidant research, both natural and synthetic compounds are continuously evaluated for their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This guide provides a comparative analysis of this compound, a primary bioactive lignan (B3055560) from the fruit of Schisandra chinensis, and Vitamin C (ascorbic acid), a well-established benchmark antioxidant. This compound and its related compounds are recognized for a range of pharmacological effects, including anti-inflammatory, hepatoprotective, and potent antioxidant activities.[1][2][3][4] Vitamin C is a vital water-soluble vitamin known for its powerful antioxidant properties.[5] This document aims to offer an objective comparison of their antioxidant capacities, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
In Vitro Antioxidant Activity: A Quantitative Comparison
The antioxidant potential of a compound is often first assessed through in vitro chemical assays that measure its ability to scavenge synthetic free radicals or reduce metal ions. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow which is measured spectrophotometrically. Similarly, the ABTS assay involves the generation of a blue-green ABTS radical cation, which is decolorized in the presence of antioxidants. The FRAP assay, on the other hand, evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.
The results of these assays are often expressed as the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the radicals) or in terms of Trolox Equivalents (TEAC), where the antioxidant capacity is compared to that of Trolox, a water-soluble analog of Vitamin E.
Table 1: Comparative In Vitro Antioxidant Activity
| Compound/Extract | Assay | Result | Source |
| Schisandra chinensis Extract | DPPH | Potent radical scavenging activity demonstrated. | |
| Schisandra chinensis Extract | ABTS | Significant radical scavenging activity observed. | |
| Schisandra chinensis Extract | FRAP | Strong reducing power confirmed. | |
| Schisandrin C | Antioxidant Activity | Higher than other components in some assays. | |
| Vitamin C (Ascorbic Acid) | DPPH | IC₅₀ values are consistently low, indicating high activity. | |
| Vitamin C (Ascorbic Acid) | ABTS | High TEAC values reported. | |
| Vitamin C (Ascorbic Acid) | FRAP | Strong correlation with total phenolic content and high reducing power. |
Cellular Antioxidant Mechanisms: The Nrf2/ARE Signaling Pathway
Beyond direct radical scavenging, a crucial aspect of antioxidant defense is the upregulation of endogenous antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway is a primary regulator of this cellular defense mechanism.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). When cells are exposed to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various genes, initiating the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT).
Both this compound and Vitamin C have been shown to modulate this critical pathway.
-
This compound: Studies have demonstrated that this compound can activate the Nrf2 signaling pathway. This activation leads to the upregulation of downstream antioxidant enzymes like HO-1, SOD, and CAT, thereby enhancing the cell's intrinsic ability to combat oxidative stress. This mechanism is a key contributor to its anti-inflammatory and protective effects in various cell and animal models. Schisandrin B, a related compound, also activates the Nrf2-ARE pathway to protect against cellular damage.
-
Vitamin C: The role of Vitamin C in the Nrf2 pathway is more complex. Some studies suggest that ascorbic acid can inhibit Nrf2 activation by interfering with its nuclear localization and binding to the ARE sequence. However, other research indicates that Vitamin C can attenuate oxidative stress by enhancing the Nrf2/Keap1 signaling pathway, leading to the upregulation of antioxidant enzymes. The effect may be concentration-dependent, with high concentrations potentially disrupting the pathway.
Caption: Activation of the Nrf2 pathway by an antioxidant.
Experimental Protocols & Workflows
Detailed and reproducible methodologies are critical for the accurate assessment of antioxidant potential. Below are standardized protocols for the DPPH, ABTS, and FRAP assays.
DPPH Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to scavenge the DPPH free radical.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in a suitable solvent like methanol (B129727) or ethanol (B145695). Before use, dilute this stock to create a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound (this compound) and the standard (Vitamin C or Trolox).
-
Reaction: In a microplate well or cuvette, add a small volume of the sample or standard (e.g., 20 µL) to the DPPH working solution (e.g., 200 µL).
-
Incubation: Mix the solution and incubate in the dark at room temperature for a specified time (e.g., 3-30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is then determined by plotting the inhibition percentage against the sample concentrations.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Methodology:
-
Reagent Preparation: Prepare the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound and the standard.
-
Reaction: Mix a small volume of the sample or standard (e.g., 10 µL) with the ABTS•+ working solution (e.g., 195 µL).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage inhibition and determine the TEAC (Trolox Equivalent Antioxidant Capacity) value by comparing the sample's inhibition to a Trolox standard curve.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of quercetin and vitamin C in Nrf2-dependent oxidative stress production in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Schisandrin A: Unraveling Its Molecular Targets in Cancer Cells - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Schisandrin A, a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant attention for its potential anticancer properties. This guide provides a comprehensive comparison of its effects across various cancer cell lines, detailing its molecular targets and the signaling pathways it modulates. The information presented is supported by experimental data from multiple studies, offering a valuable resource for researchers investigating novel therapeutic strategies.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic effect of this compound varies among different cancer cell types. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. Below is a summary of reported IC50 values for this compound in several human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Breast Cancer | MDA-MB-231 | 26.61 | [1] |
| Breast Cancer | MCF-7 | 112.67 | [1] |
| Colorectal Cancer | RKO | 68.65 | |
| Colorectal Cancer | SW620 | 85.66 | |
| Colorectal Cancer | SW480 | 87.57 | |
| Colorectal Cancer | DLD-1 | >150 | |
| Osteosarcoma (Doxorubicin-resistant) | MG-63/DOX | 3.26 - 4.57 (in combination with Doxorubicin) | [2] |
Molecular Targets of this compound in Cancer Progression
This compound exerts its anticancer effects by modulating the expression and activity of key proteins involved in critical cellular processes, including cell cycle regulation, apoptosis, and autophagy.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. This is achieved by altering the expression of crucial cell cycle regulatory proteins.
| Cancer Type | Cell Line | Effect on Protein Expression | Citation |
| Non-Small Cell Lung Cancer | A549, H1975 | Increased: p53, p21, SOX4, Cyclin E2, CDK2Decreased: Cyclin D1, CDK4, CDK6, Cyclin E1 | [3] |
| Triple-Negative Breast Cancer | MDA-MB-231, BT-549 | Decreased: Cyclin D1 | [4] |
Induction of Apoptosis
A key mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis. This is mediated by modulating the balance between pro-apoptotic and anti-apoptotic proteins.
| Cancer Type | Cell Line | Effect on Protein Expression | Citation |
| Non-Small Cell Lung Cancer | A549, H1975 | Increased: Cleaved Caspase-3, Cleaved PARP, BimEL, BimL, BimS, Bax, Cleaved Caspase-9Decreased: Bcl-2 | |
| Triple-Negative Breast Cancer | MDA-MB-231, BT-549 | Increased: Bax, p53Decreased: Bcl-2 | |
| Breast Cancer | MDA-MB-231 | Increased: Cleaved Caspase-3Decreased: EGFR, PIK3R1, MMP9 |
Modulation of Autophagy
This compound can also induce autophagy, a cellular process of self-degradation. However, the role of autophagy in this compound-mediated cell death appears to be context-dependent.
| Cancer Type | Cell Line | Effect on Protein Expression | Citation |
| Non-Small Cell Lung Cancer | A549, H1975 | Increased: LC3-II, p62 |
Signaling Pathways Modulated by this compound
This compound's influence on cancer cells is orchestrated through the modulation of complex signaling networks. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential combination therapies.
Wnt/β-catenin and ER Stress Signaling
In triple-negative breast cancer, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway and induce endoplasmic reticulum (ER) stress, leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits Wnt signaling and activates ER stress.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been found to suppress this pathway in breast cancer cells, contributing to its pro-apoptotic effects.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Provided below are outlines of key experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bcl-2, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Treat cells with this compound, harvest them, and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the molecular targets of this compound in cancer cells.
Caption: Experimental workflow for this compound target identification.
References
- 1. Bio-informatics and in Vitro Experiments Reveal the Mechanism of this compound Against MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Schizandrin A can inhibit non-small cell lung cancer cell proliferation by inducing cell cycle arrest, apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Promise of Schisandrin A: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Schisandrin A, a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has emerged as a promising candidate, demonstrating multifaceted neuroprotective effects in various preclinical models. This guide provides a comprehensive cross-study validation of this compound's neuroprotective mechanisms, objectively comparing its performance with established and alternative therapies, supported by experimental data.
At a Glance: this compound's Neuroprotective Profile
This compound exerts its neuroprotective effects through a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities. It has shown therapeutic potential in models of neurodegenerative diseases, most notably Alzheimer's disease and ischemic stroke. Its mechanisms of action are intrinsically linked to the modulation of key cellular signaling pathways.
Comparative Efficacy: this compound vs. Other Neuroprotective Agents
While direct head-to-head clinical trials are lacking, preclinical data allows for an indirect comparison of this compound with other neuroprotective agents in similar disease models.
| Neuroprotective Agent | Disease Model | Key Efficacy Data |
| This compound | Alzheimer's Disease (Aβ-induced) | - Increased cell viability significantly at 5, 10, and 15 µg/mL. - Reduced apoptosis rate at 10 and 15 µg/mL. - Decreased levels of inflammatory cytokines (TNF-α, IL-1β, IL-6). - Increased activity of antioxidant enzymes (SOD) and decreased levels of oxidative stress markers (MDA, ROS).[1] |
| Donepezil (B133215) | Alzheimer's Disease | - Improved cognitive function (ADAS-cog scores) at 5 and 10 mg/d. - Improved clinician's global ratings (CIBIC plus).[2] |
| Memantine | Alzheimer's Disease | - Delayed cognitive decline and improved overall mood at 20 mg a day. - Rare adverse effects, with low rates of dizziness and headaches.[3] |
| This compound | Ischemic Stroke (I/R model) | - Reduced infarct volume and improved neurological score. - Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased anti-inflammatory cytokines (TGF-β, IL-10). - Increased activity of antioxidant enzymes (SOD, catalase) and decreased ROS production.[4] |
| Edaravone | Acute Ischemic Stroke | - Improved neurological outcomes when administered in the early stages. - Scavenges hydroxyl and peroxynitrite radicals.[5] |
| Nimodipine (B1678889) | Aneurysmal Subarachchoid Hemorrhage | - Reduced poor outcomes, mortality, and the incidence of cerebral vasospasm.[6] |
Deep Dive: Unraveling the Signaling Pathways
This compound's neuroprotective effects are mediated through the modulation of several critical signaling pathways. Understanding these pathways is crucial for targeted drug development.
ERK/MAPK Signaling Pathway in Alzheimer's Disease
In models of Alzheimer's disease, this compound has been shown to activate the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is pivotal for cell growth, differentiation, and survival.[1]
PI3K/AKT Signaling Pathway in Neuroinflammation
This compound, in combination with Nootkatone, has been demonstrated to activate the PI3K/AKT pathway, which plays a crucial role in inhibiting inflammation, apoptosis, and autophagy in Alzheimer's disease models.
AMPK/Nrf2 Signaling Pathway in Ischemic Stroke
In the context of cerebral ischemia-reperfusion injury, this compound provides neuroprotection by activating the AMPK/Nrf2 pathway, which is central to cellular energy homeostasis and the antioxidant response.[4]
Experimental Protocols: A Closer Look at the Methodology
The following provides a detailed overview of the key experimental protocols used in the cited studies to evaluate the neuroprotective effects of this compound.
In Vitro Alzheimer's Disease Model
-
Cell Culture and Treatment: Human neuroblastoma cells (SH-SY5Y) are cultured and treated with amyloid-beta (Aβ) peptide (25-35) to induce a cellular model of Alzheimer's disease. Subsequently, cells are treated with varying concentrations of this compound.
-
Cell Viability Assay (MTT): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability by measuring the metabolic activity of the cells.
-
Apoptosis Assay (Flow Cytometry): Apoptosis is quantified using flow cytometry with Annexin V-FITC and propidium (B1200493) iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic cells.
-
Measurement of Inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Assessment of Oxidative Stress:
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).
-
Superoxide Dismutase (SOD) Activity and Malondialdehyde (MDA) Levels: Commercially available kits are used to determine the activity of the antioxidant enzyme SOD and the levels of the lipid peroxidation product MDA.
-
-
Western Blot Analysis: Protein expression levels of key components of signaling pathways (e.g., p-ERK, ERK) are determined by Western blotting to elucidate the molecular mechanisms of this compound.
In Vivo Ischemic Stroke Model
-
Animal Model: Focal cerebral ischemia is induced in rodents (e.g., rats) by middle cerebral artery occlusion (MCAO) for a specific duration, followed by reperfusion.
-
Drug Administration: this compound is administered to the animals, typically via intraperitoneal injection, at different doses before or after the ischemic insult.
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system to evaluate motor deficits.
-
Infarct Volume Measurement: The volume of the ischemic infarct in the brain is determined by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Immunohistochemistry and Immunofluorescence: These techniques are used to visualize the expression and localization of specific proteins (e.g., inflammatory markers, apoptotic proteins) in brain tissue sections.
-
Biochemical Assays: Brain tissue homogenates are used to measure the levels of inflammatory cytokines, oxidative stress markers, and other relevant biomolecules using ELISA and other biochemical assays.
Conclusion and Future Directions
The collective evidence from multiple preclinical studies strongly supports the neuroprotective potential of this compound. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and ischemic stroke. While the current data provides a strong foundation, direct comparative clinical trials are necessary to definitively establish the therapeutic efficacy of this compound in relation to existing treatments. Future research should also focus on optimizing its bioavailability and exploring its potential in combination therapies to achieve synergistic neuroprotective effects.
References
- 1. This compound Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 4. Schizandrin A protects against cerebral ischemia-reperfusion injury by suppressing inflammation and oxidative stress and regulating the AMPK/Nrf2 pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Clinical effectiveness of nimodipine for the prevention of poor outcome after aneurysmal subarachnoid hemorrhage: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Schisandrin A: A Comparative Analysis with Other Bioactive Lignans from Schisandra
For Researchers, Scientists, and Drug Development Professionals
The fruit of Schisandra chinensis, a renowned plant in traditional medicine, is a rich source of bioactive dibenzocyclooctadiene lignans (B1203133). These compounds, including Schisandrin (B1198587) A, Schisandrin B, Schisandrin C, Gomisin A, and Deoxyschizandrin, are the focus of extensive research for their diverse pharmacological activities.[1][2] This guide provides a comprehensive, data-driven comparison of Schisandrin A with other prominent Schisandra lignans, offering insights into their relative performance in various biological assays and potential therapeutic applications.
Comparative Analysis of Biological Activities
Schisandra lignans exhibit a wide spectrum of pharmacological effects, including hepatoprotective, neuroprotective, anti-inflammatory, and anticancer activities.[1][3] While they share common therapeutic areas, their potency and mechanisms of action can differ significantly.
Hepatoprotective Effects
The hepatoprotective properties of Schisandra lignans are among their most well-documented activities. Schisandrin B, in particular, has been extensively studied for its ability to protect the liver from various toxins.[4][5]
Comparative Data on Hepatoprotective Activity:
| Lignan (B3055560) | Model | Key Findings | Reference |
| This compound | Acetaminophen-induced liver injury (in vitro) | Inhibited the release of reactive oxygen species (ROS). | [4] |
| Schisandrin B | Carbon tetrachloride-induced hepatotoxicity (mice) | Sustained hepatic mitochondrial glutathione (B108866) (GSH) levels and protected against hepatocellular damage. | [6] |
| Acetaminophen-induced liver injury (in vitro) | Inhibited the release of ROS. | [4] | |
| Nonalcoholic fatty liver disease (NAFLD) | Exhibits both beneficial and potentially undesirable effects depending on dosage and context. | [5] | |
| Gomisin A | Pregnane X receptor (PXR) activation (mice) | Activated PXR, potentially enhancing bile acid metabolism and efflux. | [1] |
Neuroprotective Effects
Several Schisandra lignans have demonstrated the ability to cross the blood-brain barrier, suggesting their potential in treating neurodegenerative diseases.[1] They exert their neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions.[7]
Comparative Data on Neuroprotective Activity:
| Lignan | Model of Neurotoxicity | Concentration | Neuroprotective Effect | Reference |
| This compound | Aβ₂₅₋₃₅-induced SH-SY5Y cell injury | 3.2 nM | Statistically significant neuroprotective activity. | [7] |
| Deoxyschizandrin | Aβ₂₅₋₃₅-induced SH-SY5Y cell injury | 3.2 nM | Statistically significant neuroprotective activity. | [7] |
| Gomisin A | Aβ₂₅₋₃₅-induced SH-SY5Y cell injury | 3.2 nM | Statistically significant neuroprotective activity. | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of Schisandra lignans are attributed to their ability to modulate key inflammatory pathways, such as NF-κB and MAPK signaling.[2][8]
Comparative Data on Anti-inflammatory Activity (IC₅₀ values):
| Lignan | Target | IC₅₀ | Reference |
| This compound | COX-2 Inhibition | Not explicitly stated, but showed 54% inhibition at 1.75 µg/mL | [8] |
| Deoxyschizandrin | LPS-induced NO production (RAW 264.7 cells) | Showed the strongest anti-inflammatory activity among tested lignans. | [9] |
| Schisantherin A | COX-1 Inhibition | 74% inhibition at 0.175 µg/mL | [8] |
| Gomisin N | COX-2 Inhibition | 70% inhibition at 0.175 µg/mL | [8] |
Anticancer Activity
Schisandra lignans have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis.[10]
Comparative Data on Anticancer Activity (IC₅₀ values in µM):
| Lignan | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | MDA-MB-231 (Breast) | 26.61 | [10] |
| MCF-7 (Breast) | 112.67 | [10] | |
| Schisandrin B | A549 (Lung) | Induces G0/G1 phase arrest | [10] |
| Schisandrin C | NTERA-2 (Testicular) | Induces S phase arrest and apoptosis | [10] |
| Deoxyschizandrin | Ovarian Cancer Cells | Induces G0/G1 phase arrest | [10] |
Experimental Protocols
Hepatoprotective Activity Assessment (In Vivo)
Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Mice
-
Animal Model: Male ICR mice are commonly used.
-
Treatment: Mice are pre-treated with the test lignan (e.g., Schisandrin B, 3 mmol/kg/day, p.o.) or a vehicle control for a specified period (e.g., 3 days).[6]
-
Induction of Hepatotoxicity: A single dose of CCl₄ (e.g., 0.1 mL/kg, i.p.) is administered to induce liver injury.[6]
-
Sample Collection: After a designated time (e.g., 24 hours), blood and liver tissues are collected.
-
Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Histopathological Analysis: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of necrosis and inflammation.
-
Oxidative Stress Markers: Hepatic levels of reduced glutathione (GSH), superoxide (B77818) dismutase (SOD), and malondialdehyde (MDA) are measured to assess oxidative stress.[11]
Neuroprotective Activity Assessment (In Vitro)
Model: Aβ₂₅₋₃₅-Induced Neurotoxicity in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test lignans for a specified time (e.g., 2 hours) before exposure to the neurotoxin.[7]
-
Induction of Neurotoxicity: Aβ₂₅₋₃₅ peptide is added to the cell culture to induce neuronal cell death.[7]
-
Cell Viability Assay: Cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
-
Measurement of Apoptosis: Apoptosis can be quantified using techniques such as flow cytometry with Annexin V/Propidium (B1200493) Iodide staining.
-
Western Blot Analysis: Protein expression levels of key signaling molecules involved in apoptosis and cell survival (e.g., Bax, Bcl-2, caspases) are analyzed.
Anti-inflammatory Activity Assessment (In Vitro)
Model: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM.
-
Treatment: Cells are pre-treated with test lignans for a period (e.g., 1 hour) before stimulation with LPS.[12]
-
Inflammatory Stimulation: LPS (e.g., 1 µg/mL) is added to the culture medium to induce an inflammatory response.[12]
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[12]
-
Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using ELISA kits.[11]
-
Western Blot Analysis: Expression of key inflammatory proteins like iNOS, COX-2, and phosphorylated forms of NF-κB and MAPKs are analyzed.[12]
Anticancer Activity Assessment (In Vitro)
Model: Cytotoxicity in Human Cancer Cell Lines
-
Cell Culture: Various human cancer cell lines (e.g., MDA-MB-231, A549) are cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of the test lignans for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: The MTT assay is commonly used to determine the cytotoxic effects of the lignans and to calculate the IC₅₀ value.[10]
-
Cell Cycle Analysis: Treated cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10]
-
Apoptosis Assay: Induction of apoptosis is confirmed by methods such as Annexin V-FITC/PI staining followed by flow cytometry, and by measuring the activity of caspases.[10]
Signaling Pathways and Experimental Workflows
The biological activities of Schisandra lignans are mediated through the modulation of complex cellular signaling pathways.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The crucial antioxidant action of schisandrin B in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Lignans from the Fruits of Schisandra bicolor var. tuberculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Evidence of synergistic mechanisms of hepatoprotective botanical herbal preparation of Pueraria montana var. lobata and Schisandra sphenanthera [frontiersin.org]
- 12. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Potential of Schisandrin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Schisandrin A, a lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including its potential as an anti-cancer agent. A growing body of evidence suggests that this compound can induce apoptosis, or programmed cell death, in various cancer cell lines. This guide provides a comparative summary of published findings on the pro-apoptotic effects of this compound, focusing on key molecular markers and signaling pathways. The information is presented to facilitate the replication of findings and to inform future research and development.
Quantitative Effects of this compound on Apoptosis Markers
The pro-apoptotic activity of this compound has been demonstrated across different cancer cell types, primarily through the modulation of key proteins involved in the apoptotic cascade. The following tables summarize the dose-dependent effects of this compound on the expression of Bcl-2 family proteins and the activation of caspases and PARP.
Table 1: Effect of this compound on Bcl-2 Family Protein Expression
| Cell Line | This compound Concentration | Change in Bcl-2 Expression | Change in Bax Expression | Reference |
| Gastric Cancer (AGS) | 10, 20, 30 µM | Downregulated | Upregulated | [1] |
| Triple-Negative Breast Cancer (MDA-MB-231, BT-549) | 25, 50, 100 µM | Downregulated | Upregulated | [2] |
Table 2: Effect of this compound on Caspase Activation and PARP Cleavage
| Cell Line | This compound Concentration | Change in Cleaved Caspase-3 | Change in Cleaved PARP | Reference |
| Gastric Cancer (AGS) | 20, 30 µM | Increased | Increased | [1] |
| Triple-Negative Breast Cancer (MDA-MB-231, BT-549) | Not specified | Not specified | Not specified | |
| Gastric Cancer (MKN45, SGC-7901) | Not specified | Upregulation of cleaved caspase-9 and -3 | Upregulated | [3] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay is a standard method for detecting and quantifying apoptosis. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing the entry of PI, a DNA-binding dye.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow Cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[4]
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, caspases, and PARP.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Protein Extraction:
-
Treat cells with this compound at the desired concentrations and for the specified time.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: A general workflow for investigating the pro-apoptotic effects of this compound.
References
- 1. Schizandrin A induces the apoptosis and suppresses the proliferation, invasion and migration of gastric cancer cells by activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Schisantherin A induces cell apoptosis through ROS/JNK signaling pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Comparative Efficacy of Schisandrin A in Different Neurodegenerative Disease Models
Schisandrin A, a primary bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant attention for its neuroprotective properties.[1][2] Preclinical studies across various in vitro and in vivo models of neurodegenerative diseases have demonstrated its potential to mitigate key pathological features, primarily through its potent anti-inflammatory and antioxidant activities.[3][4] This guide provides a comparative analysis of the efficacy of this compound in models of Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease, supported by experimental data and detailed methodologies.
Quantitative Efficacy Data
The neuroprotective effects of this compound have been quantified in several preclinical models. The data below summarizes its impact on key pathological markers.
Table 1: Efficacy of this compound in Alzheimer's Disease (AD) Models
| Disease Model | Treatment Protocol (this compound) | Key Efficacy Parameters | Observed Effects (Quantitative Data) | Reference |
| APP/PS1 Transgenic Mice | 2 mg/kg, intragastric administration | Aβ₁₋₄₂ Levels (Brain) | Reduced to 944.8 ± 102.26 pg/mg | [5] |
| Aβ₁₋₄₀ Levels (Brain) | Reduced to 438.8 ± 94.11 pg/mg | [5] | ||
| Streptozotocin (B1681764) (STZ)-induced Rat Model | Undisclosed dose | Inflammatory Cytokines (Brain) | Significant reduction in TNF-α, IL-1β, and IL-6 levels | [4] |
| ER Stress Proteins (Brain) | Remarkable decrease in CHOP, GRP78, and cleaved caspase-12 | [4] | ||
| Aβ₂₅₋₃₅-induced SH-SY5Y & SK-N-SH Cells | 5, 10, 15 µg/mL | Cell Viability | Substantially increased (p < 0.05) | [1] |
| 10, 15 µg/mL | Apoptosis Rate | Significantly reduced (p < 0.05) | [1] | |
| 5, 10, 15 µg/mL | Oxidative Stress & Inflammatory Cytokines | Significantly ameliorated (p < 0.05) | [1] |
Table 2: Efficacy of this compound in Parkinson's Disease (PD) Models
| Disease Model | Treatment Protocol (this compound) | Key Efficacy Parameters | Observed Effects (Quantitative Data) | Reference |
| MPTP-induced Mouse Model | Pre-treatment, dose not specified | Inflammatory Mediators (Brain) | Significant decrease in IL-6, IL-1β, and TNF-α | [2] |
| Oxidative Stress (Brain) | Inhibition of MDA activity, increase in SOD activity | [2] | ||
| Dopaminergic Neurons (Nigral) | Significantly increased number of TH-positive neurons | [2] | ||
| Autophagy Proteins | Activated expression of LC3-II, beclin1, parkin, and PINK1 | [2][6] |
Table 3: Efficacy of this compound in Huntington's Disease (HD) Models
| Disease Model | Treatment Protocol (this compound) | Key Efficacy Parameters | Observed Effects (Quantitative Data) | Reference |
| 3-Nitropropionic Acid (3-NPA)-induced BV2 Microglia Cells | Not specified | Inflammatory Markers | Reduced protein expression of Iba-1 and p-NF-κB | [7][8] |
| 3-NPA-induced SH-SY5Y Neuroblastoma Cells | Conditioned medium from Schisandrin-treated BV2 cells | Apoptosis Marker | Inhibited cleaved caspase-3 | [7][8] |
Note on Amyotrophic Lateral Sclerosis (ALS): While numerous animal models for ALS exist, such as the SOD1-G93A transgenic mouse, current research from the provided results does not offer direct quantitative data on the efficacy of this compound in these specific models.[9][10][11][12]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are underpinned by its modulation of several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Caption: General workflow for preclinical evaluation of this compound.
Across different neurodegenerative disease models, this compound consistently demonstrates an ability to suppress neuroinflammation by inhibiting the NF-κB and MAPK signaling pathways.[4][13][14]
Caption: this compound inhibits key inflammatory signaling pathways.
Furthermore, this compound enhances the cellular antioxidant response by activating the Nrf2/HO-1 pathway, which helps to mitigate oxidative stress, a common feature in neurodegeneration.[14][15][16]
Caption: this compound promotes antioxidant and autophagy pathways.
Key Experimental Protocols
The following methodologies are central to the findings presented in this guide.
Animal Model Induction
-
Alzheimer's Disease (STZ Model): Male Wistar rats receive an intracerebroventricular injection of streptozotocin (STZ) to induce a state of cognitive impairment, neuroinflammation, and endoplasmic reticulum (ER) stress, mimicking aspects of sporadic AD.[4]
-
Parkinson's Disease (MPTP Model): A widely used model where mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinsonian symptoms.[2][6]
-
Huntington's Disease (3-NPA Model): Mice are intoxicated with 3-nitropropionic acid (3-NPA), an irreversible inhibitor of mitochondrial complex II, which causes striatal degeneration and motor deficits characteristic of HD.[7][8]
Behavioral Assessments
-
Morris Water Maze (AD): This test evaluates spatial learning and memory. Rats are trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant are measured.[4] this compound treatment has been shown to significantly alleviate the decline in memory and learning abilities in STZ-induced rats.[4]
-
Rotarod Test (PD): This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the time they remain on the rod before falling is recorded. Schisandra decoction, containing this compound, increased the duration mice could stay on the rotarod.[6][17]
Cellular and Biochemical Assays
-
In Vitro AD Model: Human neuroblastoma cells (SH-SY5Y and SK-N-SH) are treated with Amyloid β-peptide (Aβ)₂₅₋₃₅ to induce cytotoxicity, oxidative stress, and inflammation.[1][18]
-
Cell Viability (MTT Assay): 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) is added to cell cultures. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product, which is then dissolved and quantified by measuring its absorbance.[1][18]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of specific proteins, such as pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and amyloid-beta peptides (Aβ₁₋₄₂, Aβ₁₋₄₀), in brain tissue homogenates or cell culture media.[4][5]
-
Western Blot Analysis: This technique is used to detect and quantify specific proteins. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (e.g., p-ERK1/2, IκBα, LC3-II, Nrf2).[1][4][14]
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA): Levels are measured as an indicator of lipid peroxidation.[2][3]
-
Superoxide Dismutase (SOD): Activity of this key antioxidant enzyme is assessed.[1][2]
-
Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using probes like 2′,7′-Dichlorodihydrofluorescein Diacetate (DCFH-DA).[1]
-
Histological and Immunohistochemical Analysis
-
Immunohistochemistry (IHC): Brain sections are stained with antibodies to visualize specific cell types or proteins. For instance, Tyrosine Hydroxylase (TH) staining is used to identify and count dopaminergic neurons in the substantia nigra of PD models.[2][6]
-
TUNEL Assay: This method is used to detect apoptotic cells by labeling the terminal ends of nucleic acids, allowing for the quantification of cell death in brain tissue.[19]
Conclusion
This compound demonstrates significant and comparable efficacy across models of Alzheimer's, Parkinson's, and Huntington's diseases. Its primary mechanisms of action involve the potent suppression of neuroinflammation via the NF-κB and MAPK pathways and the reduction of oxidative stress through the activation of the Nrf2 pathway.[2][4][14] In PD models, it also shows a distinct ability to modulate autophagy.[2][6] While the compound effectively improves behavioral outcomes, reduces pathological protein aggregation, and protects neurons from inflammatory and oxidative damage, further research is required. Specifically, studies in animal models of ALS are needed to determine its efficacy in this distinct neurodegenerative condition. The consistent positive results in diverse disease models underscore this compound's potential as a promising therapeutic candidate for a range of neurodegenerative disorders.
References
- 1. This compound Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates MPTP-induced Parkinson's disease in a mouse model via regulation of brain autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Schisandrin ameliorates cognitive deficits, endoplasmic reticulum stress and neuroinflammation in streptozotocin (STZ)-induced Alzheimer’s disease rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A supercritical oil extract of Schisandra chinensis seeds ameliorates Huntington's disease-like symptoms and neuropathology: the potential role of anti-oxidant and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A supercritical oil extract of Schisandra chinensis seeds ameliorates Huntington’s disease-like symptoms and neuropathology: the potential role of anti-oxidant and anti-inflammatory effects [frontiersin.org]
- 9. Pathological insights from amyotrophic lateral sclerosis animal models: comparisons, limitations, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The usage and advantages of several common amyotrophic lateral sclerosis animal models [frontiersin.org]
- 11. Iron porphyrin treatment extends survival in a transgenic animal model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nearly 30 Years of Animal Models to Study Amyotrophic Lateral Sclerosis: A Historical Overview and Future Perspectives [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Schisandrin B shows neuroprotective effect in 6-OHDA-induced Parkinson's disease via inhibiting the negative modulation of miR-34a on Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. tandfonline.com [tandfonline.com]
Validating Schisandrin A's Role in the PI3K/AKT Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Schisandrin (B1198587) A's performance in modulating the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical regulator of cell proliferation, survival, and metabolism. We will delve into supporting experimental data, compare its actions to the related compound Schisandrin B and a known PI3K inhibitor, and provide detailed experimental protocols for validation.
Introduction to Schisandrin A and the PI3K/AKT Pathway
This compound is a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. Modern research has identified its therapeutic potential in various conditions, including diabetic nephropathy and neurodegenerative diseases.[1] A significant body of evidence points to the modulation of the PI3K/AKT pathway as a key mechanism underlying this compound's pharmacological effects.
The PI3K/AKT pathway is a crucial intracellular signaling cascade. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream targets, influencing a wide range of cellular processes. Dysregulation of this pathway is a hallmark of many diseases, including cancer and metabolic disorders.
Comparative Analysis of PI3K/AKT Pathway Modulation
To validate the role of the PI3K/AKT pathway in this compound's action, we compare its effects with Schisandrin B, another major lignan from Schisandra chinensis, and LY294002, a well-established synthetic inhibitor of PI3K.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, showcasing the impact of these compounds on cell viability and key components of the PI3K/AKT pathway.
Table 1: Effect of this compound on Cell Viability and PI3K/AKT Signaling
| Cell Line | Treatment | Concentration | Outcome | Reference Study |
| MDA-MB-231 (Breast Cancer) | This compound | 26.61 µM | IC50 for cell viability | Bio-informatics and in Vitro Experiments Reveal the Mechanism of this compound Against MDA-MB-231 cells |
| Rat Kidney (Diabetic Nephropathy Model) | This compound | 20 mg/kg | Increased p-AKT/AKT ratio | This compound Attenuates Diabetic Nephropathy via EGFR/AKT/GSK3β Signaling Pathway Based on Network Pharmacology and Experimental Validation[1] |
Table 2: Effect of Schisandrin B on PI3K/AKT Signaling
| Experimental Model | Treatment | Concentration/Dose | Outcome | Reference Study |
| Ovariectomized Rat Tibia (Osteoporosis Model) | Schisandrin B | 50 mg/kg | Increased p-PI3K and p-AKT protein expression | Involvement of PI3K/Akt/β-catenin signaling in schisandrin B-mitigated bone deterioration in an experimental rat model of estrogen deficiency[2] |
| Angiotensin II-infused Mouse Heart (Cardiac Fibrosis Model) | Schisandrin B | 30 mg/kg/day | Decreased p-PI3K (Tyr458) and p-AKT (Ser473) protein expression | Schisandrin B regulates the SIRT1/PI3K/Akt signaling pathway to ameliorate Ang II-infused cardiac fibrosis[3] |
| Ischemic Rat Brain | Schisandrin B | 50 and 100 mg/kg | Promoted phosphorylation of PI3K and AKT | Schisandrin B Protects against Ischemic Brain Damage by Regulating PI3K/AKT Signaling in Rats[4] |
Table 3: Activity of the Reference PI3K Inhibitor LY294002
| Target | Assay | IC50 | Reference |
| PI3K | Cell-free kinase assay | 1.4 µM | STEMCELL Technologies |
Note: Direct comparison of the potency of this compound and B on the PI3K/AKT pathway is challenging due to the use of different experimental models and conditions in the available literature. However, the data consistently demonstrates that both compounds modulate this pathway, albeit with potentially different downstream consequences depending on the pathological context. For instance, in the context of diabetic nephropathy and ischemic brain injury, increased AKT phosphorylation by this compound and B is associated with a protective effect. Conversely, in a cardiac fibrosis model, Schisandrin B's beneficial effects are linked to a decrease in AKT phosphorylation. This highlights the context-dependent nature of PI3K/AKT signaling and the nuanced effects of these natural compounds.
Experimental Protocols
Validating the interaction of a compound with the PI3K/AKT pathway typically involves techniques that measure the phosphorylation status of key proteins in the cascade. Western blotting is the most common method used for this purpose.
Western Blotting for p-AKT/AKT Ratio
This protocol outlines the key steps to quantify the changes in AKT phosphorylation at Ser473, a common indicator of AKT activation.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound, Schisandrin B, or the vehicle control for a predetermined time. Include a positive control group treated with a known PI3K inhibitor like LY294002.
2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the results, strip the membrane and re-probe with an antibody against total AKT.
-
Quantify the band intensities using densitometry software. The p-AKT/total AKT ratio is then calculated to determine the relative level of AKT activation.
Visualizing the PI3K/AKT Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway and the experimental workflow.
Caption: The PI3K/AKT signaling pathway and the modulatory role of this compound.
Caption: Experimental workflow for Western blot analysis of p-AKT levels.
Conclusion
The available evidence strongly supports the role of the PI3K/AKT pathway in mediating the pharmacological effects of this compound. Experimental data, primarily from Western blot analyses, demonstrate its ability to modulate the phosphorylation status of key proteins in this cascade. A comparative look at the related compound, Schisandrin B, reveals that it too interacts with the PI3K/AKT pathway, suggesting a common mechanism for this class of lignans. However, the specific downstream effects appear to be context-dependent, warranting further investigation. For researchers aiming to validate these findings, the provided Western blot protocol offers a robust methodology. Future studies employing direct, side-by-side comparisons of this compound and B under identical experimental conditions will be crucial for elucidating the nuanced differences in their modulatory activities on the PI3K/AKT pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Involvement of PI3K/Akt/β-catenin signaling in schisandrin B-mitigated bone deterioration in an experimental rat model of estrogen deficiency [archivesofmedicalscience.com]
- 3. Schisandrin B regulates the SIRT1/PI3K/Akt signaling pathway to ameliorate Ang II-infused cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin B Protects against Ischemic Brain Damage by Regulating PI3K/AKT Signaling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Schisandrin A and Silymarin for Hepatoprotection
In the landscape of natural compounds investigated for liver health, Schisandrin A, a primary active lignan (B3055560) from Schisandra chinensis, and Silymarin, a flavonoid complex from milk thistle (Silybum marianum), stand out for their potent hepatoprotective properties. This guide provides a detailed, evidence-based comparison of their efficacy, drawing upon experimental data from preclinical studies. We will delve into their performance in established animal models of liver injury, outline the experimental methodologies used to generate this data, and visualize their mechanisms of action through signaling pathway diagrams.
Quantitative Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize the effects of this compound and Silymarin on key biomarkers of liver function and oxidative stress in two widely used animal models of hepatotoxicity: Carbon Tetrachloride (CCl₄)-induced and Acetaminophen (APAP)-induced liver injury. It is important to note that the data presented here are compiled from separate studies, and while the experimental models are similar, variations in animal strains, dosing regimens, and analytical methods may exist.
Carbon Tetrachloride (CCl₄)-Induced Liver Injury Model
This model mimics toxin-induced liver damage, leading to oxidative stress and hepatocellular necrosis.
| Biomarker | Schisandrin B (50 mg/kg) + CCl₄ | Silymarin (100 mg/kg) + CCl₄ | CCl₄ Control Group | Normal Control | Reference |
| ALT (U/L) | ~100 | ~150 | ~197.5 | ~40 | [1],[2] |
| AST (U/L) | ~125 | ~200 | ~239.7 | ~60 | [1],[2] |
| MDA (nmol/mg protein) | ~2.0 | ~3.5 | ~4.5 | ~1.5 | [1],[2] |
| GSH (nmol/mg protein) | ~6.0 | ~4.5 | ~3.0 | ~7.5 | [1],[2] |
| SOD (U/mg protein) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data for Schisandrin B is used as a proxy for this compound due to its frequent investigation in similar models. Values are approximate and extrapolated from graphical representations in the cited literature for comparative purposes.
Acetaminophen (APAP)-Induced Liver Injury Model
This model reflects drug-induced liver injury, a common clinical concern.
| Biomarker | Schisandrol B (200 mg/kg) + APAP | Silymarin (65 mg/kg) + APAP | APAP Control Group | Normal Control | Reference |
| ALT (U/L) | ~3800 | ~4500 | ~11900 | ~50 | [3],[4] |
| AST (U/L) | ~3790 | ~5500 | ~12600 | ~100 | [3],[4] |
| MDA (nmol/mg protein) | ~3.0 | Not Reported | ~5.0 | ~2.0 | [5] |
| GSH (nmol/mg protein) | ~4.0 | ~3.5 | ~1.5 | ~5.0 | [5],[4] |
| SOD (U/mg protein) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data for Schisandrol B is used as a proxy for this compound. Values are approximate and extrapolated from graphical representations in the cited literature for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols are based on standard procedures described in the scientific literature.
Animal Models of Hepatotoxicity
a) Carbon Tetrachloride (CCl₄)-Induced Liver Injury in Rats
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Induction: A single intraperitoneal (i.p.) injection of CCl₄ (commonly 1-2 mL/kg body weight) diluted in a vehicle like olive oil or corn oil (e.g., 1:1 ratio) is administered to induce acute liver injury.[2] For chronic fibrosis models, CCl₄ is administered 2-3 times a week for several weeks.[1]
-
Treatment: this compound/B or Silymarin is administered orally (p.o.) or via i.p. injection at specified doses for a set period before and/or after CCl₄ administration.
-
Sample Collection: 24-48 hours after the final CCl₄ dose, animals are anesthetized, and blood is collected via cardiac puncture for serum analysis. The liver is then perfused with cold saline and harvested for histopathological examination and biochemical assays of tissue homogenates.[1][2]
b) Acetaminophen (APAP)-Induced Liver Injury in Mice
-
Animals: Male C57BL/6 or BALB/c mice (20-25g) are commonly used.
-
Induction: Mice are fasted overnight (12-16 hours) before a single i.p. injection of APAP (typically 300-500 mg/kg body weight) dissolved in warm saline.[3][4]
-
Treatment: this compound or Silymarin is administered, usually orally, for one or more days prior to APAP administration.
-
Sample Collection: Blood and liver tissues are collected at various time points after APAP injection (e.g., 6, 12, 24 hours) for the analysis of liver enzymes and oxidative stress markers.[3][4]
Biochemical Assays
a) Serum Aminotransferase (ALT and AST) Activity
-
Principle: The activity of ALT and AST in the serum is measured as an indicator of hepatocellular damage.
-
Procedure:
-
Blood samples are centrifuged to separate the serum.
-
Commercially available assay kits are used according to the manufacturer's instructions.
-
The assay is typically based on the enzymatic reaction where the amino group from alanine (B10760859) (for ALT) or aspartate (for AST) is transferred to α-ketoglutarate.
-
The reaction product is then measured spectrophotometrically at a specific wavelength (e.g., 340 nm for NADH consumption).
-
The enzyme activity is expressed in units per liter (U/L).
-
b) Malondialdehyde (MDA) Assay in Liver Tissue
-
Principle: MDA is a marker of lipid peroxidation. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Procedure:
-
A known weight of liver tissue is homogenized in ice-cold buffer (e.g., KCl solution).
-
The homogenate is centrifuged, and the supernatant is collected.
-
TBA reagent is added to the supernatant, and the mixture is heated in a boiling water bath for a specified time (e.g., 60 minutes).
-
After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at approximately 532 nm.
-
The concentration of MDA is calculated using a standard curve and expressed as nmol per mg of protein.[1]
-
c) Reduced Glutathione (B108866) (GSH) Assay in Liver Tissue
-
Principle: GSH is a key intracellular antioxidant. Its level is often measured using the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) recycling assay.
-
Procedure:
-
Liver tissue is homogenized in a protein-precipitating solution (e.g., metaphosphoric acid).
-
The homogenate is centrifuged, and the supernatant is used for the assay.
-
The supernatant is mixed with DTNB and glutathione reductase in a phosphate (B84403) buffer.
-
NADPH is added to start the reaction. Glutathione reductase reduces GSSG (oxidized glutathione) to GSH, which then reacts with DTNB to produce a yellow-colored product (TNB).
-
The rate of TNB formation is monitored spectrophotometrically at 412 nm.
-
GSH concentration is determined from a standard curve and expressed as nmol per mg of protein.[1]
-
d) Superoxide (B77818) Dismutase (SOD) Activity Assay in Liver Tissue
-
Principle: SOD is an important antioxidant enzyme. Its activity is measured by its ability to inhibit the autoxidation of a substrate like pyrogallol (B1678534) or the reduction of a tetrazolium salt by superoxide radicals.
-
Procedure (Xanthine Oxidase Method):
-
Liver tissue is homogenized in an appropriate buffer and centrifuged to obtain the supernatant.
-
The reaction mixture contains the sample, a substrate for xanthine (B1682287) oxidase (e.g., xanthine), and a detection agent (e.g., WST-1 or NBT).
-
Xanthine oxidase is added to generate superoxide radicals, which reduce the detection agent, causing a color change.
-
SOD in the sample competes for the superoxide radicals, thereby inhibiting the color change.
-
The absorbance is measured spectrophotometrically, and the percentage of inhibition is calculated.
-
SOD activity is expressed in units per mg of protein.
-
Visualizations: Mechanisms and Workflows
Hepatoprotective Signaling Pathways
The hepatoprotective effects of both this compound and Silymarin are mediated through the modulation of several key signaling pathways. These pathways are central to the cellular response to oxidative stress, inflammation, and apoptosis.
Caption: Key signaling pathways modulated by this compound and Silymarin.
Experimental Workflow for Evaluating Hepatoprotective Agents
The following diagram illustrates a typical experimental workflow for assessing the hepatoprotective effects of compounds like this compound and Silymarin in an animal model.
References
- 1. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoguanidine potentiates the hepatoprotective effect of Silymarin in CCL4 treated rats | Annals of Hepatology [elsevier.es]
- 3. Schisandrol B Protects Against Acetaminophen-Induced Hepatotoxicity by Inhibition of CYP-Mediated Bioactivation and Regulation of Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silymarin Protects against Acute Liver Injury Induced by Acetaminophen by Downregulating the Expression and Activity of the CYP2E1 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrol B protects against acetaminophen-induced acute hepatotoxicity in mice via activation of the NRF2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Schisandrin A: A Safety and Operations Guide
This document provides essential safety and logistical information for the proper disposal of Schisandrin A, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with standard laboratory waste management protocols.
Hazard Classification and Safety Overview
Data regarding the precise hazards of this compound is inconsistent across suppliers. Therefore, it is imperative to adopt a cautious approach and manage this compound as a hazardous chemical waste stream. Key safety data points from various sources are summarized below.
| Hazard Metric | Cayman Chemical (this compound) | Sigma-Aldrich (this compound) | PubChem (Schisandrin) | MedChemExpress (Schisandrin B) |
| GHS Classification | Not Classified[1] | Not Provided | Warning: Harmful if swallowed, Very toxic to aquatic life[2] | Warning: H302, H315, H319, H335 |
| Signal Word | None[1] | Not Provided | Warning[2] | Warning |
| Hazard Statements | None[1] | Not Provided | H302, H400 | H302, H315, H319, H335 |
| Water Hazard Class | WGK 1 (Slightly hazardous) | WGK 3 (Highly hazardous) | Not Provided | Not Provided |
| Storage Class | Not Specified | 11 (Combustible Solids) | Not Provided | Not Provided |
Given the warnings of potential acute oral toxicity and high aquatic toxicity, all this compound waste must be disposed of through a designated hazardous waste management system. Under no circumstances should this compound or its solutions be discharged into the sewer system .
Required Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following personal protective equipment is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling and disposing of pure this compound, contaminated labware, and empty containers.
Step 1: Waste Identification and Segregation
-
Pure this compound (Solid): Collect unwanted solid this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
This compound Solutions: Keep halogenated and non-halogenated solvent wastes separate. Collect aqueous solutions containing this compound in a dedicated aqueous waste container.
-
Contaminated Labware: Disposable items (e.g., pipette tips, weighing boats, gloves) contaminated with this compound should be placed in a sealed bag or container labeled as "Hazardous Waste" and disposed of as solid chemical waste.
Step 2: Container Management
-
Compatibility: Use containers made of compatible materials. Plastic containers are generally preferred over glass to minimize the risk of breakage.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound". Do not use abbreviations or chemical formulas. Indicate the approximate concentration and solvent if applicable.
-
Closure: Keep waste containers tightly sealed at all times, except when adding waste. This prevents the release of vapors and potential spills.
Step 3: Accidental Spill Cleanup In the event of a spill, follow these procedures:
-
Ensure adequate ventilation and restrict access to the area.
-
Wearing appropriate PPE, absorb liquid spills with an inert material such as diatomite or universal binders.
-
For solid spills, carefully sweep up the material to avoid dust generation.
-
Place the absorbed material or swept solids into a sealed, labeled hazardous waste container.
-
Decontaminate the spill surface by scrubbing with alcohol or a suitable lab detergent, and collect the cleaning materials as hazardous waste.
Step 4: Disposal of Empty Containers Empty containers that once held this compound must be managed as hazardous waste.
-
Triple rinse the container with a suitable solvent (e.g., ethanol, methanol) that can dissolve this compound.
-
Collect all rinsate as hazardous chemical waste. Do not pour the rinsate down the drain.
-
After triple rinsing, deface or remove the original label. The container can then be disposed of in the regular laboratory glassware or plastic recycling, depending on the material.
Step 5: Final Disposal
-
Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).
-
Ensure incompatible waste streams (e.g., acids, bases, oxidizers) are segregated within the SAA.
-
Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste streams.
References
Navigating the Safe Handling of Schisandrin A: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals working with Schisandrin A now have a comprehensive guide to ensure safe handling and disposal of this bioactive lignan. This document outlines essential personal protective equipment (PPE), operational plans, and disposal procedures to minimize risk and ensure laboratory safety.
While some safety data sheets (SDS) for this compound indicate that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), other sources suggest a degree of caution is warranted due to the potential for acute oral toxicity with similar compounds.[1][2] For instance, the SDS for the related compound Schisandrin B lists it as harmful if swallowed, a cause of skin and serious eye irritation, and a potential respiratory irritant.[3] Therefore, a conservative approach to handling this compound is recommended, assuming it may pose similar health risks.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound, particularly in its powdered form. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides good chemical resistance for incidental contact. For prolonged handling, consider thicker gauge nitrile gloves.[2] |
| Eye Protection | Safety goggles with side-shields | Protects eyes from airborne powder and potential splashes of solutions containing the compound.[2][3] |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing.[2][3] |
| Respiratory Protection | Air-purifying respirator with a P100 (HEPA) filter cartridge | Recommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of fine particulates.[2][3] |
Operational Plan for Handling this compound
A systematic workflow is essential to minimize exposure and maintain a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential exposure.
Caption: Disposal workflow for this compound waste.
Disposal Procedure:
-
Segregation : Collect all disposable materials that have come into contact with this compound, such as gloves, weigh boats, and contaminated bench paper.
-
Containment : Place these materials in a clearly labeled, sealed plastic bag or container.[2]
-
Consultation : Given the ambiguous hazard information, it is best practice to treat the waste as chemical waste.[2] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of chemical waste.[2]
-
Disposal : Follow the specific procedures outlined by your EHS office for the final disposal of the contained waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
